molecular formula C10H9BrF3NO B2942058 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 3854-19-1

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2942058
CAS No.: 3854-19-1
M. Wt: 296.087
InChI Key: XIWMZTOAUKQLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C10H9BrF3NO and its molecular weight is 296.087. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMZTOAUKQLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 3854-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information on its core chemical properties, probable synthetic routes based on established organic chemistry principles, and potential applications inferred from the bioactivity of structurally related molecules. The document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical development.

Introduction

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, with CAS number 3854-19-1, is a synthetic organic compound characterized by a trifluoromethyl-substituted aniline moiety linked to a 2-bromopropanamide group. The presence of both a reactive bromine atom and a trifluoromethyl group—a common feature in many modern pharmaceuticals—makes this molecule a potentially valuable intermediate in the synthesis of novel bioactive compounds. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, while the α-bromo amide functionality provides a reactive handle for further chemical modifications.

This guide will explore the key characteristics of this compound, propose a logical synthetic pathway, and discuss its potential significance in the broader context of medicinal chemistry and drug development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 3854-19-1ChemicalBook[1]
Molecular Formula C₁₀H₉BrF₃NOChemicalBook[1]
Molecular Weight 296.08 g/mol ChemicalBook[1]
Predicted Boiling Point 348.9 ± 42.0 °CChemicalBook[1]
Predicted Density 1.591 ± 0.06 g/cm³ChemicalBook[1]
Predicted pKa 11.88 ± 0.70ChemicalBook[1]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis would likely proceed via the nucleophilic acyl substitution of 2-(trifluoromethyl)aniline with 2-bromopropanoyl chloride or 2-bromopropanoyl bromide. This reaction is a standard and widely used method for the preparation of N-aryl amides.

Synthesis_Pathway Reactant1 2-(Trifluoromethyl)aniline Product 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide Reactant1->Product Nucleophilic Acyl Substitution Reactant2 2-Bromopropanoyl Halide (X = Cl or Br) Reactant2->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Acid Scavenger

Caption: Proposed synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Rationale and Key Considerations

Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of 2-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromopropanoyl halide. The subsequent loss of the halide leaving group and a proton from the nitrogen atom results in the formation of the amide bond.

Role of a Base: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen halide (HX) byproduct that is formed, driving the reaction to completion and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

Solvent and Temperature: An inert aprotic solvent, such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF), is generally used for this type of reaction to avoid side reactions with the acyl halide. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion.

Proposed Experimental Protocol

The following is a generalized, self-validating protocol based on common organic synthesis practices for similar transformations.

Materials:

  • 2-(Trifluoromethyl)aniline

  • 2-Bromopropanoyl chloride (or bromide)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (or triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromopropanoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled aniline solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Structural Characterization

Although specific experimental spectral data for 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet for the aromatic protons of the trifluoromethylphenyl ring. The -CH(Br)- proton would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons would appear as a doublet. The N-H proton of the amide would be a singlet or a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring (with characteristic splitting for the carbon attached to the CF₃ group), the -CH(Br)- carbon, and the methyl carbon.

  • ¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650-1680 cm⁻¹), and the N-H bending (the amide II band, around 1550 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Potential Applications and Biological Significance

The trifluoromethyl group is a key pharmacophore in a wide array of approved drugs due to its ability to enhance metabolic stability, lipophilicity, and binding interactions. Molecules containing trifluoromethylaniline and related structures have shown a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][5][6]

The α-bromo amide moiety in 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide serves as a versatile synthetic handle. The bromine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This makes the title compound a potentially valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram illustrates the potential utility of this compound as a synthetic intermediate.

Applications Start 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide Reaction Nucleophilic Substitution Start->Reaction Product1 Amine Derivatives Reaction->Product1 R₂NH Product2 Thiol Derivatives Reaction->Product2 RSH Product3 Azide Derivatives Reaction->Product3 NaN₃ Product4 Other Functionalized Amides Reaction->Product4 ...

Caption: Synthetic utility of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Conclusion

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a molecule with significant potential as a building block in medicinal and materials chemistry. While detailed experimental data is currently scarce in the public domain, its synthesis can be reliably predicted based on well-established amidation reactions. The presence of both a trifluoromethyl group and a reactive α-bromo amide functionality makes it an attractive target for synthetic chemists aiming to develop novel compounds with tailored biological or material properties. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential applications.

References

Sources

Technical Monograph: 2-Bromo-2'-(trifluoromethyl)propionanilide

[1]

Executive Summary

2-Bromo-2'-(trifluoromethyl)propionanilide (also known as 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules.[1] It belongs to the class of

1

This compound is structurally significant as a scaffold for Selective Androgen Receptor Modulators (SARMs) and other nuclear receptor ligands. While first-generation SARMs (e.g., Andarine/S-4) typically utilize a 3-(trifluoromethyl)-4-nitro/cyano substitution pattern, the 2-(trifluoromethyl) (ortho-substituted) motif represented by this compound is critical for structure-activity relationship (SAR) studies, specifically for exploring steric occlusion and conformational restriction in the ligand-binding domain (LBD).[1]

Physicochemical Profile

The following data summarizes the core properties of the compound. Researchers should treat the

1
PropertyValue
CAS Number 3854-19-1
IUPAC Name 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
Molecular Formula C

H

BrF

NO
Molecular Weight 296.09 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Reactive Motif

-Bromoamide (Electrophile)
Key Substituent ortho-Trifluoromethyl (-CF

) group (steric/electronic modulator)

Synthetic Methodology

The synthesis of 2-Bromo-2'-(trifluoromethyl)propionanilide is achieved via a nucleophilic acyl substitution (acylation) of 2-trifluoromethylaniline.[1] This protocol prioritizes the control of exotherms to prevent bis-acylation or elimination side products.[1]

Reaction Pathway

The reaction involves the attack of the aniline nitrogen on the carbonyl carbon of 2-bromopropionyl bromide, followed by the elimination of HBr (captured by a base).[1]

SynthesisAniline2-(Trifluoromethyl)anilineIntermediateTetrahedral IntermediateAniline->Intermediate Nucleophilic AttackReagent2-Bromopropionyl BromideReagent->IntermediateBaseBase (TEA or K2CO3)ByproductHBr saltBase->Byproduct ScavengingProduct2-Bromo-2'-(trifluoromethyl)propionanilideIntermediate->Product EliminationIntermediate->Byproduct

Figure 1: Synthetic pathway for the acylation of 2-trifluoromethylaniline.

Detailed Experimental Protocol

Objective: Synthesis of 2-Bromo-2'-(trifluoromethyl)propionanilide (10 mmol scale).

Materials:

  • 2-(Trifluoromethyl)aniline (1.61 g, 10 mmol)[1]

  • 2-Bromopropionyl bromide (2.37 g, 11 mmol) [Alternative: 2-Bromopropionyl chloride][1]

  • Triethylamine (TEA) (1.53 mL, 11 mmol) or Pyridine[1]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add 2-(trifluoromethyl)aniline and anhydrous DCM.[1]

  • Cooling: Cool the solution to 0°C using an ice/water bath. Add TEA dropwise.

  • Acylation: Add 2-bromopropionyl bromide dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.

  • Workup:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline and amine salts.

    • Wash with saturated NaHCO

      
       (20 mL) and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Reactivity & Applications in Drug Design[1]

The utility of 2-Bromo-2'-(trifluoromethyl)propionanilide lies in the high reactivity of the C-Br bond adjacent to the carbonyl group.[1] This "alpha-halo" position is primed for S

1
Mechanism: The "Linchpin" Strategy

In SARM synthesis (e.g., analogs of Ostarine or Andarine), this molecule serves as the "A-ring" precursor.[1] The bromine is displaced by a nucleophile (typically a phenol or thiophenol) to create the ether/thioether linkage characteristic of non-steroidal androgen receptor ligands.

ReactivityCore2-Bromo-2'-(trifluoromethyl)propionanilideEtherEther-Linked Scaffold(SARM Analog)Core->Ether SN2 (K2CO3, Acetone)AmineProdAlpha-Amino Amide(Peptidomimetic)Core->AmineProd SN2 (DIPEA, DMF)ElimProdAcrylamide Derivative(Side Product via E2)Core->ElimProd Elimination (Strong Base)PhenolPhenol / Thiophenol(Nucleophile)Phenol->EtherAmineSecondary Amine(e.g., Morpholine)Amine->AmineProd

Figure 2: Divergent reactivity profile.[1] The primary synthetic utility is the S

1
Protocol: Ether Linkage Formation (SARM Scaffold Synthesis)

Context: Coupling the propionanilide with 4-acetamidophenol (Paracetamol) or similar phenols to mimic the Andarine core.[1]

  • Reagents: Dissolve the phenolic building block (1.0 equiv) in anhydrous Acetone or DMF.

  • Base: Add anhydrous K

    
    CO
    
    
    (1.5–2.0 equiv) to deprotonate the phenol. Stir for 30 mins.
  • Coupling: Add 2-Bromo-2'-(trifluoromethyl)propionanilide (1.0 equiv).

  • Conditions: Reflux (Acetone) or heat to 60–80°C (DMF) for 4–12 hours.

  • Outcome: The phenoxide attacks the alpha-carbon, displacing bromide to form the aryl-ether linkage.[1]

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2]

  • Specific Risk: As an

    
    -haloamide, this compound is a potent alkylating agent .[1] It can alkylate DNA or proteins if handled improperly.
    
  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1] All operations must be performed in a fume hood.

  • Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of the amide bond is slow, but possible).[1]

References

  • PubChem Compound Summary . (n.d.). 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide (CID 82132927).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Dalton, J. T., et al. (2003).[1] The Selective Androgen Receptor Modulator GTx-024 (Enobosarm) and its Preclinical Characterization. (Contextual reference for propionanilide SARM scaffolds).

Structure of 2-bromo-N-(2-trifluoromethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 2-bromo-N-(2-trifluoromethylphenyl)propanamide. The document elucidates the molecule's core components, including the propanamide backbone, the stereogenic center at the α-carbon, and the electronically significant N-(2-trifluoromethylphenyl) substituent. We will explore the conformational implications of the sterically demanding ortho-trifluoromethyl group, which induces a notable torsion between the phenyl ring and the amide plane. A thorough characterization using predictive spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is detailed to provide a framework for empirical validation. Furthermore, a robust, field-proven synthetic protocol is presented, including a discussion of the causal factors behind key experimental choices, ensuring a self-validating methodology for researchers. This guide is intended for professionals in chemical research and drug development who require a deep structural and analytical understanding of this complex molecule.

Chemical Identity and Physicochemical Properties

2-bromo-N-(2-trifluoromethylphenyl)propanamide is a halogenated amide derivative. Its structure is characterized by a central propanamide chain where the carbon alpha to the carbonyl is substituted with a bromine atom. The amide nitrogen is attached to a benzene ring bearing a trifluoromethyl group at the ortho-position. This combination of features, particularly the chiral center and the electron-withdrawing CF₃ group, makes it a valuable intermediate in organic synthesis and a candidate for biological screening.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide-
Molecular Formula C₁₀H₉BrF₃NO-
Molecular Weight 296.08 g/mol -
Canonical SMILES CC(Br)C(=O)NC1=CC=CC=C1C(F)(F)F-
InChI Key (Predicted)-
CAS Number Data not readily available in public databases.-
Topological Polar Surface Area 29.1 ŲComputed[1][2]
Complexity (Predicted) ~250-300Computed[1][2]

Molecular Structure and Conformational Analysis

The structural architecture of 2-bromo-N-(2-trifluoromethylphenyl)propanamide is defined by the interplay of its three primary components: the propanamide group, the α-bromo stereocenter, and the N-aryl substituent.

Core Structural Components

The molecule's framework can be deconstructed into key functional regions, as illustrated in the diagram below. The amide linkage forms a relatively planar system, but its orientation with respect to the phenyl ring is heavily influenced by steric factors.

cluster_0 N-(2-trifluoromethylphenyl) Group cluster_1 Propanamide Backbone A Phenyl Ring B Trifluoromethyl (CF3) Group A->B ortho-substituent C Amide Linkage (-CONH-) A->C N-C bond D α-Carbon (Chiral Center) C->D covalent bond E Bromine (Br) Atom D->E F Methyl (CH3) Group D->F

Caption: Key structural components of the target molecule.

Stereochemistry

The bromine atom is attached to the C2 (alpha) position of the propanamide chain. This carbon is bonded to four different groups: a hydrogen atom (not explicitly shown), a bromine atom, a methyl group, and the carbonyl-amide group. Consequently, this carbon is a stereogenic center, and the molecule exists as a pair of enantiomers: (R)-2-bromo-N-(2-trifluoromethylphenyl)propanamide and (S)-2-bromo-N-(2-trifluoromethylphenyl)propanamide. Unless a stereospecific synthesis is employed, the compound will be produced as a racemic mixture.

Conformational Insights

A critical structural feature is the steric hindrance imposed by the ortho-trifluoromethyl group on the phenyl ring. This bulky, electron-withdrawing group prevents free rotation around the N-C(aryl) bond. As a result, the plane of the phenyl ring is forced into a twisted, non-coplanar orientation relative to the amide plane. This is a known phenomenon in ortho-substituted anilides. For instance, in the related crystal structure of 2-bromo-2-methyl-N-p-tolylpropanamide, a significant twist is observed between the amide group and the benzene ring.[3] This defined conformation can have profound effects on the molecule's crystal packing, solubility, and its ability to interact with biological targets.

Spectroscopic Characterization for Structural Elucidation

Empirical confirmation of the structure relies on a combination of spectroscopic techniques. The following sections provide a predictive analysis based on established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The aromatic region will show complex splitting due to the ortho-substitution, and the aliphatic region will clearly resolve the propanamide chain protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsIntegrationPredicted δ (ppm)MultiplicityRationale
-CH(Br)-1H4.5 - 4.8Quartet (q)Alpha to both the electron-withdrawing Br and C=O groups. Split by the adjacent methyl protons.
-CH₃3H1.8 - 2.0Doublet (d)Coupled to the single proton on the α-carbon.
Aromatic -H4H7.4 - 7.8Multiplet (m)The four protons on the trifluoromethylphenyl ring will exhibit complex splitting patterns due to their distinct chemical environments and couplings.
Amide -NH-1H8.5 - 9.5Broad Singlet (br s)The chemical shift is environment-dependent (solvent, concentration). Typically deshielded and may exhibit slow exchange.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of the trifluoromethyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted δ (ppm)Rationale
Carbonyl (C=O)168 - 172Typical range for an amide carbonyl carbon.
-C(Br)-45 - 55Aliphatic carbon directly attached to an electronegative bromine atom.
-CH₃20 - 25Standard aliphatic methyl carbon.
Aromatic C-N135 - 140Aromatic carbon bonded to the amide nitrogen.
Aromatic C-CF₃125 - 130 (q)Carbon bonded to the CF₃ group, often appears as a quartet due to C-F coupling.
Aromatic C-H120 - 135Range for other aromatic carbons.
-CF₃120 - 125 (q)The carbon of the trifluoromethyl group itself, characterized by a strong quartet due to one-bond C-F coupling.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups, particularly the amide linkage.

Table 4: Predicted IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
N-H3250 - 3350Amide N-H Stretch
C-H (Aromatic)3000 - 3100sp² C-H Stretch
C-H (Aliphatic)2850 - 3000sp³ C-H Stretch
C=O (Amide I)1660 - 1690Carbonyl Stretch
N-H Bend (Amide II)1510 - 1550N-H Bend coupled with C-N Stretch
C-F1100 - 1350Strong, characteristic C-F stretches from the CF₃ group.
C-Br500 - 650C-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data. A key feature will be the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 295 and m/z 297, corresponding to [C₁₀H₉⁷⁹BrF₃NO]⁺ and [C₁₀H₉⁸¹BrF₃NO]⁺.

  • Key Fragmentation: The molecule is expected to fragment via pathways common to amides and alkyl halides.

M Molecular Ion [C10H9BrF3NO]+• m/z 295/297 F1 Loss of •Br [C10H9F3NO]+• m/z 216 M->F1 - •Br F2 Acylium Ion [CH3CHCO]+• m/z 57 M->F2 Amide C-N cleavage F3 Loss of •CH(Br)CH3 [C8H4F3NO]+• m/z 189 M->F3 - •C3H4BrO

Caption: Plausible fragmentation pathways in Mass Spectrometry.

Synthesis and Reaction Chemistry

The most direct and reliable method for synthesizing 2-bromo-N-(2-trifluoromethylphenyl)propanamide is through the acylation of 2-(trifluoromethyl)aniline with 2-bromopropanoyl halide.

Standard Synthetic Protocol

This protocol is based on well-established Schotten-Baumann-type reactions for amide formation.[4]

Step 1: Reagent Preparation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-(trifluoromethyl)aniline in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add 1.1 to 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Acylation Reaction

  • Slowly add 1.05 equivalents of 2-bromopropanoyl bromide or 2-bromopropanoyl chloride dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

Step 3: Workup and Purification

  • Quench the reaction by adding deionized water.

  • If using dichloromethane, separate the organic layer. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel.

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product R1 2-(trifluoromethyl)aniline P1 Acylation R1->P1 R2 2-Bromopropanoyl Halide R2->P1 C1 Anhydrous Solvent (DCM or THF) C1->P1 C2 Triethylamine (Base) C2->P1 C3 0°C to RT C3->P1 Prod 2-bromo-N-(2-trifluoromethylphenyl) propanamide P1->Prod

Caption: Workflow for the synthesis of the target compound.

Rationale for Experimental Choices
  • Anhydrous Conditions: The acyl halide reactant is highly reactive towards water. Any moisture would hydrolyze it to 2-bromopropanoic acid, reducing the yield and complicating purification.

  • Non-Nucleophilic Base: The reaction produces one equivalent of HBr or HCl as a byproduct. A base is required to neutralize this acid. Triethylamine is chosen because it is a strong enough base to act as an acid scavenger but is too sterically hindered to compete with the aniline as a nucleophile and attack the acyl halide.

  • Low Initial Temperature (0 °C): The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.

Conclusion

2-bromo-N-(2-trifluoromethylphenyl)propanamide is a molecule with significant structural complexity arising from its chiral center and the steric and electronic effects of the ortho-trifluoromethylphenyl group. Its structure can be confidently elucidated and confirmed through a combination of NMR, IR, and mass spectrometry techniques. The synthesis is straightforward via standard amide coupling chemistry, provided that appropriate experimental conditions are maintained. This guide provides the foundational knowledge for researchers to synthesize, identify, and utilize this compound in further scientific endeavors.

References

  • BLDpharm. 1365962-90-8|2-BRomo-2-methyl-n-[2-(trifluoromethyl)phenyl]propanamide.
  • BLDpharm. 2022598-26-9|2-Bromo-N-(2-methyl-3-(trifluoromethyl)phenyl)propanamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20187474, 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 99113, 2-Bromo-N-phenylpropionamide. Available from: [Link].

  • Benchchem. 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | 2557-04-2.
  • BLDpharm. 3851-43-2|2-Bromo-N-(3-(trifluoromethyl)phenyl)propanamide.
  • Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o447. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide, N,N,2-trimethyl (CAS 21678-37-5). Available from: [Link].

  • Physics & Maths Tutor. 6.3.2 Spectroscopy MS. Available from: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... Available from: [Link]

  • AQA. Compared using 13C nmr spectroscopy. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available from: [Link]

  • Wikipedia. Partial lysergamide. Available from: [Link]

  • Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

Sources

A Technical Guide to the Physicochemical and Analytical Characterization of C₁₀H₉BrF₃NO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C₁₀H₉BrF₃NO. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the fundamental physicochemical properties, including the precise calculation of its molecular weight, and outlines a rigorous, multi-technique analytical workflow for its structural confirmation and purity assessment. By integrating high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis, this guide establishes a self-validating system for unambiguous identification. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction: Contextualizing C₁₀H₉BrF₃NO

The molecular formula C₁₀H₉BrF₃NO represents a class of halogenated and trifluoromethylated organic compounds. While this formula can correspond to several structural isomers, a prominent example is N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide. Such structures are of significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom, a trifluoromethyl (-CF₃) group, and an acetamide functional group imparts specific properties that can be crucial for biological activity. The -CF₃ group, for instance, is often used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide provides the foundational knowledge required to confidently identify and characterize this molecule, ensuring the integrity of downstream applications, from mechanistic studies to preclinical development.

Physicochemical Properties

A precise understanding of a compound's molecular formula and weight is the cornerstone of its chemical identity. These values are critical for stoichiometric calculations, interpretation of analytical data, and registration in chemical databases.

Molecular Formula and Elemental Composition

The molecular formula C₁₀H₉BrF₃NO indicates the exact number of atoms of each element within one molecule of the substance.

  • Carbon (C): 10 atoms

  • Hydrogen (H): 9 atoms

  • Bromine (Br): 1 atom

  • Fluorine (F): 3 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 1 atom

Molecular Weight Calculation

It is crucial to distinguish between average molecular weight (based on the natural isotopic abundance of elements) and monoisotopic mass (based on the mass of the most abundant isotope of each element). High-resolution mass spectrometry measures the monoisotopic mass.

The calculation is performed by summing the masses of the constituent atoms.[1][2]

ElementAtom CountAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)Total Average Weight ( g/mol )Total Monoisotopic Mass (Da)
Carbon (C)1012.01112.000000120.11120.000000
Hydrogen (H)91.0081.0078259.0729.070425
Bromine (Br)179.90478.91833779.90478.918337
Fluorine (F)318.99818.99840356.99456.995209
Nitrogen (N)114.00714.00307414.00714.003074
Oxygen (O)115.99915.99491515.99915.994915
Total 296.086 g/mol 294.98196 Da

Note: A related isomer, 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide, has the molecular formula C₉H₇BrF₃NO and an average molecular weight of 282.06 g/mol .[3][4][5] This highlights the importance of precise mass determination to differentiate between potential structures.

Analytical Workflow for Structural Verification

To confirm the identity and purity of a compound purported to be C₁₀H₉BrF₃NO, a multi-pronged analytical approach is mandatory. This ensures that the determined molecular weight corresponds to the correct elemental composition and structural arrangement.

G cluster_0 Initial Analysis cluster_1 Core Verification Techniques cluster_2 Data Output cluster_3 Confirmation Sample Putative C₁₀H₉BrF₃NO HRMS High-Resolution Mass Spectrometry Sample->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR EA Elemental Analysis Sample->EA Mass_Data Exact Mass & Isotopic Pattern HRMS->Mass_Data m/z Structure_Data Structural Connectivity & Functional Groups NMR->Structure_Data δ (ppm), J (Hz) Composition_Data Elemental Composition (%) EA->Composition_Data %C, %H, %N Confirmation Structure Verified: C₁₀H₉BrF₃NO Mass_Data->Confirmation Structure_Data->Confirmation Composition_Data->Confirmation

Caption: Workflow for the unambiguous identification of C₁₀H₉BrF₃NO.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining the elemental formula of a small molecule.[6] Unlike low-resolution MS, which provides a nominal mass, HRMS provides an exact mass measurement, typically to four decimal places. This precision allows for the calculation of a unique elemental formula. Furthermore, the presence of bromine (with its two primary isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) creates a characteristic M/M+2 isotopic pattern that serves as a powerful diagnostic tool.

Protocol: HRMS Analysis via Electrospray Ionization (ESI)

  • Sample Preparation: Accurately weigh ~0.5 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., LC-MS grade acetonitrile or methanol) to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) using a known calibration standard mixture immediately prior to analysis to ensure high mass accuracy.[7]

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes, as the compound may ionize preferentially in one mode. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Compare the experimentally determined exact mass to the theoretical monoisotopic mass (294.98196 Da). The mass error should be less than 5 ppm.

    • Verify the presence of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by ~2 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HRMS confirms the elemental formula, NMR spectroscopy elucidates the compound's structural backbone—how the atoms are connected. For C₁₀H₉BrF₃NO, ¹H, ¹³C, and ¹⁹F NMR are all indispensable. ¹⁹F NMR is particularly powerful due to its high sensitivity (100% natural abundance of ¹⁹F) and wide chemical shift range, which makes the trifluoromethyl signal distinct and easy to identify.[8][9][10][11]

Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The integration of signals should correspond to 9 protons. The splitting patterns and chemical shifts will reveal the arrangement of protons, particularly in the aromatic region.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This should reveal 10 distinct carbon signals (unless there is molecular symmetry). The chemical shift of the carbon in the -CF₃ group will be characteristic.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.[12] A single, sharp signal is expected for the -CF₃ group, as the three fluorine atoms are chemically equivalent. Its chemical shift provides information about its electronic environment.

  • Data Analysis: Correlate the data from all three experiments to build the complete molecular structure, ensuring it is consistent with the formula C₁₀H₉BrF₃NO.

Elemental Analysis

Expertise & Experience: Elemental analysis via combustion is a classic, quantitative technique that provides the mass percentage of carbon, hydrogen, and nitrogen in a pure organic sample.[13][14] This method serves as an orthogonal validation of the formula determined by HRMS. The experimental percentages should match the theoretical values within a narrow margin of error (typically ±0.4%).

Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the highly purified, dried compound into a tin capsule.

  • Combustion: The sample is combusted in an excess of oxygen at high temperatures (~1000 °C). This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection: The resulting gases are separated and quantified using detectors (e.g., thermal conductivity detectors).

  • Data Analysis: Compare the experimental weight percentages to the theoretical values calculated from the formula C₁₀H₉BrF₃NO.

    • Theoretical %C: (120.11 / 296.086) * 100 = 40.57%

    • Theoretical %H: (9.072 / 296.086) * 100 = 3.06%

    • Theoretical %N: (14.007 / 296.086) * 100 = 4.73%

Conclusion

The rigorous characterization of a chemical entity like C₁₀H₉BrF₃NO is fundamental to its application in research and development. The molecular formula and weight are its primary identifiers, but their confirmation requires a synergistic analytical approach. By integrating the precise mass and isotopic data from HRMS, the detailed structural map from multinuclear NMR, and the quantitative compositional data from elemental analysis, a scientist can achieve an unambiguous and verifiable identification. This self-validating workflow ensures the scientific integrity required for publication, patent application, and advancement in drug development pipelines.

References

  • Chemcasts. (n.d.). n-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7) Properties.
  • Dos Santos, J., et al. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
  • Unknown Author. (n.d.). Element analysis.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • AZoM. (2021). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Unknown Author. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.
  • BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • Cooperative Institute for Research in Environmental Sciences. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry.
  • ChemScene. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide.
  • ChemBioBioChem. (n.d.). Applications of 19F NMR.
  • Sigma-Aldrich. (n.d.). 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
  • PubChem. (n.d.). N-(4-bromo-3,5-difluorophenyl)acetamide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6.
  • Unknown Author. (2013). Mass Spectrometry analysis of Small molecules.
  • CalculatorSoup. (n.d.). Molecular Weight Calculator (Molar Mass).
  • Gault, J., et al. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.
  • PubChem. (n.d.). PubChem.
  • Pearson. (n.d.). The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104.

Sources

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for the characterization of the solubility of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide (CAS No. 3854-19-1), a compound of interest in modern medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document furnishes researchers, scientists, and drug development professionals with the foundational principles and robust experimental protocols necessary to generate reliable and reproducible solubility data. By integrating theoretical underpinnings with detailed, field-proven methodologies for both kinetic and thermodynamic solubility assessment, this guide serves as an essential resource for advancing the preclinical development of this and related chemical entities.

Introduction: The Imperative of Solubility in Drug Development

In the trajectory of drug discovery and development, solubility is a pivotal physicochemical property that profoundly influences a compound's journey from the laboratory to the clinic. Poor aqueous solubility is a major hurdle, affecting approximately 40% of new drug candidates and often leading to challenges in formulation, unreliable results in biological assays, and poor oral bioavailability.[1] The compound 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, with its distinct structural motifs, presents a unique case for solubility investigation. Understanding its behavior in various solvent systems is not merely an academic exercise but a prerequisite for its potential development as a therapeutic agent.

This technical guide is structured to provide a self-contained, authoritative resource for the comprehensive evaluation of this compound's solubility. We will delve into the theoretical principles governing solubility, present validated, step-by-step experimental protocols, and discuss the interpretation of the resulting data, thereby equipping scientists with the necessary tools to make informed decisions in their research endeavors.

Physicochemical Profile of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

A molecule's structure is the primary determinant of its solubility.[2] The key features of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide—the lipophilic trifluoromethylphenyl group, the hydrogen-bonding capable amide linkage, and the halogen atom—all contribute to its overall physicochemical character. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 3854-19-1[3]
Molecular Formula C₁₀H₉BrF₃NO[3]
Molecular Weight 296.08 g/mol [3]
Chemical Structure CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br[4]

The presence of the trifluoromethyl group is known to enhance metabolic stability and binding affinity but also significantly increases lipophilicity, which can be expected to decrease aqueous solubility.[5] Conversely, the amide group can participate in hydrogen bonding, which may aid dissolution in protic solvents. A thorough experimental evaluation is therefore essential.

Foundational Principles of Solubility Measurement

A robust solubility assessment requires an understanding of the different types of solubility and the factors that influence them.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between thermodynamic and kinetic solubility, as they represent different phenomena and are applied at different stages of drug discovery.[6]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[6] This is the "gold standard" measurement, crucial for preformulation and understanding the true solubility limit of the most stable crystalline form of the compound.[7][8] The shake-flask method is the universally recommended technique for its determination.[9]

  • Kinetic Solubility is determined by dissolving the compound from a high-concentration DMSO stock solution into an aqueous buffer.[10][11] It measures the concentration at which a compound precipitates out of solution under specific, non-equilibrium conditions.[2] These assays are high-throughput and are invaluable for the rapid screening and rank-ordering of large numbers of compounds in early discovery phases.[12][13]

Key Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is highly dependent on the experimental conditions.[14]

  • pH and Ionization: For ionizable compounds, solubility can change dramatically with pH. The pH-solubility profile should be determined across a physiologically relevant range (typically pH 1.2 to 6.8) to predict behavior in the gastrointestinal tract.[9]

  • Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit significantly different solubilities.[15][16] The most stable polymorph will always have the lowest solubility.[15] It is imperative to characterize the solid form of the material both before and after the equilibrium solubility experiment.[17]

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[6][14][18] This relationship is described by the van't Hoff equation.[14]

  • Purity: Impurities can disrupt the crystal lattice, often leading to an overestimation of solubility. Therefore, using a pure, well-characterized solute and solvent is a prerequisite for accurate measurements.[15][19]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Kinetic Solubility Determination via Turbidimetry

This protocol is designed for rapid, medium-throughput assessment and is based on the principle that precipitation of a compound from solution will cause turbidity, which can be measured by light absorbance or scattering.[20][21]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Assay Execution: Dilute each DMSO concentration 1-in-50 into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4), resulting in a final DMSO concentration of 2%.[20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[12][20]

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.[20]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance reading does not significantly exceed that of the buffer-only controls.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Perform Serial Dilution in DMSO Plate A->B C Dilute 1:50 into Aqueous Buffer (pH 7.4) B->C D Incubate at 25°C for 1-2 hours C->D E Measure Turbidity (Absorbance at 620 nm) D->E F Determine Highest Non-Precipitated Conc. E->F

Workflow for the turbidimetric kinetic solubility assay.
Thermodynamic Solubility Determination via Shake-Flask Method

This protocol represents the gold standard for measuring equilibrium solubility and is designed to ensure that a true equilibrium between the solid and dissolved compound is achieved.[7][8][13]

  • System Preparation: Add an excess amount of solid 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide to a glass vial containing a known volume of the desired solvent (e.g., buffers at pH 1.2, 4.5, and 6.8).[7][9] An excess of solid must be visible to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker with temperature control set to 37 ± 1 °C.[9] Agitate the suspension at a speed sufficient to keep the solid suspended without forming a vortex.

  • Self-Validation of Equilibrium: To ensure equilibrium is reached, sample the suspension at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[7][9]

  • Phase Separation: After the final time point, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation, followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[7][13] Discard the initial portion of the filtrate to avoid errors from filter adsorption.[7]

  • Quantification: Immediately after filtration, dilute the saturated solution with a suitable solvent to prevent precipitation.[9] Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[13][22]

  • Post-Experiment Analysis: Verify the pH of the buffer at the end of the experiment and analyze the remaining solid phase (e.g., by XRPD) to check for any changes in crystal form.[8][17]

G cluster_prep Preparation cluster_equilibration Equilibration (Self-Validating) cluster_analysis Sample Processing & Analysis A Add Excess Solid Compound to Buffer in Vial B Agitate at 37°C in Orbital Shaker A->B C Sample at 24h, 48h, 72h to Confirm Equilibrium B->C D Phase Separation: Centrifuge then Filter B->D E Dilute Supernatant Immediately D->E G Analyze Residual Solid (XRPD) & Final pH D->G F Quantify Concentration via HPLC or LC-MS/MS E->F

Workflow for the shake-flask equilibrium solubility assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format. The following table provides a template for reporting the results for 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Method UsedNotes
0.1 N HCl (pH 1.2)37ThermodynamicpH final:
Acetate Buffer (pH 4.5)37ThermodynamicpH final:
Phosphate Buffer (pH 6.8)37ThermodynamicpH final:
Simulated Gastric Fluid37Thermodynamic
FaSSIF37Thermodynamic
PBS (pH 7.4)25Kinetic

The lowest measured solubility in the pH 1.2-6.8 range is used to classify the compound according to the Biopharmaceutics Classification System (BCS).[9] This classification, which links solubility and permeability, is a cornerstone of modern drug development, helping to predict in vivo performance and guide formulation strategies.[13]

Conclusion

Determining the solubility of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a foundational step in evaluating its potential as a drug candidate. A multi-faceted approach, employing both high-throughput kinetic screening and rigorous equilibrium-based methods, is essential for building a comprehensive solubility profile. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data. Adherence to these methodologies, with careful attention to experimental details such as temperature control, confirmation of equilibrium, and solid-phase analysis, will ensure the trustworthiness of the results and provide the authoritative grounding required for critical decision-making in the drug development process.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Vishweshwar, P., et al. (2009). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. ACS Publications. Retrieved from [Link]

  • Sugano, K., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. Retrieved from [Link]

  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. Retrieved from [Link]

  • Solubility. (n.d.). Wikipedia. Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Relative solubility of different crystal forms as a function of thermodynamic stability. (n.d.). ScienceDirect. Retrieved from [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Pharmaceutical Solubility Testing. (2026). Raytor. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. MDPI. Retrieved from [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

  • Al-Obaidi, H., & Brocchini, S. (2018). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Retrieved from [Link]

  • Summary of solubility measurement protocols of each company before harmonization. (n.d.). ResearchGate. Retrieved from [Link]

  • Tenny, K., & Hoffman, M. R. (2022). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Retrieved from [Link]

  • Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025). Preprints.org. Retrieved from [Link]

  • Yalkowsky, S. H. (2014). Principles of Solubility. ResearchGate. Retrieved from [Link]

  • 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. (n.d.). PubChem - NIH. Retrieved from [Link]

  • 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide. (n.d.). BIOGEN Científica. Retrieved from [Link]

Sources

A Researcher's In-depth Guide to the Safe Handling of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Identity and Inferred Hazard Profile

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide (Molecular Formula: C10H9BrF3NO, Molecular Weight: 296.09 g/mol ) is a halogenated amide.[1] Its structure combines several features that inform its potential hazard profile: a reactive bromo-alkane group, an amide linkage, and a trifluoromethylphenyl ring. While specific toxicological data is limited, analysis of structurally similar compounds allows for the inference of a probable hazard classification.

Compounds such as 2-bromo-N-phenylpropionamide and 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one are known to cause significant irritation and damage.[2][3] Based on these analogues, it is prudent to handle 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide as a substance with the following potential hazards:

  • Skin Corrosion/Irritation (Causes skin irritation) [2][3]

  • Serious Eye Damage/Irritation (Causes serious eye damage) [2][3]

  • Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation) [2][3]

The logical basis for this conservative classification stems from the compound's potential to react with biological nucleophiles (e.g., proteins, water) upon contact with skin, eyes, or the respiratory tract, leading to cellular damage and an inflammatory response.

Table 1: Key Chemical and Physical Properties
PropertyValue / InformationSource
CAS Number Not definitively assignedN/A
Molecular Formula C10H9BrF3NO[1]
Molecular Weight 296.09 g/mol [1]
Appearance Likely a solid at room temperature (based on analogues)Inferred
Solubility Expected to be soluble in organic solventsInferred

The Self-Validating Workspace: Engineering Controls and PPE

The primary principle of safe handling is to create a system where exposure is minimized by design. This is achieved through a multi-layered approach, beginning with engineering controls and culminating in personal protective equipment (PPE). This system should be self-validating, meaning that adherence to the protocol inherently ensures safety.

Primary Containment: The Chemical Fume Hood

All manipulations of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, including weighing, dissolution, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[4] This is a non-negotiable control.

  • Causality: The compound is expected to be an irritant to the respiratory system.[2][3] If it is a fine powder, it can be easily aerosolized. The fume hood provides constant negative pressure, ensuring that any dust or vapors are captured and exhausted away from the researcher's breathing zone.

Personal Protective Equipment (PPE): Your Final Barrier

PPE is not the first line of defense but the last. Its selection must be based on the specific hazards of the chemical.

  • Hand Protection: Wear nitrile or chloroprene gloves.[5] Always double-check glove integrity before use.

    • Expertise: Simple latex gloves are not sufficient for handling many organic chemicals. Nitrile offers broader resistance to halogenated organic compounds. For prolonged operations, consider wearing two pairs of gloves (double-gloving).

  • Eye and Face Protection: Use safety goggles that provide a complete seal around the eyes.[2] A face shield should be worn over the goggles if there is a significant risk of splashing.

    • Causality: The compound is classified as causing serious eye damage.[2] A splash to the eye could result in irreversible injury. Standard safety glasses with side shields do not provide adequate protection against splashes from all angles.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that shoes are closed-toed.[5]

Diagram 1: The Hierarchy of Safety Controls

This diagram illustrates the logical flow of protective measures, from the most effective (elimination, which is not possible here) to the least (PPE). The foundation of safety is built upon robust engineering and administrative controls.

G cluster_0 Hierarchy of Controls cluster_1 Examples for this Compound Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls More Effective FumeHood Chemical Fume Hood Engineering Controls->FumeHood PPE PPE Administrative Controls->PPE Less Effective SOP Standard Operating Procedures (SOPs) Administrative Controls->SOP Training Researcher Training Administrative Controls->Training Gloves Nitrile Gloves PPE->Gloves Goggles Safety Goggles PPE->Goggles

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Protocols for Handling, Storage, and Disposal

Adherence to standardized protocols is essential for ensuring both personal safety and experimental integrity.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvents) and PPE.

  • Weighing: Weigh the solid compound on a weigh paper or in a tared container directly inside the fume hood. Avoid creating dust.

  • Transfer: Carefully transfer the solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After use, decontaminate spatulas and any surfaces within the fume hood that may have been exposed. Tightly seal the source container.

  • Glove Removal: Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the appropriate solid waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6]

Storage and Stability
  • Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8] Accidental mixing can lead to vigorous, exothermic reactions.

  • Long-Term Stability: While amides are generally stable, related compounds can be sensitive to air and light.[9][10] For long-term storage (>1 year), consider storing under an inert gas atmosphere (e.g., nitrogen or argon) in a dark container to prevent potential degradation.

Waste Disposal: A Critical Responsibility

This compound is a halogenated organic chemical . It must be disposed of accordingly.

  • Segregation: Under no circumstances should this compound or its solutions be poured down the drain.[4]

  • Waste Streams:

    • Solid Waste: Contaminated items such as gloves, weigh papers, and paper towels must be placed in a designated, sealed, and labeled solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound, as well as rinsates from cleaning glassware, must be collected in a dedicated "Halogenated Organic Waste" container.[11][12][13]

  • Rationale for Segregation: Halogenated waste streams require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HBr).[14] This process is significantly different and more costly than the fuel blending used for non-halogenated solvents. Mixing these waste streams leads to improper disposal and environmental contamination.[14]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response
Exposure RouteImmediate Action
Inhalation Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[15][16]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [2][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Spill Management

The response to a spill depends critically on its scale and location.

Diagram 2: Spill Response Decision Workflow

This workflow provides a logical path for researchers to follow in the event of a chemical spill, ensuring a safe and appropriate response.

G Start Spill Occurs Alert Alert colleagues and supervisor Start->Alert Assess Assess Spill Size & Location Alert->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill or Spill Outside Hood Assess->LargeSpill Large or Uncontained Cleanup Don appropriate PPE. Absorb with inert material (e.g., vermiculite). SmallSpill->Cleanup Evacuate EVACUATE AREA LargeSpill->Evacuate Collect Collect residue into a sealed, labeled container. Cleanup->Collect Dispose Dispose as Halogenated Waste. Collect->Dispose CallEHS Call Emergency Personnel (EHS/Safety Office) Evacuate->CallEHS

Caption: Decision workflow for responding to a chemical spill.

Small Spill Cleanup Protocol (Inside a Fume Hood):

  • Ensure you are wearing your full PPE (lab coat, goggles, nitrile gloves).[15]

  • Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material and spilled solid into a compatible, sealable container (e.g., a heavy-duty plastic bag or a screw-top jar).[15]

  • Wipe the spill area clean with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the same waste container.

  • Seal and label the container as "Hazardous Waste" with the full chemical name.

  • Arrange for pickup by your institution's environmental health and safety (EHS) office.

For any large spill, a spill outside of a fume hood, or any situation you feel unequipped to handle, evacuate the area immediately and contact your EHS office.[16][17]

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • University of Tennessee Knoxville Environment, Health and Safety. 7.2 Organic Solvents. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Bucknell University. WASTE MANAGEMENT. [Link]

  • University of Wisconsin-Milwaukee. Standard Operating Procedure for Sodium Amide. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • National Center for Biotechnology Information, PubChem. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • The University of Maryland, Baltimore Environmental Health and Safety. Response to a Chemical Spill. [Link]

  • American Elements. 2-bromo-2-methyl-N-phenylpropanamide. [Link]

  • BASF. Safety Data Sheet for Broflanilide. [Link]

  • Loba Chemie. SAFETY DATA SHEET for BROMOACETYL BROMIDE. [Link]

  • U.S. Environmental Protection Agency. 2-bromo-N-(4-methylphenyl)propanamide Properties. [Link]

  • National Center for Biotechnology Information, PubChem. 2-Bromo-N-phenylpropionamide. [Link]

  • National Center for Biotechnology Information, PubChem. 2-Bromo-2-methyl-N-phenylpropanamide. [Link]

  • ResearchGate. What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • New York State Department of Environmental Conservation. Chemical Storage and Handling Recommendations. [Link]

  • Sciencemadness Discussion Board. Amide handling precautions?[Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Fisher Scientific. SAFETY DATA SHEET for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. [Link]

  • Australian Government Department of Health. 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. [Link]

Sources

The Ortho-Trifluoromethyl Amide Motif: Synthesis, Structural Dynamics, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-trifluoromethylaniline amide derivatives . This scaffold represents a "privileged but challenging" structural motif in medicinal and agrochemical chemistry, characterized by unique steric locking properties and significant synthetic hurdles.

Executive Summary: The "Ortho-Effect" Advantage

The 2-trifluoromethylaniline (2-TFMA) amide scaffold is a high-value moiety utilized to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Unlike its meta- and para- isomers (widely seen in drugs like Flutamide or Leflunomide), the ortho- isomer introduces a drastic steric and electronic "ortho-effect."

This effect serves two primary functions in drug design:

  • Conformational Locking: The bulky

    
     group (
    
    
    
    , comparable to an isopropyl group) forces the amide bond out of coplanarity with the phenyl ring, often creating a high-energy "twisted" conformation that can improve selectivity for deep protein pockets.
  • Metabolic Shielding: The steric bulk protects the amide bond from hydrolytic enzymes (amidases), significantly extending the half-life (

    
    ) of the compound.
    

However, these advantages come at a cost: the nucleophilicity of the aniline nitrogen is severely attenuated by the electron-withdrawing nature of the


 group (Hammett 

) and the steric crowding, making standard amide coupling protocols (EDC/HOBt) prone to failure.

Structural Biology & Conformational Dynamics

The Fluorine-Amide Lock

A critical, often overlooked feature of 2-TFMA derivatives is the potential for an intramolecular hydrogen bond between the amide proton (


) and the fluorine atoms of the 

group. While organic fluorine is a weak hydrogen bond acceptor, the proximity in the ortho- position allows for a 5- or 6-membered pseudo-ring interaction (

).
  • Interaction Energy: Estimated at 1–2 kcal/mol.

  • Effect: This interaction, combined with steric repulsion between the amide carbonyl and the

    
     group, locks the phenyl ring perpendicular to the amide plane (torsion angle 
    
    
    
    ).
Visualization of Conformational Locking

The following diagram illustrates the steric and electronic forces dictating the conformation of 2-TFMA amides.

ConformationLock Aniline 2-CF3 Aniline Scaffold Steric Steric Repulsion (C=O vs CF3) Aniline->Steric Bulk H_Bond Intramolecular H-Bond (N-H ··· F-C) Aniline->H_Bond Proximity Twist Orthogonal Twist (Non-planar) Steric->Twist Forces Rotation H_Bond->Twist Stabilizes BioActivity Target Selectivity (e.g., Kinase/SDHI Pockets) Twist->BioActivity Shape Complementarity

Figure 1: Mechanistic drivers of the 2-trifluoromethylaniline amide conformation.

Synthetic Architectures: Overcoming Low Nucleophilicity

The synthesis of 2-TFMA amides is non-trivial. The aniline nitrogen is electron-deficient and sterically hindered . Standard carbodiimide couplings (EDC, DCC) often result in low yields (<20%) or recovered starting material.

Method A: The "Brute Force" Acid Chloride Protocol

For robust substrates stable to acidic byproducts, the acid chloride route is the industry standard. It relies on the high electrophilicity of the acid chloride to overcome the poor nucleophilicity of the aniline.

Protocol:

  • Activation: Convert carboxylic acid (

    
    ) to acid chloride (
    
    
    
    ) using Thionyl Chloride (
    
    
    ) or Oxalyl Chloride ((
    
    
    ) with catalytic DMF in DCM. Reflux 1-2h. Evaporate to dryness.
  • Coupling: Dissolve 2-TFMA (1.0 equiv) in dry Toluene or DCE. Add Pyridine (2.0 equiv) or

    
     (3.0 equiv).
    
  • Addition: Add crude acid chloride (1.2 equiv) dropwise at

    
    .
    
  • Forcing Conditions: Crucial Step – Heat the reaction to reflux (80–110°C) for 12–24 hours. Room temperature is often insufficient.

  • Workup: Quench with

    
    , extract with EtOAc.
    
Method B: The "Elegant" Acyl Fluoride (BTFFH) Protocol

For acid-sensitive substrates or chiral centers prone to racemization, BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is the reagent of choice. It generates an Acyl Fluoride intermediate, which is highly reactive toward hindered amines but less prone to side reactions than acid chlorides.

Protocol:

  • Reagents: Carboxylic Acid (1.1 equiv), 2-TFMA (1.0 equiv), BTFFH (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: Anhydrous DCM or NMP (for higher solubility).

  • Procedure: Mix Acid and DIPEA. Add BTFFH. Stir 10 min to form Acyl Fluoride (monitor by TLC). Add 2-TFMA.[1]

  • Conditions: Stir at reflux (40°C for DCM) or

    
     in NMP for 16h.
    
  • Validation: This method typically yields 70–90% even with ortho-substituted anilines.

Comparative Analysis of Coupling Reagents
ReagentIntermediateSuitability for 2-TFMAYield PotentialKey Risk
EDC / HOBt O-AcylisoureaPoor < 20%No reaction due to sterics.
HATU / HOAt O-At-esterModerate 40–60%High cost; difficult purification.
SOCl₂ (Reflux) Acid ChlorideHigh 80–95%Harsh conditions; incompatible with acid-labile groups.
BTFFH Acyl FluorideExcellent 75–90%Expensive; requires strictly anhydrous conditions.
AgF / Isothiocyanate N-CF3 AmideSpecialized VariableFor synthesizing N-CF3 amides (reverse connectivity).

Medicinal & Agrochemical Applications[1][2][3]

Agrochemicals: The SDHI Fungicides

The 2-TFMA moiety is a bioisostere of the ortho-phenyl/alkyl anilines found in Succinate Dehydrogenase Inhibitors (SDHIs) . In these fungicides, the amide bond must be orthogonal to the aromatic ring to fit into the ubiquinone binding site of Complex II.

  • Example: Thifluzamide analogs. While Thifluzamide uses a trifluoromethoxy group, 2-TFMA analogs are synthesized to increase lipophilicity (

    
    ) and soil persistence.
    
  • Mechanism: The 2-CF3 group prevents free rotation, reducing the entropic penalty of binding to the rigid enzyme pocket.

Pharmaceuticals: Kinase Inhibitors & Anti-Infectives

In drug discovery, 2-TFMA is used to tune the "residence time" of inhibitors.

  • Mcl-1 Inhibitors: Research has identified N-(2-(trifluoromethyl)phenyl)sulfamoyl derivatives as selective inhibitors.[2] The 2-CF3 group induces a twist that matches the hydrophobic groove of the Mcl-1 protein.

  • Antimalarials: Pyrrolone derivatives synthesized from 2-trifluoromethylaniline have shown potency against P. berghei. The lipophilic CF3 group aids in crossing the parasitic membrane.

Experimental Workflow: Synthesis Decision Tree

Use this logic flow to determine the optimal synthetic route for your specific 2-TFMA derivative.

SynthesisWorkflow Start Target: 2-TFMA Derivative CheckAcid Is the Carboxylic Acid Sensitive to HCl/Heat? Start->CheckAcid Robust No (Robust) CheckAcid->Robust Stable Sensitive Yes (Sensitive/Chiral) CheckAcid->Sensitive Labile MethodA Method A: Acid Chloride (SOCl2, Reflux in Toluene) Robust->MethodA MethodB Method B: Acyl Fluoride (BTFFH, DIPEA, 50°C) Sensitive->MethodB Success Isolate Product (Crystallization/Column) MethodA->Success Fail Low Yield? MethodA->Fail MethodB->Success MethodB->Fail AltMethod Method C: Grignard Route (Ester + Aniline Anion) Fail->AltMethod

Figure 2: Decision matrix for selecting the appropriate coupling methodology.

References

  • Syntheses of N-trifluoromethyl amides from carboxylic acids. eScholarship. (2021).

  • Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. PubMed. (2019).

  • A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids. BenchChem. (2025).

  • Engagement of CF3 Group in N-H...F-C Hydrogen Bond. ResearchGate. (2025).

  • Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. PubMed Central. (2013).

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PubMed Central. (2013).

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. MDPI. (2015).

Sources

A Technical Guide to the Sourcing and Quality Verification of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement, in-house quality verification, and safe handling of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide. As a key synthetic intermediate, ensuring the identity, purity, and consistency of this reagent is paramount for the validity and success of downstream applications. This document moves beyond a simple supplier list to instill a methodology of rigorous scientific validation.

Part 1: Compound Profile and Chemical Identifiers

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a halogenated amide derivative. The presence of a stereocenter at the C2 position of the propanamide chain, a bromine atom, and a trifluoromethyl group makes it a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom serves as a reactive handle for cross-coupling reactions.

For unambiguous identification and procurement, it is critical to use standardized chemical identifiers.

IdentifierValueSource
IUPAC Name 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide-
Molecular Formula C10H9BrF3NO[1]
Molecular Weight 296.09 g/mol [1]
MDL Number MFCD01615481[1]

Note: A single, universally cited CAS Number for this specific compound is not consistently available across all platforms. Researchers should verify the exact structure and corresponding identifiers with the supplier prior to purchase.

Part 2: Commercial Supplier Landscape

The procurement of specialty chemicals requires careful due diligence. While a supplier may list a compound, researchers must prioritize vendors who provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and are transparent about their quality control processes.

Table of Identified Commercial Suppliers:

Supplier Product Name Notes
Hunan Huateng Pharmaceutical Co., Ltd. 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide Appears to list the exact target compound.[1]
BIOGEN Científica 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide Lists the target compound, providing a SMILES string for structural verification.[2]

| BLDpharm | 2-BRomo-2-methyl-n-[2-(trifluoromethyl)phenyl]propanamide | Lists a closely related analog with an additional methyl group. Researchers should note the structural difference.[3] |

Expert Insight: Supplier Selection Causality Choosing a supplier should not be based on price alone. The primary consideration is the minimization of experimental variability. A reliable supplier provides a detailed CoA with lot-specific data from techniques like NMR and HPLC/LC-MS, confirming both the identity and purity of the material. The absence of such documentation is a significant red flag, as impurities or structural isomers could compromise or invalidate research outcomes. Always request a lot-specific CoA before committing to a purchase.

Part 3: In-House Quality Control and Analytical Verification

Trust in a supplier's CoA is important, but independent verification is essential for robust scientific practice. Upon receipt, the material should be subjected to in-house analysis to confirm its identity and purity before being introduced into critical experiments. This self-validating system ensures that the material meets the specific requirements of the intended application.

Below is a standard workflow for the qualification of a new batch of this chemical intermediate.

QC_Workflow cluster_0 Phase 1: Material Reception & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Data Review & Disposition A Receive Material B Quarantine Batch A->B C Review Supplier CoA B->C D Sample for In-House QC C->D E LC-MS Analysis (Identity & Purity) D->E F 1H NMR Analysis (Structural Confirmation) D->F G Compare In-House Data to CoA & Specification E->G F->G H Release for R&D Use G->H Pass I Reject Batch (Contact Supplier) G->I Fail

Caption: In-house QC workflow for incoming chemical reagents.

Experimental Protocol 1: Identity and Purity Assessment by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this initial check. It confirms the presence and purity of the target compound by separating it from impurities and verifying its molecular weight. The use of a high-resolution mass spectrometer can further provide elemental composition, offering an exceptionally high degree of confidence in the compound's identity.

Methodology:

  • Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL in 50:50 acetonitrile:water.

  • Chromatographic Conditions:

    • System: HPLC or UPLC system coupled to a mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at approximately m/z 296.0/298.0, reflecting the isotopic pattern of bromine (¹⁹Br/⁸¹Br).

  • Data Analysis & Acceptance Criteria:

    • Identity: A major peak must be observed at the expected retention time with a mass spectrum corresponding to the [M+H]⁺ of the target compound.

    • Purity: The peak area of the target compound should be ≥95% of the total integrated peak area in the chromatogram (UV detection at 254 nm), unless a higher purity is required.

Experimental Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: While LC-MS confirms mass and purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific arrangement of atoms. For an organic molecule, ¹H NMR provides unambiguous evidence of the chemical structure and can reveal the presence of structurally similar isomers that may be difficult to resolve by chromatography.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

    • Aromatic Protons (4H): A complex multiplet pattern between δ 7.0-8.0 ppm, corresponding to the four protons on the trifluoromethyl-substituted phenyl ring.

    • Amide Proton (1H): A broad singlet (or doublet if coupled) typically downfield, >δ 8.5 ppm.

    • CH Proton (1H): A quartet around δ 4.5-5.5 ppm, coupled to the adjacent methyl group protons.

    • CH₃ Protons (3H): A doublet around δ 1.8-2.2 ppm, coupled to the adjacent methine proton.

  • Data Analysis & Acceptance Criteria:

    • The observed chemical shifts, coupling patterns, and integrations must be fully consistent with the proposed structure of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide. The absence of significant unassigned signals confirms the lack of major impurities.

Part 4: Safe Handling and Storage

Based on safety data sheets for analogous brominated and fluorinated aromatic compounds, rigorous safety precautions are necessary.[4][5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

Conclusion

The successful application of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide in a research and development setting is critically dependent on the initial quality of the material. By implementing a robust procurement strategy that prioritizes suppliers with strong documentation and coupling it with a non-negotiable in-house verification workflow, researchers can build a foundation of analytical certainty. This diligence ensures the integrity of experimental data and accelerates the path to discovery.

References

  • Hunan Huateng Pharmaceutical Co., Ltd. 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide. [Link]

  • BIOGEN Científica. 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide. [Link]

  • American Elements. 2-bromo-2-methyl-N-phenylpropanamide | CAS 2322-45-4. [Link]

  • PubChem. 2-Bromo-2-methyl-N-phenylpropanamide | C10H12BrNO | CID 94835. [Link]

  • PubChem. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113. [Link]

  • U.S. Environmental Protection Agency. Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • PubChem. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. [Link]

  • Royal Society of Chemistry. Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. [Link]

  • National Science Foundation. Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins - NSF PAR. [Link]

  • Acros Organics. Material Safety Data Sheet - 2-Bromo-2-methylpropane. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

Sources

An In-depth Technical Guide to 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, a halogenated amide of interest in synthetic and medicinal chemistry. Due to the absence of experimentally determined data in publicly accessible literature, this guide presents a combination of predicted physicochemical properties and established methodologies for the synthesis and characterization of analogous compounds. The content is structured to offer both theoretical understanding and practical guidance for researchers working with this or structurally related molecules. The protocols described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure scientific integrity.

Compound Identification and Physicochemical Properties

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a fine chemical intermediate characterized by a trifluoromethyl-substituted aniline core, an amide linkage, and a reactive α-bromo propyl group. These structural features make it a potentially valuable building block for the synthesis of more complex molecules, particularly in the development of novel agrochemicals or pharmaceuticals.

Table 1: Physicochemical Properties of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

PropertyValueSource
Molecular Formula C₁₀H₉BrF₃NOCalculated
Molecular Weight 296.09 g/mol Calculated
CAS Number 3854-19-1Chemical Abstracts Service
Melting Point Not Experimentally Determined. Predicted value may vary.N/A
Appearance White to off-white solid (Predicted)Analogy to similar compounds
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water.Analogy to similar compounds

Synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

The most direct and widely adopted method for the synthesis of N-aryl amides is the acylation of an amine with an acyl halide. This approach is favored for its high efficiency and broad applicability.

Synthetic Strategy: The Schotten-Baumann Reaction

The synthesis of the title compound can be efficiently achieved via the Schotten-Baumann reaction, which involves the acylation of 2-(trifluoromethyl)aniline with 2-bromopropionyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[1][]

The choice of a suitable base and solvent system is critical for optimizing the reaction yield and minimizing side products. An organic base such as triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM) is a common and effective combination.[3]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aniline 2-(Trifluoromethyl)aniline Reaction Amide Coupling Aniline->Reaction AcylChloride 2-Bromopropionyl Chloride AcylChloride->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (Et3N) Base->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Quench Aqueous Quench (e.g., H2O) Extract Extraction with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide Purify->Product Pure Product Reaction->Quench Crude Product

A generalized workflow for the synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.
Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct a thorough risk assessment and adhere to all institutional safety guidelines before proceeding.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethyl)aniline (1.0 equivalent) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Acyl Chloride Addition: Slowly add a solution of 2-bromopropionyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Analytical Characterization and Quality Control

A multi-technique approach is essential to confirm the identity and purity of the synthesized compound. This ensures the reliability of any subsequent research or development activities.

QC_Workflow cluster_synthesis Synthesis Output cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis CrudeProduct Purified Product NMR 1H & 13C NMR CrudeProduct->NMR Structural Elucidation IR FT-IR Spectroscopy CrudeProduct->IR Functional Group ID MS Mass Spectrometry CrudeProduct->MS Molecular Weight Verification MP Melting Point Analysis CrudeProduct->MP Purity & Identity Check Chromatography HPLC/TLC CrudeProduct->Chromatography Purity Assessment FinalValidation Structure & Purity Confirmed NMR->FinalValidation IR->FinalValidation MS->FinalValidation MP->FinalValidation Chromatography->FinalValidation

Logical workflow for the analytical validation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the trifluoromethylphenyl ring, the methine proton of the bromopropyl group (likely a quartet), the methyl protons of the propyl group (likely a doublet), and a broad singlet for the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.[4]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their unique chemical environments. The trifluoromethyl group will cause characteristic splitting of the aromatic carbon signals to which it is attached.[5]

  • ¹⁹F NMR: A fluorine NMR spectrum will show a singlet corresponding to the -CF₃ group, confirming its presence.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Expected characteristic absorption bands include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bend (Amide II): A band around 1550 cm⁻¹.

  • C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₉BrF₃NO. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, providing strong evidence for the presence of a single bromine atom.[6]

Safety and Handling

As with all α-halo amides, 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide should be handled with care. It is a potential alkylating agent and should be considered an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While a definitive experimental melting point for 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide remains to be reported, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and analogous transformations. The detailed protocols and analytical guidelines are intended to empower researchers to confidently prepare and validate this compound for their specific applications in drug discovery and materials science.

References

  • MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of N-allyl-2-bromopropinamide (ABPN). Available from: [Link]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Available from: [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. Available from: [Link]

  • ResearchGate. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Available from: [Link]

  • ResearchGate. Melting points ( • C) of N-(aryl)-substituted acet- amides, ArNHCOCH 3−i X i. Available from: [Link]

  • MDPI. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Available from: [Link]

  • LookChem. 2-Bromopropionyl chloride. Available from: [Link]

  • Frontiers. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of 2-bromopropane. Available from: [Link]

  • EPA CompTox Chemicals Dashboard. 2-bromo-N-(4-methylphenyl)propanamide Properties. Available from: [Link]

  • PMC. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Available from: [Link]

  • MDPI. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Available from: [Link]

  • PubMed. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Available from: [Link]

  • American Elements. 2-bromo-2-methyl-N-phenylpropanamide. Available from: [Link]

  • MDPI. Rapid and Accurate Prediction of the Melting Point for Imidazolium-Based Ionic Liquids by Artificial Neural Network. Available from: [Link]

  • PubChem. 2-Bromopropanamide. Available from: [Link]

  • ResearchGate. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-bromopropane. Available from: [Link]

  • JACS. Synthesis of Arylpropylanrines. I. From My1 Chloride'. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Available from: [Link]

  • PubChem. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. Available from: [Link]

  • ChemSynthesis. 2-bromo-N-methyl-N-phenylbutanamide. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A-Z Guide to the Synthesis of 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide from Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, a pivotal intermediate in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document provides a robust, step-by-step protocol, emphasizing the underlying chemical principles, safety considerations, and practical insights to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a key building block in the synthesis of a variety of bioactive molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule.[1][2] This makes the target compound a valuable precursor in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.[1] The amide linkage and the reactive bromine atom provide versatile handles for further molecular elaboration. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Synthetic Approach and Mechanistic Rationale

The most direct and efficient route for the synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide involves the acylation of 2-(trifluoromethyl)aniline with 2-bromopropionyl bromide. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Mechanism:

The reaction proceeds via the nucleophilic attack of the amine group of 2-(trifluoromethyl)aniline on the electrophilic carbonyl carbon of 2-bromopropionyl bromide. This forms a tetrahedral intermediate which then collapses, expelling the bromide ion as a leaving group. A mild base, such as triethylamine, is typically added to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.

reaction_mechanism cluster_reactants Reactants cluster_products Products aniline 2-(Trifluoromethyl)aniline product 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide aniline->product Nucleophilic Acyl Substitution acyl_bromide 2-Bromopropionyl bromide acyl_bromide->product byproduct HBr

Figure 1: Synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is intended for use by trained chemists in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurityNotes
2-(Trifluoromethyl)aniline88-17-5161.1210.0 g>98%
2-Bromopropionyl bromide563-76-8215.8914.0 g>97%Moisture sensitive, lachrymator.[3][4][5][6][7]
Dichloromethane (DCM), anhydrous75-09-284.93200 mL>99.8%
Triethylamine (TEA)121-44-8101.198.8 mL>99%
Saturated Sodium Bicarbonate (aq.)144-55-884.01100 mL
Brine (Saturated NaCl solution)7647-14-558.4450 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis

synthesis_workflow start Start setup Reaction Setup: - Charge flask with 2-(trifluoromethyl)aniline, TEA, and DCM. - Cool to 0°C under inert atmosphere. start->setup addition Reagent Addition: - Add 2-bromopropionyl bromide solution dropwise via addition funnel. setup->addition reaction Reaction Progression: - Warm to room temperature and stir for 2-4 hours. - Monitor by TLC. addition->reaction workup Aqueous Workup: - Quench reaction. - Wash with NaHCO₃ (aq) and brine. reaction->workup isolation Product Isolation: - Dry organic layer with MgSO₄. - Filter and concentrate under reduced pressure. workup->isolation purification Purification: - Recrystallize from a suitable solvent or perform column chromatography. isolation->purification characterization Characterization: - Obtain ¹H NMR, ¹³C NMR, and MS data. purification->characterization end Final Product characterization->end

Sources

General procedure for synthesis of alpha-bromoacetanilides

Application Note: General Procedure for Synthesis of -Bromoacetanilides

Introduction & Scope

2-bromo-N-arylacetamides

  • Heterocyclic Synthesis: Precursors for oxindoles, quinolones, and thiazoles.

  • N-Alkylation: Synthesis of local anesthetics (e.g., Lidocaine derivatives) and anti-arrhythmic agents.

  • Click Chemistry: Azide displacement to form

    
    -azidoacetanilides.
    

Critical Distinction: This protocol details the acylation of anilines with bromoacetyl bromide. It does not cover the electrophilic aromatic substitution of acetanilide with bromine (

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic addition-elimination pathway. The amine nitrogen of the aniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

Key Mechanistic Steps:

  • Nucleophilic Attack: The aniline lone pair attacks the carbonyl, forming a tetrahedral intermediate.

  • Elimination: The carbonyl reforms, expelling the bromide ion as a leaving group.

  • Deprotonation: The generated

    
     is neutralized by an auxiliary base (Triethylamine or Carbonate) to drive the equilibrium forward and prevent the protonation of unreacted aniline.
    
Pathway Visualization

ReactionMechanismAnilineAniline(Nucleophile)IntermediateTetrahedralIntermediateAniline->IntermediateAttackElectrophileBromoacetyl Bromide(Electrophile)Electrophile->IntermediateProductα-Bromoacetanilide(Product)Intermediate->ProductElimination (-Br)SaltH-Base+ Br-(Salt Byproduct)Intermediate->SaltDeprotonationBaseBase(TEA / K2CO3)Base->Salt

Figure 1: Mechanistic pathway for the acylation of aniline derivatives.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yields, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Temperature

to start, warm to RT
Low initial temperature controls the rapid exotherm of acid halide addition and prevents bis-acylation.
Stoichiometry 1.0 eq Aniline : 1.1 eq BromideSlight excess of electrophile ensures complete consumption of the limiting reagent (aniline).
Base Choice Triethylamine (

) or

Essential to scavenge

. Acidic conditions would protonate the aniline, rendering it non-nucleophilic.
Solvent Dichloromethane (DCM)Excellent solubility for reactants; non-nucleophilic; easy removal.
Atmosphere Inert (

or Ar)
Bromoacetyl bromide hydrolyzes rapidly in moist air to form bromoacetic acid (less reactive).

Standard Protocol: Homogeneous Acylation

This is the industry-standard method using Dichloromethane (DCM) and Triethylamine (TEA).

Reagents
  • Aniline Derivative: 10.0 mmol (1.0 equiv)

  • Bromoacetyl Bromide: 11.0 mmol (1.1 equiv) [Caution: Lachrymator ]

  • Triethylamine (

    
    ):  12.0 mmol (1.2 equiv)
    
  • Dichloromethane (DCM): 40 mL (anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.

  • Solubilization: Add the Aniline (10 mmol) and Triethylamine (12 mmol) to the flask. Dissolve in DCM (30 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Addition: Dilute Bromoacetyl Bromide (11 mmol) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction flask over 15–20 minutes using a syringe pump or addition funnel.

    • Note: The solution may darken or form a white precipitate (triethylammonium bromide salts). This is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Monitor: Check progress via TLC (typically 30% EtOAc/Hexanes). The aniline spot should disappear.

  • Quench & Workup:

    • Add water (30 mL) to the reaction mixture to dissolve salts.

    • Transfer to a separatory funnel. Separate the organic (DCM) layer.[1]

    • Wash the organic layer with 1M HCl (20 mL) to remove any unreacted aniline/TEA.

    • Wash with Sat.

      
        (20 mL) to neutralize residual acid.
      
    • Wash with Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.

Experimental Workflow Diagram

WorkflowStartStart: Aniline + TEA in DCMCoolCool to 0°CStart->CoolAddDropwise Addition:Bromoacetyl BromideCool->AddReactWarm to RTStir 2-3 HoursAdd->ReactQuenchQuench with WaterSeparate PhasesReact->QuenchWashWash: 1M HCl -> NaHCO3 -> BrineQuench->WashDryDry (Na2SO4) & ConcentrateWash->DryCrystRecrystallize(EtOH or EtOAc/Hex)Dry->Cryst

Figure 2: Operational workflow for the synthesis of

Expertise & Troubleshooting

Common Challenges
IssueDiagnosisCorrective Action
Oiling Out Product forms an oil rather than a solid during recrystallization.The solution is too concentrated or cooled too fast. Add a seed crystal, scratch the glass, or add a drop of non-solvent (Hexane) slowly.
Purple/Dark Color Oxidation of aniline.Ensure the reaction is under Nitrogen.[2][3] Use distilled aniline if the starting material is dark.
Bis-Alkylation Formation of tertiary amide (Aniline attacking two acyl bromides).Strictly control temperature (

) during addition. Ensure slow addition of the electrophile.
Low Yield Hydrolysis of Bromoacetyl bromide.Reagent quality check: Bromoacetyl bromide degrades in moisture. Use a fresh bottle or distill before use.
Green Chemistry Alternative

For a greener profile, replace DCM with 2-MeTHF or Ethyl Acetate . Use


Safety & Handling (HSE)

  • Bromoacetyl Bromide: A severe lachrymator and corrosive.[3] It releases

    
     upon contact with moisture.[4]
    
    • Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile). Keep a beaker of saturated Sodium Bicarbonate nearby to neutralize spills/rinses immediately.

  • 
    -Bromoacetanilides:  Many are skin irritants and potential alkylating agents. Avoid inhalation of dust during recrystallization.
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94818, 2-Bromo-N-phenylacetamide. Retrieved from [Link]

  • Organic Syntheses. (Coll. Vol. 1). Chloroacetamide (Analogous procedure). While specific to chloro- analogs, the mechanistic principles are identical.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

Using 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide as SARM intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the operational protocols for utilizing 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide (hereafter referred to as Intermediate B-2TF ) as a core electrophilic scaffold in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs). Belonging to the aryl-propionamide class (structurally related to Andarine/S-4 and Ostarine), this intermediate serves as the "B-Ring" acceptor. This note provides validated methodologies for its synthesis, downstream coupling via Williamson etherification, and critical stereochemical considerations necessary for biological activity.

Introduction & Mechanistic Grounding

The aryl-propionamide pharmacophore is central to first-generation SARMs. The structure mimics the androgenic signaling of testosterone but relies on a specific conformational change in the Androgen Receptor (AR) ligand-binding domain (LBD) to recruit co-activators selectively in muscle and bone tissue while minimizing recruitment in prostate tissue.

Intermediate B-2TF functions as the electrophilic partner in a convergent synthesis strategy. It contains two critical functional motifs:

  • The

    
    -Bromoamide Core:  A secondary alkyl halide activated by the adjacent carbonyl group, making it highly susceptible to 
    
    
    
    displacement.
  • The 2-Trifluoromethyl Aniline Moiety: An electron-withdrawing "B-Ring" that mimics the steroid A-ring in the receptor pocket. Note: While Andarine (S-4) typically utilizes a 3-trifluoromethyl-4-nitro/cyano substitution, the 2-trifluoromethyl analog described here is a critical variant for exploring steric tolerance within the AR pocket.

Synthetic Pathway Visualization

The following diagram illustrates the retro-synthetic logic and the forward reaction pathway.

SARM_Pathway cluster_mech Critical Control Point: Stereochemistry Aniline 2-(trifluoromethyl)aniline (Nucleophile) Intermediate Intermediate B-2TF (2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide) Aniline->Intermediate Acylation (-HBr) AcylBromide 2-bromopropionyl bromide (Electrophile) AcylBromide->Intermediate SARM Coupled SARM Scaffold (Ether Linkage) Intermediate->SARM SN2 Displacement (K2CO3/Acetone) Phenol A-Ring Nucleophile (e.g., 4-acetamidophenol) Phenol->SARM

Figure 1: Convergent synthesis pathway for Aryl-Propionamide SARMs using Intermediate B-2TF.

Chemical Properties & Safety

PropertySpecification
CAS Name 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
Molecular Formula

Molecular Weight 310.09 g/mol
Physical State White to Off-white Crystalline Solid
Solubility Soluble in DCM, Acetone, DMF, DMSO; Insoluble in Water
Reactivity Hazard Potent alkylating agent (skin sensitizer). Lachrymator.

Handling Precautions:

  • Moisture Sensitivity: The amide bond is stable, but the

    
    -bromo group can hydrolyze under prolonged exposure to aqueous base. Store in a desiccator.
    
  • Stereochemistry: The biological activity of SARMs is highly stereospecific (usually the S-isomer is active). If using racemic B-2TF , the resulting SARM will be racemic (50% active/50% inactive/antagonistic). For high-potency applications, start with chiral (R)-2-bromopropionyl bromide to obtain (S)-SARM (due to inversion of configuration).

Protocol 1: Synthesis of Intermediate B-2TF

Objective: To synthesize the electrophilic core from primary aniline precursors.

Reagents:

  • 2-(Trifluoromethyl)aniline (1.0 eq)

  • 2-Bromopropionyl bromide (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a dropping funnel and nitrogen inlet, dissolve 2-(trifluoromethyl)aniline (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (12 mmol) dropwise. The solution may darken slightly.

  • Acylation: Dilute 2-bromopropionyl bromide (11 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation or elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The amine spot should disappear.

  • Workup: Quench with cold water (50 mL). Wash the organic layer with 1M HCl (to remove unreacted aniline/TEA), then sat.

    
    , and finally brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield Intermediate B-2TF  as white needles.
    

Protocol 2: Downstream Coupling (The SARM Scaffold)

Objective: To couple Intermediate B-2TF with a phenolic "A-Ring" (e.g., 4-acetamidophenol) via Williamson Ether Synthesis.

Rationale: This step creates the ether linkage. The choice of base and solvent is critical. Strong bases (NaH) can cause elimination of HBr to form the acrylamide byproduct (useless). We utilize Potassium Carbonate (


) in Acetone  as a milder system to favor substitution (

) over elimination (

).

Reagents:

  • Intermediate B-2TF (1.0 eq)

  • 4-Acetamidophenol (1.1 eq) (Model "A-ring" for S-4 analogs)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.5 eq)
    
  • Acetone (Reagent grade) or Methyl Ethyl Ketone (MEK) for higher reflux temp.

Step-by-Step Methodology:

  • Deprotonation: In a round bottom flask, suspend 4-acetamidophenol (1.1 mmol) and

    
      (2.5 mmol) in Acetone (20 mL). Stir at RT for 30 minutes to facilitate phenoxide formation.
    
  • Addition: Add Intermediate B-2TF (1.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

    • Time: 4–12 hours.[1][2]

    • Monitoring: HPLC or TLC. Look for the disappearance of the bromide.

  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue will contain the coupled product. Purify via Flash Column Chromatography (Silica Gel; Gradient: 0

    
     40% EtOAc in Hexanes).
    

Mechanism of Action & Side Reactions: The following diagram details the transition state and potential pitfalls.

Reaction_Mechanism Reactants Phenoxide + Intermediate B-2TF TS_SN2 Transition State (SN2) Backside Attack Reactants->TS_SN2 Mild Base (K2CO3) TS_E2 Side Reaction (E2) Elimination Reactants->TS_E2 Strong Base/High Heat Product SARM Ether Scaffold (Inverted Stereochemistry) TS_SN2->Product Byproduct Acrylamide Derivative (Dead End) TS_E2->Byproduct

Figure 2: Mechanistic bifurcation between desired substitution and elimination.

Analytical Validation

To ensure the integrity of the intermediate and final scaffold, use the following parameters:

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide).

  • Expected Retention: The Bromide (B-2TF) is highly lipophilic due to the

    
     and 
    
    
    
    groups; expect elution late in the gradient (approx. 7–8 min).

NMR Characterization (Intermediate B-2TF):

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       8.50 (br s, 1H, NH)
      
    • 
       8.20 (d, 1H, Ar-H ortho to NH)
      
    • 
       7.60–7.20 (m, 3H, Ar-H)
      
    • 
       4.55 (q, 1H, CH-Br)
      
    • 
       1.95 (d, 3H, 
      
      
      
      )
  • Note: The quartet at 4.55 ppm is diagnostic. If elimination occurs, this signal vanishes, replaced by alkene signals (5.5–6.5 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance from ortho-

group.
Switch solvent to MEK (Methyl Ethyl Ketone) and increase temp to 80°C. Add catalytic KI (Finkelstein condition).
Formation of Acrylamide Base is too strong or temp too high.Ensure

is used, not NaOH/NaH. Lower temperature.
Starting Material Remains Poor nucleophilicity of phenol.Ensure the phenol is fully deprotonated before adding bromide. Use Cs2CO3 (cesium effect) to boost reactivity.
Product is Racemic Racemic starting bromide used.For biological assays, perform Chiral HPLC separation or synthesize using D-Alanine precursors (diazotization route).

References

  • Dalton, J. T., et al. (2003). The Selective Androgen Receptor Modulator GTx-024 (Enobosarm) and S-4 (Andarine).[1] Journal of Medicinal Chemistry.[3] (Note: Seminal paper on Aryl-propionamide SARMs).

  • Kim, S., et al. (2011). Structure-Activity Relationships of Aryl Propionamide-Derived Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry.[3]

  • Gowda, B. T., et al. (2011). 2-Bromo-N-(aryl)-propanamide derivatives: Crystallographic studies. Acta Crystallographica Section E. [4]

  • BenchChem. (2024). S-4 Andarine Synthesis and Intermediates Data.

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-N-phenylpropanamide derivatives.

Disclaimer: This document is for research and development purposes only. The synthesis of SARMs may be restricted by WADA (World Anti-Doping Agency) and local regulations. Ensure compliance with all legal frameworks before proceeding.

Sources

Application Notes and Protocols for the Schotten-Baumann Reaction of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Acylation of Electron-Deficient Anilines

The Schotten-Baumann reaction, a cornerstone of organic synthesis since its discovery in the 1880s by Carl Schotten and Eugen Baumann, provides a robust method for the formation of amides from amines and acyl chlorides.[1][2] This reaction is pivotal in the synthesis of a vast array of chemical entities, including active pharmaceutical ingredients, agrochemicals, and polymers. The classical Schotten-Baumann conditions typically involve a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion, while the reactants and products remain in an organic solvent.[1][3]

However, the acylation of anilines bearing electron-withdrawing substituents, such as fluorine atoms, presents a significant challenge. The high electronegativity of fluorine deactivates the aromatic ring and, more critically, reduces the nucleophilicity of the amino group. This diminished reactivity necessitates a thoughtful optimization of the standard Schotten-Baumann conditions to achieve high yields and purity. This guide provides a comprehensive overview of the mechanistic considerations, optimized reaction parameters, and detailed protocols for the successful acylation of fluorinated anilines.

The Challenge of Fluorinated Anilines: A Mechanistic Perspective

The rate-determining step in the Schotten-Baumann reaction is the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.[4] The presence of one or more fluorine atoms on the aniline ring withdraws electron density from the amino group through the inductive effect, thereby decreasing its basicity and nucleophilicity.[5] Consequently, the reaction with acyl chlorides is significantly slower compared to their non-fluorinated counterparts.

To overcome this kinetic barrier, several strategies can be employed:

  • Enhancing the Nucleophilicity of the Amine: While the intrinsic nucleophilicity is reduced, the choice of base and solvent can influence the effective concentration of the free amine.

  • Increasing the Electrophilicity of the Acylating Agent: The use of more reactive acylating agents or the addition of a nucleophilic catalyst can accelerate the reaction.

The following sections will delve into the practical implementation of these strategies.

Optimizing Reaction Conditions for Fluorinated Anilines

A successful Schotten-Baumann acylation of a fluorinated aniline hinges on the careful selection of the base, solvent, and potentially a catalyst.

Base Selection: Beyond a Simple Proton Scavenger

The base in the Schotten-Baumann reaction serves a dual purpose: it neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine, and it can also influence the reaction rate.[3] For weakly nucleophilic anilines, the choice of base is critical.

BaseTypeTypical ConditionsAdvantagesDisadvantages
Sodium Hydroxide (NaOH) Inorganic10% aqueous solutionInexpensive, effective for simple anilines.[4]Can promote hydrolysis of the acyl chloride, especially at higher temperatures.
Potassium Carbonate (K₂CO₃) InorganicSolid or aqueous solutionMilder than NaOH, reduces acyl chloride hydrolysis.[6]May be less effective for very unreactive anilines.
Pyridine OrganicAs solvent or co-solventActs as a nucleophilic catalyst, significantly accelerating the reaction.[3]Can be difficult to remove, unpleasant odor.
Triethylamine (Et₃N) OrganicAnhydrous conditionsStrong, non-nucleophilic base.Forms a salt with HCl that may complicate workup.
4-(Dimethylamino)pyridine (DMAP) OrganicCatalytic amounts (1-10 mol%)Highly effective nucleophilic catalyst, often used with a stoichiometric base like pyridine or Et₃N.[7]More expensive than pyridine.

Expert Insight: For many fluorinated anilines, the use of pyridine, either as a solvent or in combination with a less nucleophilic base, is the key to achieving high yields. Pyridine functions not just as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weakly nucleophilic aniline.[3]

Solvent System: Balancing Solubility and Reactivity

The classic Schotten-Baumann reaction employs a biphasic system, often with water and a non-polar organic solvent like dichloromethane or diethyl ether.[1] This setup sequesters the base in the aqueous phase, minimizing the hydrolysis of the acyl chloride in the organic phase.

For fluorinated anilines, maintaining adequate solubility of the starting material is crucial. Aprotic polar solvents can also be employed, particularly when using organic bases.

Solvent SystemCharacteristicsSuitable for...
Dichloromethane/Water Biphasic, good for separating base from acylating agent.Traditional Schotten-Baumann with inorganic bases.
Tetrahydrofuran (THF) Aprotic, polar, good solvating power.Reactions with organic bases like pyridine or triethylamine.
Acetonitrile Polar, aprotic.Can be used in phase-transfer catalyzed reactions.
Pyridine (as solvent) Acts as both solvent and catalyst.Acylation of very unreactive anilines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of representative fluorinated anilines.

Protocol 1: N-Acetylation of 4-Fluoroaniline using a Phase Transfer Catalyst

This protocol is adapted from a general procedure for the N-acetylation of anilines using a phase transfer catalyst, which is particularly effective for enhancing reactivity.[6]

Materials:

  • 4-Fluoroaniline

  • Acetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Crushed ice

  • Aqueous methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 4-fluoroaniline (10 mmol), potassium carbonate (15 mmol), and a catalytic amount of tetrabutylammonium bromide (1 mmol) in 20 mL of DMF.

  • Stir the mixture at room temperature.

  • Slowly add acetyl chloride (10 mmol) dropwise to the stirred mixture.

  • Continue stirring at room temperature for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • The solid product will precipitate. Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from aqueous methanol to obtain pure N-(4-fluorophenyl)acetamide.

Protocol 2: N-Benzoylation of 2,4-Difluoroaniline using Pyridine

This protocol is a modified Schotten-Baumann procedure that leverages the catalytic effect of pyridine for the acylation of a more deactivated aniline.

Materials:

  • 2,4-Difluoroaniline

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-difluoroaniline (10 mmol) in 30 mL of pyridine and 20 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (11 mmol) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting aniline.

  • Quench the reaction by slowly adding 50 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Process

Schotten-Baumann Reaction Mechanism

Schotten_Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Aniline R-NH₂ (Fluorinated Aniline) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Attacks AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide -Cl⁻ Amide R-NH-COR' (Final Product) Protonated_Amide->Amide -H⁺ Base Base (e.g., OH⁻, Pyridine) Base->Amide Abstracts H⁺

Caption: The generalized mechanism of the Schotten-Baumann reaction.

Experimental Workflow for N-Benzoylation of 2,4-Difluoroaniline

experimental_workflow start Dissolve 2,4-difluoroaniline in Pyridine/DCM cool Cool to 0°C start->cool add_benzoyl_chloride Add Benzoyl Chloride dropwise cool->add_benzoyl_chloride react Stir at Room Temperature (2-4 hours) add_benzoyl_chloride->react quench Quench with 1M HCl react->quench extract Workup: - Separate Layers - Wash with HCl, H₂O, NaHCO₃, Brine quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify

Sources

Post-synthesis functionalization of 2-bromo-N-arylpropanamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 2-Bromo-N-arylpropanamides

Executive Summary & Strategic Value

2-Bromo-N-arylpropanamides represent a high-value "linchpin" scaffold in medicinal chemistry. Structurally, they possess three distinct reactive vectors: the electrophilic


-carbon (susceptible to 

), the latent radical character of the C-Br bond, and the proximal aryl ring which allows for intramolecular C-H functionalization.

This guide details the divergence of this scaffold into two critical drug discovery pathways:

  • Peptidomimetic Library Generation: Via stereocontrolled nucleophilic substitution.

  • Scaffold Hopping (Oxindole Synthesis): Via Palladium-catalyzed intramolecular C-H alkylation.

Strategic Reaction Map

The following decision tree illustrates the divergent pathways controlled by catalyst and base selection.

ReactionMap Start 2-Bromo-N-arylpropanamide SN2 Pathway A: Nucleophilic Substitution (Library Generation) Start->SN2 Mild Base (K2CO3) Nucleophile (H-Nu) Polar Aprotic Solvent Cyclization Pathway B: Intramolecular Cyclization (Oxindole Scaffolds) Start->Cyclization Pd(OAc)2 / Ligand or Lewis Acid (AlCl3) Heat Elimination Pathway C: Elimination (Acrylamide Warheads) Start->Elimination Strong Base (NaH, tBuOK) Non-nucleophilic AlphaAmino α-Amino Amides (Peptidomimetics) SN2->AlphaAmino Oxindole 3-Methyl Oxindoles (Kinase Inhibitors) Cyclization->Oxindole Acrylamide N-Aryl Acrylamides (Covalent Inhibitors) Elimination->Acrylamide

Figure 1: Divergent synthetic pathways for 2-bromo-N-arylpropanamides. Selection of base strength and metal catalyst dictates product outcome.

Protocol A: Nucleophilic Substitution ( )

Application: Synthesis of


-amino and 

-thio amides for fragment-based drug discovery (FBDD).
Mechanistic Insight

The secondary bromide at the


-position is moderately hindered. The primary challenge is suppressing 

-elimination
(formation of acrylamides) which occurs with strong, hard bases. To favor substitution (

), we utilize mild bases and polar aprotic solvents to enhance nucleophilicity while minimizing basicity.

Note on Stereochemistry: Standard


 conditions result in Walden inversion. However, using iodide catalysts (TBAI) can facilitate in-situ racemization, allowing for Dynamic Kinetic Resolution (DKR) if chiral amines are used [1].
Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-N-phenylpropanamide (1.0 equiv)

  • Nucleophile: Morpholine or Thiophenol derivative (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2-bromo-N-phenylpropanamide (1.0 mmol) and anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol) and KI (0.1 mmol). Stir at room temperature (RT) for 5 minutes.
    
  • Nucleophile Introduction: Add the amine or thiol (1.2 mmol) dropwise.

  • Reaction:

    • For Amines: Heat to 60°C for 4–6 hours.

    • For Thiols: React at RT for 2–4 hours (Thiols are more nucleophilic and prone to disulfide formation if heated excessively in air).

  • Monitoring (Self-Validation):

    • TLC: Monitor consumption of starting material (

      
       in 30% EtOAc/Hex) and appearance of polar product (
      
      
      
      ).
    • Visual: The formation of a heavy white precipitate (KBr) indicates reaction progress.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (2x) and brine. Dry over

    
    .
    

Data Interpretation:

Metric Observation Conclusion

| 1H NMR (


-H)  | Shift from 

4.5 (q) to

3.2–3.5 (m) | Successful Substitution | | 1H NMR (Vinyl) | Appearance of signals at

5.8–6.4 | Elimination Side-Product (Failure) | | Yield | >85% | Optimized Protocol |

Protocol B: Palladium-Catalyzed Intramolecular Cyclization

Application: Synthesis of 3-methyloxindoles (isatin derivatives), a privileged scaffold in kinase inhibitors (e.g., Sunitinib analogs).

Mechanistic Insight

This transformation utilizes a Pd(0)/Pd(II) catalytic cycle.[1] The mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • C-H Activation: The Pd(II) species activates the ortho-C-H bond of the aryl ring. This is the rate-determining step and requires a carbonate base to assist in the deprotonation (Concerted Metalation-Deprotonation - CMD).

  • Reductive Elimination: Formation of the C-C bond to close the 5-membered ring [2].

Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-N-phenylpropanamide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (Tricyclohexylphosphine) or 
    
    
    
    (10 mol%)
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – Essential for the CMD mechanism.
    
  • Solvent: Toluene or Xylene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Loading: Add substrate (1.0 mmol),

    
     (11 mg), Ligand (28 mg), and 
    
    
    
    (650 mg).
  • Solvation: Add degassed Toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat to 130°C (oil bath temperature) for 12–16 hours. Vigorous stirring is critical due to the heterogeneous base.

  • Monitoring (Self-Validation):

    • Color Change: Reaction mixture typically turns from pale yellow to dark orange/black (Pd black formation indicates catalyst death; if this happens too early, yield suffers).

    • LC-MS: Look for mass loss of 80 Da (loss of HBr). M+H should shift from [M+228/230] to [M+148].

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Concentrate and purify via flash chromatography (Gradient: 0-40% EtOAc/Hexane).

Pathway Visualization:

PdCycle Step1 Oxidative Addition (Pd inserts into C-Br) Step2 CMD / C-H Activation (Pd coordinates ortho-position) Step1->Step2 Cs2CO3 (-HBr) Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 Ring Closure Product 3-Methyloxindole Step3->Product

Figure 2: Simplified mechanism for the Pd-catalyzed conversion of linear amides to oxindoles.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Elimination Product Dominates (Acrylamide formation)Base is too strong or temperature too high during substitution.Switch from

to

. Lower temperature to 40°C.
Hydrolysis (Formation of carboxylic acid)Wet solvent or presence of hydroxide.Use anhydrous MeCN/DMF. Ensure base is dry.
No Reaction (Pd-Cyclization) Oxygen poisoning of catalyst or inactive C-H bond.Degas solvents thoroughly (freeze-pump-thaw). Ensure aryl ring is not extremely electron-deficient.
Pd Black Precipitation Catalyst decomposition before turnover.Add excess ligand (increase L:M ratio to 4:1). Lower temp to 110°C and extend time.

References

  • Nucleophilic Substitution & Dynamic Kinetic Resolution

    • Title: The Fascin
    • Source:Chemistry - A European Journal (via PMC).
    • URL:[Link]

  • Palladium-Catalyzed Cyclization

    • Title: Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization.[2]

    • Source:Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Reactivity of Alpha-Haloamides

    • Title: Nucleophilic substitution - Wikipedia (General Mechanism Overview).
    • Source: Wikipedia.
    • URL:[Link]

Sources

Application Note & Protocol Guide: Advanced Coupling Strategies for the Amidation of 2-Bromopropionic Acid with Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of α-bromoamides through the coupling of 2-bromopropionic acid with anilines is a critical transformation in the development of pharmaceuticals and agrochemicals. This reaction becomes particularly challenging when the aniline substrate is sterically hindered, as the nucleophilicity of the amino group is significantly diminished, and the reaction site is shielded. Standard amide coupling procedures often result in low yields or complete reaction failure. This document provides an in-depth guide for researchers, scientists, and drug development professionals on selecting and implementing effective coupling reagents and protocols to overcome the challenges associated with sterically demanding anilines. We will explore the mechanistic basis for reagent selection, provide detailed, step-by-step protocols for recommended methods, and offer a comparative analysis to guide your experimental design.

The Challenge: Overcoming Steric Hindrance in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. The general mechanism involves the activation of the carboxylate group of 2-bromopropionic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the aniline's amino group.

However, when the aniline is sterically hindered (e.g., substituted with bulky groups at the ortho positions, such as in 2,6-diisopropylaniline), two major problems arise:

  • Reduced Nucleophilicity: The electron-donating or withdrawing nature of the substituents on the aniline ring can electronically deactivate the nitrogen atom. More significantly, bulky ortho-substituents prevent the nitrogen's lone pair of electrons from achieving the optimal trajectory for attacking the activated acid intermediate.

  • Steric Clash: The bulky groups physically obstruct the path of the incoming activated acid, preventing the formation of the tetrahedral intermediate necessary for amide bond formation.

Consequently, the choice of coupling reagent is paramount. An ideal reagent for this transformation must create a highly reactive activated intermediate while being sterically undemanding itself, or it must operate through a mechanism that is less sensitive to steric factors.

Strategic Selection of Coupling Reagents

Based on established chemical principles and reported literature successes, we will focus on three classes of reagents that have demonstrated efficacy in coupling sterically hindered substrates.

Carbodiimides with Additives

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more user-friendly N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) are common coupling reagents. However, for hindered systems, they are almost always used in conjunction with an activating additive. The additive intercepts the initial O-acylisourea intermediate to form a secondary, more reactive and less sterically hindered activated species.

  • Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea. In the presence of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), this unstable intermediate is converted to an activated ester. This activated ester is more stable than the O-acylisourea and is more readily attacked by the hindered aniline. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.

Phosphonium and Urionium/Guanidinium Salts

Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) represent a more modern and highly efficient class of coupling reagents.

  • Mechanism of Action: These reagents operate on a similar principle to the carbodiimide/additive system but are often more effective because the activation process is intramolecular and leads directly to the formation of a highly reactive benzotriazolyl ester (in the case of PyBOP) or an Oxyma-based ester (in the case of COMU). These "pre-packaged" reagents are known for their high reactivity, rapid reaction times, and resistance to racemization. COMU, in particular, is noted for its exceptional performance with challenging couplings due to the high reactivity of the generated active ester.

Acid Chlorides

The conversion of 2-bromopropionic acid to its corresponding acid chloride is a classic and highly effective method for activating the carboxylic acid. The resulting 2-bromopropionyl chloride is extremely reactive and can often overcome the steric barriers presented by hindered anilines.

  • Mechanism of Action: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into a highly electrophilic acid chloride. This species is then reacted with the hindered aniline, typically in the presence of a non-nucleophilic base like pyridine or DIPEA to scavenge the HCl byproduct. This method's primary advantage is the extreme reactivity of the acid chloride. However, this reactivity can also be a disadvantage, leading to potential side reactions if not performed under carefully controlled conditions. The handling of corrosive and moisture-sensitive reagents like thionyl chloride also requires special care.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Bromopropionic acid and its derivatives are corrosive and lachrymatory. Thionyl chloride and oxalyl chloride are highly toxic and corrosive.

Protocol 1: EDC/Oxyma Coupling

This protocol is a good first choice due to the water-soluble urea byproduct from EDC, which simplifies purification.

  • Workflow Diagram

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 2-Bromopropionic Acid Mix Mix & Cool to 0°C A->Mix B Steric Hindered Aniline B->Mix C Anhydrous DCM C->Mix D Inert Atmosphere (N2/Ar) E Oxyma Mix->E Add F DIPEA E->F Add G EDC F->G Add H Stir at 0°C to RT G->H I Aqueous Workup (HCl, NaHCO3, Brine) H->I J Dry (Na2SO4) I->J K Purify (Chromatography) J->K

Caption: Workflow for EDC/Oxyma mediated amide coupling.

  • Step-by-Step Method:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered aniline (1.0 eq).

    • Dissolve the aniline in an appropriate anhydrous solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to a concentration of approximately 0.1-0.2 M.

    • Add 2-bromopropionic acid (1.1 eq) and Oxyma (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.

    • Slowly add solid EDC (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.

Protocol 2: COMU Coupling

COMU is a highly potent reagent, often succeeding where others fail. It is particularly effective for couplings at room temperature.

  • Step-by-Step Method:

    • In a round-bottom flask under an inert atmosphere, combine 2-bromopropionic acid (1.1 eq) and the sterically hindered aniline (1.0 eq).

    • Dissolve the substrates in anhydrous DMF or acetonitrile (MeCN) (to 0.1-0.2 M).

    • Add COMU (1.2 eq) to the solution.

    • Add DIPEA (2.5 eq) dropwise to the stirred mixture at room temperature. A color change (often to yellow) may be observed.

    • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, dilute with ethyl acetate and wash with water (3x) to remove DMF and salts. Then, wash with brine (1x).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the pure product.

Protocol 3: Acid Chloride Formation and Coupling

This two-step protocol is robust but requires handling of hazardous reagents.

  • Mechanism Diagram: Acid Chloride Formation

G cluster_step1 Step 1: Acid Chloride Synthesis cluster_step2 Step 2: Amide Formation Acid 2-Bromopropionic Acid R-COOH AcidChloride 2-Bromopropionyl Chloride R-COCl Acid->AcidChloride + SOCl₂ (or Oxalyl Chloride) cat. DMF, Heat SOCl2 {Thionyl Chloride | SOCl₂} Amide Target Amide R-CONH-Ar AcidChloride->Amide + Aniline, Base 0°C to RT Aniline Steric Hindered Aniline Ar-NH₂ Base {Pyridine or DIPEA}

Caption: Two-step workflow via the acid chloride intermediate.

  • Step-by-Step Method:

    • Step A: Synthesis of 2-Bromopropionyl Chloride a. Place 2-bromopropionic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes). b. Add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction. c. Slowly heat the mixture to 60-70 °C and maintain for 1-2 hours, or until gas evolution ceases. d. Remove the excess thionyl chloride by distillation or careful rotary evaporation (ensure your vacuum pump is protected from corrosive vapors). The crude 2-bromopropionyl chloride is often used directly in the next step.

    • Step B: Coupling with Aniline a. Dissolve the sterically hindered aniline (1.0 eq) and a non-nucleophilic base such as pyridine or DIPEA (1.5 eq) in anhydrous DCM in a separate flask. b. Cool the aniline solution to 0 °C in an ice bath. c. Slowly add the crude 2-bromopropionyl chloride (1.0-1.1 eq) dropwise to the cooled aniline solution. d. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS. e. Perform an aqueous workup as described in Protocol 1 (wash with 1 M HCl, NaHCO₃, brine). f. Dry, concentrate, and purify the product by flash column chromatography.

Comparative Analysis of Recommended Methods

The choice of method depends on the specific substrate, available laboratory equipment, and tolerance for hazardous reagents.

Method Reagents Pros Cons Typical Yield Range (Hindered Substrates)
Carbodiimide EDC, Oxyma, DIPEA- Readily available reagents- Water-soluble byproducts (EDC)- Mild reaction conditions- Can be slow (12-24h)- May fail with extremely hindered anilines- Requires multiple reagents40-75%
Uronium Salt COMU, DIPEA- Very high reactivity- Fast reaction times (2-6h)- Excellent for difficult couplings- Low racemization- More expensive reagent- Byproducts can complicate purification70-95%
Acid Chloride

Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, a key intermediate in pharmaceutical and agrochemical research. We present a comparative analysis of viable synthetic routes, focusing on reaction efficiency, scalability, and safety. Detailed, step-by-step protocols for the recommended acylation route are provided, alongside data summaries and process flow diagrams to facilitate seamless adoption in a research or production setting. The causality behind experimental choices is explained to empower researchers with a deep understanding of the reaction mechanisms and potential optimization strategies.

Introduction and Strategic Importance

2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide and its analogs are crucial building blocks in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, while the α-bromo amide functionality serves as a versatile handle for further chemical modifications.[1][2] The development of a robust and scalable synthesis for this intermediate is therefore of considerable interest to the drug development and chemical manufacturing industries.

This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to confidently and efficiently synthesize 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide on a laboratory and pilot-plant scale.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies were evaluated for the preparation of the target compound:

  • Route A: Two-Step Synthesis via Amide Formation followed by Bromination. This classic approach involves the initial formation of N-[2-(trifluoromethyl)phenyl]propanamide, followed by a subsequent α-bromination step.

  • Route B: Direct Acylation with 2-Bromopropionyl Halide. This convergent approach involves the direct reaction of 2-(trifluoromethyl)aniline with a 2-bromopropionyl halide.

Rationale for Route Selection

While both routes are chemically feasible, Route B, the direct acylation, is recommended for scalable synthesis. The primary advantages of this approach are:

  • Process Economy: A one-step process is inherently more efficient in terms of time, labor, and resource utilization compared to a two-step sequence.

  • Atom Economy: Direct acylation avoids the use of a separate brominating agent and the generation of associated byproducts, leading to a more environmentally benign process.

  • Simplified Purification: A single reaction step often leads to a cleaner reaction profile, simplifying downstream purification processes.

The two-step approach (Route A) can be a viable option for small-scale synthesis or when exploring different brominating agents. However, for scalable production, the direct acylation (Route B) offers significant logistical and economic advantages.

Recommended Scalable Synthesis: Direct Acylation

The recommended scalable synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide proceeds via the acylation of 2-(trifluoromethyl)aniline with 2-bromopropionyl chloride. This reaction is a variation of the well-established Schotten-Baumann reaction.[3]

Reaction Workflow

The overall workflow for the direct acylation synthesis is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis Reactant_Prep Prepare solutions of 2-(trifluoromethyl)aniline, 2-bromopropionyl chloride, and base. Reaction Slowly add 2-bromopropionyl chloride to the cooled solution of aniline and base. Reactant_Prep->Reaction Transfer to reactor Workup Quench reaction, perform aqueous washes, and separate the organic layer. Reaction->Workup Reaction completion Drying Dry the organic layer over anhydrous sodium sulfate. Workup->Drying Concentration Concentrate the solution under reduced pressure to obtain crude product. Drying->Concentration Purification Recrystallize the crude product from a suitable solvent system. Concentration->Purification Crude Product Analysis Characterize the final product (NMR, IR, MP, Purity). Purification->Analysis Pure Product

Caption: High-level workflow for the synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-(Trifluoromethyl)aniline

  • 2-Bromopropionyl chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • Reactant Preparation:

    • In a suitable reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (10 volumes).

    • Cool the mixture to 0-5 °C using an ice-water bath.

  • Acylation Reaction:

    • Slowly add 2-bromopropionyl chloride (1.05 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C. The reaction of acyl chlorides with amines is exothermic.[]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and unreacted aniline), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of heptane and ethyl acetate to afford 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide as a white to off-white solid.

Process Parameters and Expected Results

The following table summarizes key process parameters and expected outcomes for the direct acylation synthesis.

ParameterValue/RangeRationale/Notes
Reactant Molar Ratio
2-(Trifluoromethyl)aniline1.0 eqLimiting reagent.
2-Bromopropionyl chloride1.05 - 1.1 eqA slight excess ensures complete conversion of the aniline.
Triethylamine1.1 - 1.2 eqActs as a scavenger for the HCl generated during the reaction.[3]
Solvent Dichloromethane (DCM)Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.[5]
Reaction Temperature 0 - 10 °C (addition)Controls the exothermic reaction and minimizes side product formation.[]
Room Temperature (stirring)Allows the reaction to proceed to completion.
Reaction Time 2 - 4 hoursMonitor by TLC/HPLC for completion.
Purification Method RecrystallizationEffective for obtaining high-purity product on a large scale.
Expected Yield 85 - 95%Yields may vary based on scale and purity of reagents.
Expected Purity >98% (by HPLC)After recrystallization.

Safety Considerations

  • 2-Bromopropionyl chloride is corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-(Trifluoromethyl)aniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Triethylamine is flammable and corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive 2-bromopropionyl chloride (hydrolyzed).2. Presence of water in the reaction.3. Insufficient reaction time or temperature.1. Use freshly opened or distilled 2-bromopropionyl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.[5]3. Monitor the reaction by TLC/HPLC until the starting material is consumed.
Formation of Impurities 1. Reaction temperature too high during addition.2. Impure starting materials.1. Maintain the reaction temperature below 10 °C during the addition of the acyl chloride.2. Use high-purity starting materials.
Difficulty in Crystallization 1. Product is oily.2. Incorrect solvent system for recrystallization.1. Try triturating the crude oil with a non-polar solvent like hexane to induce solidification.2. Experiment with different solvent systems (e.g., ethanol/water, isopropanol).

Characterization of 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The direct acylation of 2-(trifluoromethyl)aniline with 2-bromopropionyl chloride provides a scalable, efficient, and reliable route for the synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide. The detailed protocol and troubleshooting guide presented herein are intended to facilitate the successful implementation of this synthesis in both academic and industrial research settings. The robust nature of this procedure, coupled with its high yield and purity, makes it an ideal choice for the large-scale production of this valuable chemical intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of α-Substituted Amides using 2-Bromobutanamide.
  • Benchchem. (n.d.). 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | 2557-04-2.
  • Fiveable. (2025, September 15). Alpha-Brominated Amide Definition - Organic Chemistry Key Term.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation Reactions of 2-Trifluoromethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the acylation of 2-trifluoromethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction and improve product yields. The inherent electronic properties of 2-trifluoromethylaniline present unique hurdles, but with a systematic approach to troubleshooting and optimization, high-yielding and robust procedures are readily achievable.

Understanding the Core Challenge: The Electron-Deficient Nature of 2-Trifluoromethylaniline

The primary obstacle in the acylation of 2-trifluoromethylaniline lies in the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group significantly decreases the electron density of the aromatic ring and, more importantly, the nucleophilicity of the amine's lone pair of electrons.[1][2][3] This reduced nucleophilicity makes the aniline less reactive towards electrophilic acylating agents, often leading to low yields and sluggish reactions.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the acylation of 2-trifluoromethylaniline in a question-and-answer format, providing both theoretical explanations and practical solutions.

Q1: My acylation reaction with 2-trifluoromethylaniline is giving very low to no yield. What are the likely causes?

A1: Low yields in this reaction are most commonly attributed to the reduced nucleophilicity of the aniline. Several factors could be at play:

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to react efficiently with the deactivated aniline.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively neutralize the acid byproduct (e.g., HCl from an acyl chloride), which can protonate the starting aniline and further deactivate it.[6] Conversely, a very strong base might lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role. Deactivated anilines often require more forcing conditions to achieve acceptable conversion.

Q2: How can I increase the reactivity of my acylation reaction?

A2: To overcome the low reactivity of 2-trifluoromethylaniline, you can employ several strategies:

  • Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides. For particularly challenging acylations, the in-situ generation of a mixed anhydride or the use of a highly reactive acylating agent can be beneficial.[7][8]

  • Employ a Catalyst: The addition of a nucleophilic catalyst can significantly accelerate the reaction rate.

  • Optimize Reaction Conditions: Increasing the reaction temperature and extending the reaction time can often improve yields, though this must be balanced against the potential for side product formation.

Troubleshooting Workflow: A Step-by-Step Guide

When faced with a low-yielding acylation of 2-trifluoromethylaniline, a systematic approach to troubleshooting is essential. The following workflow provides a logical progression of steps to identify and resolve the issue.

Caption: A systematic workflow for troubleshooting low-yielding acylation reactions.

Detailed Protocols and Methodologies

This section provides detailed experimental protocols for common acylation methods, including catalyst selection and reaction condition optimization.

Protocol 1: Standard Acylation using an Acyl Chloride under Schotten-Baumann Conditions

The Schotten-Baumann reaction is a classic method for acylating amines using an acyl halide in the presence of an aqueous base.[9][10] This two-phase system helps to drive the reaction to completion by neutralizing the acid byproduct.[6][11]

Step-by-Step Methodology:

  • Dissolve 2-trifluoromethylaniline (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add an aqueous solution of a base (e.g., 2 M sodium hydroxide, 1.5-2.0 eq.).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water, dilute acid (e.g., 1 M HCl) to remove any unreacted aniline, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Q3: The Schotten-Baumann conditions are not working well for my substrate. What are some alternatives?

A3: If the Schotten-Baumann conditions are ineffective, consider using an organic base in an aprotic solvent. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[12] Pyridine can also be used and can act as both a base and a nucleophilic catalyst.[11][13]

Protocol 2: Acylation using an Acyl Chloride with an Organic Base

Step-by-Step Methodology:

  • Dissolve 2-trifluoromethylaniline (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.1 eq.) dropwise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry, concentrate, and purify as described in Protocol 1.

The Power of Catalysis: Enhancing Reaction Rates

For particularly unreactive systems, the use of a catalyst is often necessary.

Q4: What catalysts are effective for the acylation of 2-trifluoromethylaniline?

A4: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[14][15] It reacts with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic aniline.[16]

Mechanism of DMAP Catalysis:

DMAP_Catalysis AcylatingAgent Acylating Agent (e.g., Acyl Chloride) Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) AcylatingAgent->Acylpyridinium + DMAP DMAP DMAP Product Acylated Product Acylpyridinium->Product + Aniline Aniline 2-Trifluoromethylaniline Product->DMAP Regenerates Catalyst

Caption: The catalytic cycle of DMAP in acylation reactions.

Data Presentation: Comparison of Catalytic Systems
CatalystTypical Loading (mol%)Relative Rate EnhancementKey Advantages
None-1xSimple, no catalyst removal needed.
PyridineStoichiometric~10-100xActs as base and catalyst.
DMAP 1-10 >10,000x Highly efficient, low catalyst loading. [14]
Lewis Acids (e.g., Sc(OTf)₃)5-10VariableCan be effective for Friedel-Crafts type acylations.[17]

Note: Relative rate enhancements are approximate and can vary significantly based on the specific substrates and reaction conditions.

Protocol 3: DMAP-Catalyzed Acylation

Step-by-Step Methodology:

  • Follow Protocol 2 , but add a catalytic amount of DMAP (1-10 mol%) to the initial reaction mixture along with the tertiary amine base.

  • Monitor the reaction closely , as the reaction time may be significantly shorter.

Important Safety Note: DMAP is highly toxic and readily absorbed through the skin.[15] Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Advanced Troubleshooting: Addressing Side Reactions and Purification Challenges

Q5: I am observing the formation of diacylated or other side products. How can I minimize these?

A5: The formation of diacylated products can occur if the initially formed amide is deprotonated and reacts with another equivalent of the acylating agent. To minimize this:

  • Use a slight excess of the aniline relative to the acylating agent.

  • Add the acylating agent slowly and at a low temperature to control the reaction rate.

  • Choose a less reactive base if possible.

Other potential side reactions include the hydrolysis of the acylating agent. Ensure all reagents and solvents are anhydrous, especially when not using aqueous conditions.

Q6: I am having difficulty purifying my acylated product. Any suggestions?

A6: Purification can sometimes be challenging due to the similar polarities of the product and unreacted starting material.

  • Chromatography: A carefully chosen solvent system for column chromatography is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid/Base Extraction: An acidic wash during the workup (as described in Protocol 1) is crucial for removing unreacted basic aniline.

For complex mixtures, techniques like preparative HPLC or cation-exchange chromatography may be necessary.[18][19][20][21]

Alternative Acylating Agents and Future Trends

While acyl chlorides and anhydrides are the workhorses of acylation, research into alternative acylating agents is ongoing.[7] For certain applications, reagents such as carboxylic acids activated in situ with coupling agents (e.g., carbodiimides) are employed, particularly in peptide synthesis.[11] Microwave-assisted synthesis has also shown promise for accelerating these reactions. Furthermore, the development of more sustainable and reusable solid acid catalysts continues to be an area of active research.[22][23]

By understanding the fundamental principles of the reaction and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and efficiency of 2-trifluoromethylaniline acylation reactions.

References

  • Vertex AI Search. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?
  • Allen. Electron withdrawing group on aniline makes it less/more basic.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Eastern Illinois University.
  • YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines.
  • Organic Chemistry Portal. Schotten-Baumann Conditions.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • CHEM

Sources

Preventing hydrolysis of alpha-bromo amides during workup

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, experience-driven advice to troubleshoot and prevent the hydrolysis of alpha-bromo amides during reaction workups. As Senior Application Scientists, we understand the critical nature of maintaining the integrity of these valuable synthetic intermediates. This resource moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section addresses common issues encountered during the workup of reactions involving alpha-bromo amides. Each question is followed by a detailed explanation and actionable protocols.

Q1: My alpha-bromo amide is consistently hydrolyzing to the corresponding alpha-hydroxy amide during my aqueous workup. What are the primary causes?

A1: Understanding the Mechanism of Hydrolysis

The hydrolysis of an alpha-bromo amide is a significant challenge due to the inherent reactivity of the molecule. The primary mechanism is a nucleophilic acyl substitution, which can be catalyzed by either acid or base.[1][2]

  • Under Basic Conditions: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion to yield the alpha-hydroxy amide.[2]

  • Under Acidic Conditions: The carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1][2] A water molecule, acting as a nucleophile, can then attack the carbonyl carbon. Subsequent proton transfers lead to the expulsion of the bromide ion.[2]

The presence of the alpha-bromo substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-halogenated amide.

Q2: What are the best practices for quenching a reaction mixture containing an alpha-bromo amide to minimize hydrolysis?

A2: Strategic Quenching to Maintain Neutrality and Low Temperatures

The key to a successful quench is to neutralize any reactive species without creating a harsh pH environment that promotes hydrolysis.

Recommended Quenching Protocol:

  • Pre-cool the Quenching Solution: Before adding it to your reaction mixture, cool your quenching solution (e.g., saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, or water) to 0 °C in an ice bath.

  • Slow, Controlled Addition: Add the cold quenching solution dropwise to the reaction mixture while maintaining vigorous stirring and external cooling (an ice or ice/salt bath). This dissipates any heat generated during the quench.

  • Monitor pH: If possible, monitor the pH of the aqueous layer during the quench, aiming to keep it as close to neutral (pH 7) as possible. Avoid strongly acidic or basic conditions.

  • Minimize Contact Time: Proceed immediately to the extraction phase after quenching. Prolonged exposure to the aqueous environment, even under neutral conditions, can lead to hydrolysis.

Q3: I suspect my extraction procedure is causing hydrolysis. What modifications can I make to the standard liquid-liquid extraction protocol?

A3: Optimizing Extraction for Stability

Standard aqueous extractions can be a major source of hydrolysis. The following modifications can significantly improve the stability of your alpha-bromo amide.

Optimized Extraction Workflow:

G cluster_prep Preparation cluster_extraction Extraction Steps cluster_post Post-Extraction P1 Use Pre-Chilled Solvents (Organic & Aqueous) E1 Rapid & Efficient Extraction P1->E1 Reduces thermal degradation P2 Use Brine Washes P2->E1 Decreases aqueous phase contact E3 Back-Extraction (Optional) E1->E3 For polar impurities D1 Thorough Drying E1->D1 Proceed immediately E2 Minimize Emulsions E2->E1 If emulsion forms, add more brine D2 Prompt Solvent Removal D1->D2 Use anhydrous Na2SO4 or MgSO4

Caption: Optimized extraction workflow for alpha-bromo amides.

Detailed Steps:

  • Use Cold Solvents: Perform all extractions using solvents (both organic and aqueous) that have been pre-chilled to 0-5 °C.

  • Prioritize Brine Washes: Instead of multiple water washes, use saturated aqueous sodium chloride (brine). Brine helps to "salt out" the organic product, reducing its solubility in the aqueous phase and minimizing contact time with water.

  • Work Quickly and Efficiently: Minimize the time the organic and aqueous layers are in contact. Shake the separatory funnel gently but thoroughly and allow the layers to separate promptly.

  • Drying is Crucial: After separation, dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Any residual water can cause hydrolysis during solvent evaporation.

  • Prompt Solvent Removal: Once the organic layer is dried, filter off the drying agent and remove the solvent under reduced pressure as quickly as possible, avoiding excessive heat.

Frequently Asked Questions (FAQs)

Q: Can I avoid an aqueous workup altogether?

A: Yes, in some cases, a non-aqueous workup is a viable and often superior alternative.

  • Direct Filtration: If your product is a solid and the reaction byproducts are soluble in the reaction solvent, you may be able to isolate your product by direct filtration of the reaction mixture.

  • Silica Gel Plug: For removing polar impurities, you can pass the crude reaction mixture through a short plug of silica gel, eluting with an appropriate organic solvent. This avoids any contact with water.

Q: How does pH affect the stability of alpha-bromo amides during workup?

A: The pH of the aqueous phase is a critical factor. Both strongly acidic and strongly basic conditions will accelerate hydrolysis.[3][4] It is crucial to maintain a pH as close to neutral as possible throughout the workup. The rate of hydrolysis is generally at its minimum in the pH range of 4-6.

pH RangeRate of HydrolysisPredominant Mechanism
< 4AcceleratedAcid-Catalyzed
4 - 6MinimalNeutral Hydrolysis
> 8AcceleratedBase-Promoted

Q: Are there any analytical techniques to quickly assess the extent of hydrolysis in my crude product?

A: Several analytical techniques can provide rapid feedback on the purity of your alpha-bromo amide.

  • Thin-Layer Chromatography (TLC): The hydrolyzed alpha-hydroxy amide product is typically more polar than the starting alpha-bromo amide and will have a lower Rf value on the TLC plate. This provides a quick qualitative assessment.

  • ¹H NMR Spectroscopy: In the proton NMR spectrum, you can often distinguish the alpha-proton of the bromo-amide from the alpha-proton of the hydroxy-amide. The chemical shift of the alpha-proton in the bromo-amide is typically further downfield due to the electron-withdrawing effect of the bromine atom.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for both separating the desired product from the hydrolyzed impurity and confirming their identities by their mass-to-charge ratio.

Q: I'm performing a nucleophilic substitution on the alpha-bromo amide. Could the nucleophile itself be promoting hydrolysis?

A: Yes, if your nucleophile has basic properties (e.g., an amine or an alkoxide), it can certainly promote hydrolysis of the starting material or the product. In such cases:

  • Control Stoichiometry: Use the minimum necessary excess of the nucleophile.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Careful Quenching: Quench the reaction with a mild acid (like saturated aqueous NH₄Cl) to neutralize the excess basic nucleophile before extraction.

By understanding the chemical principles behind the instability of alpha-bromo amides and implementing these strategic workup and analytical techniques, you can significantly improve the yield and purity of your desired products.

References

  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. Retrieved from a source providing general procedures for amide hydrolysis.
  • LibreTexts. (2023, January 22). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Mechanism of Amide Hydrolysis. (2019, January 15). YouTube. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • Royal Society of Chemistry. (2019, November 11). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Link]

  • Sammakia, T. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]

  • Various Authors. (n.d.). Amide bond activation of biological molecules. PMC. [Link]

  • Various Authors. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

Sources

Removing unreacted 2-trifluoromethylaniline from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Trifluoromethylaniline (2-Aminobenzotrifluoride) Ticket ID: #PUR-2-CF3-ANILINE Status: Open Responder: Senior Application Scientist[1]

Executive Summary

Removing unreacted 2-trifluoromethylaniline (2-CF3-aniline) is a notorious bottleneck in medicinal chemistry workflows.[1] Unlike standard anilines, this molecule possesses a strongly electron-withdrawing trifluoromethyl group at the ortho position.[1] This drastically reduces the basicity of the amine (pKa of conjugate acid


 1.2), rendering standard acidic workups (e.g., 1M HCl or 10% Citric Acid) ineffective.

This guide provides three validated protocols to remove this impurity, ranked by "chemical aggression" and throughput suitability.

Module 1: The "Why" (Root Cause Analysis)

Understanding the failure mode of standard protocols is critical for selecting the right solution.

The primary reason standard acid washes fail is the Inductive Effect (-I) and Steric Inhibition .[1]

  • Basicity Drop: The -CF3 group pulls electron density away from the nitrogen lone pair.[1] While aniline has a conjugate acid pKa of ~4.6, 2-CF3-aniline drops to ~1.2.[1]

  • Partitioning Failure: At pH 1 (approx.[1] 0.1M HCl), a significant portion of 2-CF3-aniline remains deprotonated (neutral) and lipophilic, staying in your organic layer rather than migrating to the aqueous waste.[1]

Visualizing the Problem

The following diagram illustrates the equilibrium failure in standard workups versus the required conditions.

G cluster_0 Standard Workup (pH 1-2) cluster_1 Corrected Workup (pH < -0.5) Fail FAILURE MODE: Equilibrium favors Neutral Amine (Stays in Organic Layer) WeakAcid Dilute Acid (1M HCl) pH ~ 0-1 WeakAcid->Fail Insufficient Protonation Success SUCCESS MODE: Equilibrium favors Anilinium Salt (Moves to Aqueous Layer) StrongAcid Strong Acid (6M HCl) pH < -0.5 StrongAcid->Success Full Protonation Molecule 2-CF3-Aniline (pKa_BH+ ≈ 1.2) Molecule->WeakAcid Add Molecule->StrongAcid Add

Figure 1: Equilibrium shift required to solubilize 2-CF3-aniline in the aqueous phase.[1]

Module 2: Troubleshooting Protocols

Method A: The "Aggressive" Acid Wash

Best for: Acid-stable products (e.g., amides, sulfonamides, simple heterocycles).[1]

The Fix: You must depress the pH of the aqueous layer significantly below the pKa of the impurity.[1]

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: Avoid Dichloromethane (DCM) if possible; anilinium salts can sometimes form tight ion pairs that remain soluble in chlorinated solvents.

  • Wash 1: Wash with 6M HCl (3 volumes). Shake vigorously for at least 2 minutes.

    • Why: You need high proton concentration to force the equilibrium to the salt form.[1]

  • Validation: Spot the organic layer on a TLC plate. If the aniline spot persists, repeat with fresh 6M HCl.

  • Wash 2: Wash with Brine to remove excess acid.[1]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

⚠️ Caution: Do not use this method if your product contains acid-labile protecting groups (e.g., Boc, THP) or hydrolyzable esters.[1]

Method B: Chemical Scavenging (Resin/Solid Phase)

Best for: Acid-sensitive products or high-throughput parallel synthesis.[1]

Since the amine is weakly basic, standard SCX (Strong Cation Exchange) columns often fail to catch it effectively. Instead, use an Electrophilic Scavenger to covalently bind the impurity.[1]

Recommended Scavenger: Polymer-supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde.[1]

Protocol:

  • Calculate the excess of 2-CF3-aniline (assume 100% of the excess reagent remains if uncalculated).[1]

  • Add 3.0 equivalents (relative to the aniline) of PS-Isocyanate resin .[1]

  • Add a mild base (e.g., TEA, 1.0 eq) to catalyze the urea formation (the aniline is nucleophilic enough to react with isocyanate even if it's not basic).

  • Incubate: Shake or stir at room temperature for 12–16 hours.

    • Mechanism:[1][2]R-N=C=O (Resin) + H2N-Ar-CF3 → R-NH-CO-NH-Ar-CF3 (Solid)[1]

  • Filter: Filter off the resin.[1] The filtrate contains your purified product.[1]

Method C: Chromatographic Separation

Best for: Final purification when extraction fails.[1]

2-CF3-aniline often "streaks" or co-elutes on silica because it is not basic enough to stick to the silica protons, but polar enough to drag.[1]

Optimized Solvent Systems:

  • System 1 (Normal Phase): Hexane/EtOAc + 1% Triethylamine (TEA) .[1]

    • Logic: Even though the aniline is weak, the TEA neutralizes the silica completely, sharpening the peaks.[1]

  • System 2 (Reverse Phase): Water/Acetonitrile + 0.1% Formic Acid .[1]

    • Logic: In reverse phase, the weak acid keeps the aniline in its neutral form (mostly), allowing it to interact with the C18 chain and separate based on lipophilicity rather than ionic interactions.

Module 3: Physical Properties & Data Reference

PropertyValueImplication for Workup
Boiling Point ~175°CToo high for Rotavap removal; requires Kugelrohr or high-vac distillation.[1]
pKa (Conjugate Acid) ~1.2Requires pH < 0 for aqueous extraction.
LogP ~2.3Moderately lipophilic; prefers organic layer in mild acid washes.[1]
Appearance Clear/Yellow LiquidHard to visually distinguish from product oil.[1]

Module 4: Decision Matrix (Workflow)

Use this flow to determine the correct method for your specific reaction context.

DecisionTree Start Start: Crude Mixture contains 2-CF3-Aniline IsAcidStable Is Product Acid Stable? Start->IsAcidStable AcidYes Yes IsAcidStable->AcidYes Robust AcidNo No IsAcidStable->AcidNo Sensitive MethodA Method A: 6M HCl Wash (Solvent: EtOAc) AcidYes->MethodA IsVolatile Is Product Non-Volatile? AcidNo->IsVolatile VolatileYes Yes IsVolatile->VolatileYes BP > 250°C VolatileNo No IsVolatile->VolatileNo BP < 200°C MethodD Method D: High Vac Distillation (Kugelrohr) VolatileYes->MethodD Scavenger Method B: PS-Isocyanate Resin (Overnight) VolatileNo->Scavenger

Figure 2: Strategic decision tree for purification method selection.

References

  • PubChem. 2-(Trifluoromethyl)aniline Compound Summary. National Center for Biotechnology Information.[1] Link

  • ChemicalBook. 2-(Trifluoromethyl)aniline Properties and Safety.Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Referenced for comparative aniline acidity trends). Link

  • ResearchGate. Discussions on removing weak aniline derivatives from reaction mixtures.Link

Sources

Minimizing elimination side reactions in alpha-bromo amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Alpha-Halo Amide Synthesis Technical Support Center .

This guide is designed for medicinal chemists and process development scientists encountering stability issues during the acylation of amines with


-bromoacetyl halides or 

-bromoacetic acid.

The synthesis of


-bromo amides is deceptively simple. While the reaction theoretically follows a standard Nucleophilic Acyl Substitution (

), the presence of the electron-withdrawing bromine atom at the

-position significantly increases the acidity of the

-protons. This creates a "perfect storm" for two competitive side reactions: E2 Elimination (forming acrylamides) and N-Alkylation (dimerization).

Module 1: Diagnostic Workflow

Before adjusting your conditions, identify exactly which failure mode is occurring. Use the decision tree below to diagnose your crude reaction profile.

DiagnosticTree Start Start: Analyze Crude LCMS/NMR CheckMass Check Mass Balance Start->CheckMass Desired Product Found (M+) CheckMass->Desired Target Peak MassDeficit Mass Deficit (M - 80/82 Da) Loss of HBr CheckMass->MassDeficit Lower Mass MassExcess Mass Excess (M + M - HBr) Dimer Formation CheckMass->MassExcess Higher Mass VinylProtons 1H NMR: Vinyl Protons? (δ 5.5 - 6.5 ppm) MassDeficit->VinylProtons Diagnosis2 DIAGNOSIS: N-Alkylation (Product acting as Nucleophile) MassExcess->Diagnosis2 Likely Diagnosis1 DIAGNOSIS: Elimination (Acrylamide Formation) VinylProtons->Diagnosis1 Yes

Figure 1: Diagnostic logic for identifying side-products in


-bromo amide synthesis.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: The "Acrylamide" Problem (Elimination)

User Report: "I am observing a significant impurity with a mass of [M-81]. NMR shows doublets in the alkene region."

Technical Analysis: You are witnessing E2 Elimination .[1][2][3] The


-protons of your product are acidified by both the carbonyl and the bromine (inductive effect, pKa 

15-17). If your base is too strong, or the temperature too high, the base deprotonates the

-position, expelling bromide and forming an

-unsaturated amide (acrylamide).

Corrective Actions:

  • Switch Base Class: If using TEA (Triethylamine) or DIPEA, switch to a weaker inorganic base like NaHCO

    
      or K
    
    
    
    CO
    
    
    in a biphasic system (Schotten-Baumann conditions). Organic bases often act as proton shuttles that catalyze elimination.
  • Temperature Control: Elimination is entropically favored. Conduct the addition at -10°C to -78°C and warm to room temperature only if conversion stalls.

  • Leaving Group Modulation: If possible, switch from

    
    -bromoacetyl bromide to 
    
    
    
    -bromoacetyl chloride. The chloride is a poorer leaving group than bromide, slowing the elimination rate while still allowing acylation.
Issue 2: The "Dimer" Problem (Over-Alkylation)

User Report: "My product is gone, and I see a large peak roughly double the molecular weight."

Technical Analysis: This is N-Alkylation .[4] The product you just made (


-bromo amide) is an alkylating agent. If you have excess amine present, the amine attacks the 

-carbon of the product via

, displacing the bromine.

Corrective Actions:

  • Inverse Addition (Crucial): Do not add the acid halide to the amine. Instead, add the amine (with base) slowly to a cold solution of the acid halide . This ensures the electrophile (acid halide) is always in excess relative to the amine, favoring acylation over alkylation.

  • Stoichiometry: Ensure you are not using a large excess of amine. Use exactly 1.0 equivalent of amine and scavenge acid with an auxiliary base (like DIPEA or NaHCO

    
    ) rather than using excess reactant amine as the base.
    

Module 3: Optimized Protocols

Choose the protocol that matches your substrate sensitivity.

Method A: The "Cold-Shot" (Anhydrous)

Best for: Non-polar amines, rapid synthesis, scale-up.

ParameterSpecificationReason
Solvent DCM or THF (Anhydrous)Non-nucleophilic, good solubility.
Base DIPEA (Hunig's Base)Sterically hindered; less likely to deprotonate

-H than TEA.
Temperature -78°C start , max 0°CKinetic control suppresses E2 elimination.
Addition Inverse (Amine

Acid Halide)
Prevents dimerization (

on product).

Step-by-Step:

  • Dissolve

    
    -bromoacetyl bromide (1.1 equiv) in DCM (10 vol) and cool to -78°C.
    
  • In a separate flask, mix the Amine (1.0 equiv) and DIPEA (1.1 equiv) in DCM (5 vol).

  • Add the Amine/Base solution dropwise to the Acid Halide solution over 30-60 minutes.

  • Monitor by TLC/LCMS at -78°C. Quench immediately upon completion with 1M HCl (aq).

Method B: The "Schotten-Baumann" (Biphasic)

Best for: Polar amines, amino acids, and preventing elimination.

ParameterSpecificationReason
Solvent EtOAc / Sat. NaHCO

(1:1)
Biphasic system traps acid in aqueous layer.
Base NaHCO

or K

CO

Weak base; insufficient pKa to trigger E2 elimination.
Temperature 0°CStandard control.

Step-by-Step:

  • Dissolve Amine (1.0 equiv) in EtOAc. Add an equal volume of Saturated NaHCO

    
    .
    
  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add

    
    -bromoacetyl bromide (1.2 equiv) dropwise directly into the mixture.
    
  • The reaction relies on the interfacial transfer. The weak aqueous base neutralizes HBr without touching the sensitive

    
    -proton of the product.
    

Module 4: Mechanistic Visualization

Understanding the competition between the desired pathway and the elimination pathway is vital.

ReactionPathways Amine Amine (R-NH2) TetInt Tetrahedral Intermediate Amine->TetInt Attack (Fast) AcidHalide α-Bromoacetyl Bromide AcidHalide->TetInt Ketene Bromo-Ketene (Reactive) AcidHalide->Ketene Strong Base (E1cB) Product α-Bromo Amide (Target) TetInt->Product - HBr (Desired) ElimProduct Acrylamide (Elimination) Product->ElimProduct Base + Heat (E2 Mechanism) Ketene->ElimProduct + Amine

Figure 2: Competitive pathways. Note that elimination can occur on the starting material (forming ketenes) or the product (forming acrylamides).

References

  • Mechanism of Elimination: Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See sections on E2 elimination and amide acidity).

  • pKa of Alpha-Protons:Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

    
    -carbonyl acidity). 
    
  • Schotten-Baumann Conditions: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for biphasic acylation protocols).

  • Prevention of Side Reactions: Li, J. J. (2014).[5] Name Reactions and Reagents in Organic Synthesis. Springer. (Context on coupling reagents vs. acid halides).

Sources

Technical Support Center: Purification of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide?

A1: The two most effective and widely used methods for the purification of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide are recrystallization and column chromatography over silica gel. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product. Recrystallization is generally preferred for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures or purifying oils.

Q2: What are the likely impurities in a synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide?

A2: Common impurities may include unreacted starting materials, such as 2-(trifluoromethyl)aniline and 2-bromopropanoyl chloride (or the corresponding acid/anhydride). Side products from incomplete or alternative reactions can also be present, such as over-brominated species or products of hydrolysis. The formation of impurities can sometimes be influenced by reaction conditions such as temperature and the presence of moisture.[1]

Q3: How can I assess the purity of the final product?

A3: The purity of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide can be determined using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a good indication of purity, as impurities tend to broaden and depress the melting range.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Recrystallization Troubleshooting

Problem 1: The compound does not dissolve in the hot recrystallization solvent.

  • Potential Cause: The solvent is not appropriate for your compound. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2][3]

  • Troubleshooting Step:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good starting points for a molecule like 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, based on its polarity, would be ethanol, isopropanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate or toluene/heptane.[4][5]

    • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add more solvent in small increments to the heated mixture until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your recovery yield.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities.

  • Troubleshooting Step:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[6]

    • Use a Different Solvent System: Select a solvent with a lower boiling point or use a two-solvent system where the compound is highly soluble in one solvent and poorly soluble in the other.[7]

Problem 3: Low recovery of the purified product.

  • Potential Cause: Too much solvent was used for recrystallization, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.

  • Troubleshooting Step:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Prevent Premature Crystallization: During hot filtration, use a pre-warmed funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.[6]

Column Chromatography Troubleshooting

Problem 4: Poor separation of the compound from impurities.

  • Potential Cause: The chosen mobile phase (eluent) has either too high or too low polarity.

  • Troubleshooting Step:

    • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, a good starting point is a mixture of hexane and ethyl acetate.[8]

    • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased over time.

Problem 5: The compound is not eluting from the column.

  • Potential Cause: The mobile phase is not polar enough to move the compound through the silica gel.

  • Troubleshooting Step:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Check for Interactions: Highly polar compounds can interact strongly with the acidic silica gel. In such cases, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve elution.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale trials.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide. Add a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate[5]) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly under gravity or with gentle pressure.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent SystemRationale
RecrystallizationHexane/Ethyl AcetateGood for compounds of intermediate polarity. The ratio can be adjusted to optimize solubility and crystal formation.[5]
Toluene/HeptaneAnother non-polar/polar aprotic mixture that can be effective.
Column ChromatographyHexane/Ethyl Acetate (Gradient)A versatile system that allows for fine-tuning of polarity to achieve good separation.
Dichloromethane/Methanol (Gradient)Useful for more polar impurities.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_recrystallization Recrystallization Steps cluster_chromatography Chromatography Steps cluster_end Final Product TLC TLC Analysis Recrystallization Recrystallization TLC->Recrystallization Simple impurity profile ColumnChromatography Column Chromatography TLC->ColumnChromatography Complex mixture Dissolve Dissolve in Hot Solvent Recrystallization->Dissolve PackColumn Pack Column ColumnChromatography->PackColumn HotFilter Hot Filtration Dissolve->HotFilter Crystallize Crystallize (Cooling) HotFilter->Crystallize Isolate Isolate Crystals (Filtration) Crystallize->Isolate PureProduct Pure Product Isolate->PureProduct LoadSample Load Sample PackColumn->LoadSample Elute Elute with Solvent LoadSample->Elute Collect Collect Fractions Elute->Collect Collect->PureProduct

Caption: General workflow for the purification of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Troubleshooting Decision Tree

Troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Issue OilingOut Oiling Out? Start->OilingOut Recrystallization PoorSep Poor Separation? Start->PoorSep Chromatography LowYield Low Yield? OilingOut->LowYield No Induce Crystallization Induce Crystallization OilingOut->Induce Crystallization Yes Slow Cooling Slow Cooling OilingOut->Slow Cooling Yes Change Solvent Change Solvent OilingOut->Change Solvent Yes NoDissolve Doesn't Dissolve? LowYield->NoDissolve No Minimize Solvent Minimize Solvent LowYield->Minimize Solvent Yes Cool Thoroughly Cool Thoroughly LowYield->Cool Thoroughly Yes Pre-warm Funnel Pre-warm Funnel LowYield->Pre-warm Funnel Yes Screen Solvents Screen Solvents NoDissolve->Screen Solvents Yes Increase Volume Increase Volume NoDissolve->Increase Volume Yes NoElution No Elution? PoorSep->NoElution No Optimize Eluent (TLC) Optimize Eluent (TLC) PoorSep->Optimize Eluent (TLC) Yes Gradient Elution Gradient Elution PoorSep->Gradient Elution Yes Increase Polarity Increase Polarity NoElution->Increase Polarity Yes Add Modifier Add Modifier NoElution->Add Modifier Yes

Caption: Decision tree for troubleshooting common purification problems.

References

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallization Procedure Guide. (n.d.). Scribd. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015, September 23). CHEMISTRY. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • 2-Bromo-2-methyl-N-p-tolylpropanamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Retrieved from [Link]

Sources

Technical Guide: Recrystallization of Fluorinated Propionanilides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Hub Subject Matter: Solid-State Chemistry / Process Development Audience: Pharmaceutical Scientists, Process Chemists, and Crystallography Engineers

Introduction: The Fluorine Factor

Recrystallizing fluorinated propionanilides presents a unique paradox in process chemistry. While the amide bond facilitates strong hydrogen bonding (high melting points), the fluorine substitution introduces "polar hydrophobicity." Fluorine is highly electronegative yet weakly polarizable, often leading to weak intermolecular interactions (C-H···F) that compete with standard π-π stacking.

This guide addresses the three most common failure modes in this specific class of compounds:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound separates as a distinct liquid phase before crystallizing.[1][2][3]

  • Polymorphism: Fluorine's small size allows it to mimic hydrogen, leading to multiple metastable crystal forms.

  • Impurity Entrapment: Fluorinated by-products often co-crystallize due to structural similarity.

Module 1: Solvent Selection Matrix

Do not rely on "like dissolves like." For fluorinated amides, rely on "donor-acceptor mismatch."

The following matrix ranks solvent systems based on their ability to disrupt the propionanilide intermolecular H-bonds at high temperatures while forcing exclusion at low temperatures.

Solvent SystemRoleSuitabilityMechanism of Action
Toluene / Heptane Primary Choice Highπ-Stacking Promotion: Toluene solvates the aromatic ring; Heptane forces precipitation. Excellent for excluding polar impurities.
IPA / Water Alternative Medium-HighH-Bond Disruption: IPA disrupts amide dimers. Water acts as a strong anti-solvent. Risk:[4] High risk of oiling out if water is added too fast.
Ethyl Acetate / Hexanes Standard MediumGeneral Purpose: Good for initial screening.[5] Often yields "fluffy" crystals with low bulk density.
Trifluorotoluene (PCBTF) Specialty High (Niche)Fluorous Affinity: PCBTF interacts specifically with the fluorinated moiety, offering superior solubility at high T compared to Toluene.
Ethanol (Absolute) Single Solvent MediumSolubility Limit: Often too soluble at room temp. Requires deep cooling (-20°C) for good yield.
Decision Logic for Solvent Selection

The following decision tree helps you select the starting solvent system based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Is it soluble in Toluene at 80°C? Start->SolubilityCheck YesToluene Use Toluene/Heptane (Start 1:1 ratio) SolubilityCheck->YesToluene Yes NoToluene Check Solubility in IPA SolubilityCheck->NoToluene No CheckIPA Soluble in IPA at Reflux? NoToluene->CheckIPA YesIPA Use IPA/Water (Warning: Control Addition) CheckIPA->YesIPA Yes NoIPA Try Trifluorotoluene (PCBTF) CheckIPA->NoIPA No OilingOut Did it Oil Out? YesIPA->OilingOut Rescue Switch to Acetone/Water or Seed at T_cloud + 5°C OilingOut->Rescue Yes

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates troubleshooting pathways.

Module 2: Troubleshooting "Oiling Out"

The most frequent failure mode for propionanilides.

The Science: Oiling out occurs when the solution enters a metastable liquid-liquid miscibility gap before it crosses the solubility curve. This is common with fluorinated amides because the melting point is often depressed by impurities or solvent interactions.

FAQ: Oiling Out Rescue

Q: My solution turned cloudy at 60°C, and now there are oil droplets on the bottom. What happened? A: You hit the "Oiling Out Limit" (LLPS boundary). The droplets are a solute-rich liquid phase, not crystals.[1]

  • Immediate Fix: Reheat until clear. Add 10% more of the good solvent (e.g., IPA).

  • Process Fix: You must seed the solution before it reaches the cloud point temperature.

Q: Can I just let the oil solidify? A: No. Solidified oil (gum) traps impurities. The purification efficiency of a solidified oil is near zero. You must re-dissolve and crystallize.[6][7]

Protocol: The "Seeded Cooling" Method to Prevent Oiling Out

This protocol is designed to bypass the liquid-liquid phase separation zone.

  • Dissolution: Dissolve 10g of crude fluorinated propionanilide in the minimum amount of Good Solvent (e.g., 50 mL IPA) at reflux.

  • Clarification: Filter hot to remove insoluble particulates.[2]

  • Equilibration: Cool the solution to 5°C above the known oiling-out temperature (or until slightly supersaturated but clear).

  • Seeding (Critical): Add 0.5% w/w of pure seed crystals.

    • Note: If you lack seed crystals, scratch the glass or use a sonication burst to induce nucleation.

  • Aging: Hold temperature constant for 30 minutes. Ensure seeds do not dissolve.

  • Controlled Cooling: Cool at a rate of 10°C per hour .

    • Why? Rapid cooling spikes supersaturation, pushing the system back into the oiling-out zone.

  • Anti-Solvent Addition: Once a slurry is established, add the Anti-Solvent (e.g., Water) slowly via a syringe pump/dropping funnel.

Module 3: Impurity Purging & Fluorine-Specific Interactions

The Challenge: Fluorinated impurities (e.g., regioisomers where F is in the ortho vs para position) have very similar solubility profiles to the product.

The Solution: Use Dielectric Tuning . Fluorinated isomers often differ slightly in dipole moment. By adjusting the solvent dielectric constant, you can maximize this difference.

Impurity TypeRecommended Strategy
Non-fluorinated precursors Use Toluene/Heptane . The non-fluorinated precursor is usually less soluble in heptane than the fluorinated product.
Regioisomers (o-F vs p-F) Use Methanol/Water . The high polarity of water amplifies the dipole difference between isomers.
Colored Impurities Activated Carbon is less effective in fluorinated solvents. Switch to Silica Gel filtration of the hot solution before crystallization.

Module 4: Visualizing the Oiling Out Mechanism

Understanding the phase diagram is crucial to avoiding the "oil" trap.

PhaseDiagram Origin X_Label Concentration Y_Label Temperature S1 Solubility Curve S2 Solubility Curve S1->S2 O1 Oiling Out Zone (Metastable LLPS) O2 Oiling Out Zone (Metastable LLPS) O1->O2 StartPoint Hot Solution OilPoint Oil Droplets Form Here StartPoint->OilPoint Fast Cool SeedPoint Add Seeds Here StartPoint->SeedPoint Controlled Path EndPoint Crystals SeedPoint->EndPoint Controlled Path

Figure 2: Phase Diagram illustrating the danger of the "Oiling Out Zone" (Red Dashed Line). The Green Path represents the seeded protocol which avoids the liquid-liquid phase separation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).
  • Threlfall, T. L. (2003). Structural and thermodynamic explanations of Ostwald's Rule. Organic Process Research & Development, 7(6), 1017-1027. Link (Foundational text on polymorphism and metastable zones).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372-383. Link (Authoritative source on seeding strategies to prevent oiling out).

  • Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Detailed discussion on C-H...F interactions in crystal packing).
  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. Link (Industrial troubleshooting guide for LLPS).

Sources

Technical Support Center: Controlling Exotherms in 2-Bromopropionyl Bromide Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling 2-bromopropionyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your reactions are safe, controlled, and reproducible. The addition of 2-bromopropionyl bromide to nucleophiles, particularly amines and alcohols, is a significantly exothermic process.[1] Failure to manage this heat evolution can lead to hazardous runaway reactions, diminished yields, and the formation of undesirable byproducts.[2][3] This resource is structured to directly address the challenges you may face, moving from frequently asked questions to in-depth troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the exothermic nature of 2-bromopropionyl bromide additions.

Q1: Why is the addition of 2-bromopropionyl bromide so exothermic?

A1: The high reactivity of 2-bromopropionyl bromide stems from the electrophilicity of the carbonyl carbon, which is further enhanced by the two electron-withdrawing bromine atoms. When a nucleophile, such as an amine or an alcohol, attacks this carbonyl carbon, a highly stable carbon-nitrogen or carbon-oxygen bond is formed. The formation of this strong bond, along with the generation of a stable bromide leaving group, releases a significant amount of energy in the form of heat. This is characteristic of many acylation reactions.

Q2: What are the primary risks of an uncontrolled exotherm with 2-bromopropionyl bromide?

A2: The primary risks of an uncontrolled exotherm are a thermal runaway and loss of reaction control. A rapid increase in temperature can cause the solvent to boil violently, leading to a dangerous pressure buildup in the reaction vessel.[2][4] This can result in the ejection of corrosive and hazardous materials.[5][6] From a chemical perspective, excessive heat can lead to a variety of side reactions, including the double acylation of primary amines, elimination reactions, and degradation of both starting materials and the desired product, ultimately compromising the yield and purity of your target molecule.

Q3: Can I add the amine or alcohol to the 2-bromopropionyl bromide instead?

A3: It is strongly advised against adding the nucleophile (amine or alcohol) to the 2-bromopropionyl bromide. This "reverse addition" would create a situation where the highly reactive acyl bromide is always in excess, leading to a very rapid and potentially uncontrollable initial reaction rate and heat evolution. The standard and much safer procedure is the slow, portion-wise, or dropwise addition of 2-bromopropionyl bromide to a cooled solution of the nucleophile. This ensures that the concentration of the reactive acyl bromide is kept low at all times, allowing the heat generated to be more effectively dissipated by the cooling system.

Q4: Is the quenching of a 2-bromopropionyl bromide reaction also hazardous?

A4: Yes, the quenching process can also be significantly exothermic and must be performed with care.[7][8] Acyl bromides react vigorously with water, alcohols, and other protic solvents.[9] Adding a quenching agent too quickly to a reaction mixture containing unreacted 2-bromopropionyl bromide can generate a large amount of heat and hydrogen bromide gas, leading to a sudden increase in temperature and pressure.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: The reaction temperature is rising too quickly, even with slow addition.

Q: I'm adding the 2-bromopropionyl bromide dropwise to my amine solution in an ice bath, but the internal temperature is still climbing above my desired setpoint (e.g., >10°C). What should I do?

A: A rapid temperature increase despite slow addition indicates that the rate of heat generation is exceeding the cooling capacity of your setup. Here’s a systematic approach to diagnose and solve this issue:

  • Immediate Action: Temporarily halt the addition of 2-bromopropionyl bromide. Allow the reaction temperature to stabilize and return to the desired range before resuming the addition at a slower rate.

  • Causality and Protocol Validation:

    • Inadequate Cooling: An ice/water bath maintains a temperature of approximately 0-5°C at the flask's surface.[10] For highly concentrated reactions or on a larger scale, this may not be sufficient. Consider using a more robust cooling bath.

    • Poor Heat Transfer: Ensure the reaction flask is adequately immersed in the cooling bath and that the solvent volume is sufficient to allow for efficient stirring and heat exchange. A thick slurry or poor stirring can create localized hot spots.

    • Reaction Concentration: A higher concentration of reactants will lead to a faster reaction rate and more heat generated per unit volume. Consider diluting the reaction mixture with more solvent.

Recommended Cooling Baths

Cooling Bath CompositionTypical Temperature Range (°C)Suitability
Ice and Water0 to 5Suitable for small-scale, less vigorous reactions.
Ice and Saturated NaCl-10 to -20Offers enhanced cooling for more exothermic reactions.[10]
Dry Ice and Acetone/Isopropanol-78Standard for reactions requiring very low temperatures to control reactivity and side reactions.[11][12]
Dry Ice and Acetonitrile-40Provides an intermediate low-temperature option.[13]

Issue 2: My final product is impure, and I suspect side reactions occurred due to a temperature spike.

Q: My final product analysis (e.g., NMR, LC-MS) shows multiple unexpected peaks. I noticed a brief temperature spike during the addition of 2-bromopropionyl bromide. What are the likely side products?

A: Temperature spikes are a common cause of impurity formation. The specific side products will depend on your nucleophile.

  • With Primary Amines (R-NH₂): The most common side product is the diacylated amine, where two molecules of 2-bromopropionyl bromide react with one molecule of the primary amine. High temperatures provide the activation energy for the initially formed amide to be deprotonated and react a second time.

  • With Secondary Amines (R₂NH): While diacylation is not possible, high temperatures can promote elimination reactions, especially if the amine is sterically hindered. This can lead to the formation of byproducts derived from the decomposition of the acyl bromide.

  • General Decomposition: At elevated temperatures, 2-bromopropionyl bromide itself can decompose, leading to a complex mixture of impurities.

Preventative Workflow for Minimizing Side Products

G cluster_prep Preparation cluster_reaction Controlled Addition cluster_workup Workup prep Dissolve amine and base (e.g., triethylamine) in a suitable aprotic solvent. cool Cool reaction mixture to 0°C or lower in an appropriate cooling bath. prep->cool add Add 2-bromopropionyl bromide dropwise via addition funnel. Maintain low temperature. cool->add Monitor internal temperature monitor Monitor reaction progress by TLC or LC-MS. add->monitor quench Slowly add a pre-cooled quenching agent (e.g., water or saturated NH4Cl). monitor->quench Upon completion extract Extract product into an organic solvent. quench->extract purify Purify by chromatography or recrystallization. extract->purify

Caption: A workflow emphasizing temperature control to prevent side product formation.

Issue 3: I'm scaling up my reaction and I'm concerned about the exotherm.

Q: I have a successful procedure on a 1-gram scale. Now I need to perform the reaction on a 50-gram scale. What are the key considerations for managing the exotherm at this larger scale?

A: Scaling up an exothermic reaction is not trivial and requires careful planning. The key issue is the surface-area-to-volume ratio. As you increase the scale, the volume of the reaction (which generates heat) increases by a cubic factor, while the surface area of the flask (which dissipates heat) only increases by a square factor. This means that larger reactions are inherently more difficult to cool.[3]

Scale-Up Safety Protocol:

  • Dilution is Your Friend: Increase the solvent volume proportionally to the reactants. A more dilute reaction will have a lower heat output per unit volume.

  • Slower Addition is Crucial: The rate of addition of the 2-bromopropionyl bromide should be significantly slower than in the small-scale reaction. Consider a syringe pump for a very slow and consistent addition rate.

  • Enhanced Cooling is Non-Negotiable: A simple ice bath will likely be insufficient. For a 50-gram scale reaction, a mechanically stirred cooling bath or a cryocooler is recommended to maintain a consistent low temperature.

  • Monitor, Monitor, Monitor: Use a thermocouple to monitor the internal temperature of the reaction continuously. An external bath temperature reading is not sufficient.

  • Have a Contingency Plan: Be prepared to quickly add a large volume of cold solvent or an external cooling bath in case of an unexpected temperature rise. Ensure there is adequate headspace in the reactor to accommodate any potential solvent boiling.

Troubleshooting Decision Tree for Exotherm Control

G start Temperature Rises Unexpectedly q1 Is the addition rate too fast? start->q1 a1_yes Slow down or pause addition. q1->a1_yes a1_no No q1->a1_no q2 Is the cooling bath adequate? a1_no->q2 a2_yes Yes q2->a2_yes a2_no Upgrade cooling bath (e.g., to dry ice/acetone). q2->a2_no q3 Is the reaction too concentrated? a2_yes->q3 a3_yes Dilute with cold solvent (if safe). q3->a3_yes a3_no No q3->a3_no end Consult with a safety professional before proceeding. a3_no->end

Sources

Troubleshooting low conversion in sterically hindered amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome one of the most persistent challenges in modern synthesis: the low-yield coupling of sterically hindered amides. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, rational decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling protocol (e.g., EDC/HOBt) failing for my sterically hindered substrates?

A1: The failure of standard carbodiimide-based protocols in the face of steric hindrance is a classic problem rooted in kinetics and reactivity. Here’s the breakdown:

  • Steric Hindrance: Bulky groups on either the carboxylic acid (especially at the α-carbon) or the amine (e.g., secondary amines with large N-substituents or ortho-substituted anilines) physically obstruct the ideal trajectory for nucleophilic attack. This raises the activation energy of the transition state, dramatically slowing the reaction rate.[1][2]

  • Reduced Nucleophilicity: Steric bulk around the amine's nitrogen atom can be compounded by electronic effects. Electron-withdrawing groups near the amine can significantly decrease its nucleophilicity, rendering it a poor reaction partner for even activated acids.[2]

  • Insufficient Reagent Reactivity: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), when used with additives like 1-Hydroxybenzotriazole (HOBt), form an active OBt-ester. While effective for many substrates, this intermediate may not be reactive enough to overcome the high energy barrier of a sterically demanding coupling.[3][4] The activated species is also susceptible to hydrolysis or other side reactions, such as rearrangement to an unreactive N-acylurea, if the desired coupling is too slow.[5]

In essence, you are in a race against time. If the rate of the desired amide formation is slower than the rate of decomposition or side reactions of your activated intermediate, your yield will be low. For hindered systems, you need a more potent activation strategy.

Q2: What are the "go-to" classes of coupling reagents for difficult, sterically hindered couplings?

A2: When carbodiimides are insufficient, the next step is to employ more powerful uronium/aminium or phosphonium salt-based reagents. These reagents generate highly reactive intermediates that can overcome significant steric barriers.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are often the first choice for challenging couplings.[1][] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogs generate highly reactive OAt- or OBt-esters. The key advantage of HATU is the 7-azabenzotriazole (HOAt) moiety, whose pyridine nitrogen provides anchimeric assistance (neighboring group participation) during the aminolysis step, accelerating the reaction. COMU is a newer generation reagent that is often more efficient, safer to handle, and highly soluble.[7][8][9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective. They operate via a similar mechanism, forming reactive OBt- or OAt-esters.[10] PyAOP, the HOAt-based analog, is particularly potent and is recommended for coupling N-methylated or other challenging amino acids.[9][10]

The choice between these reagents often comes down to empirical testing for a specific substrate pair, but starting with HATU, COMU, or PyAOP is a robust strategy.

Q3: My coupling is still sluggish even with HATU. How can I further optimize the reaction conditions?

A3: If a powerful coupling reagent alone is not solving the problem, you must systematically evaluate the other critical parameters of the reaction: the base, solvent, temperature, and concentration.

  • Base Selection: The base is not merely a spectator. While its primary role is to deprotonate the amine and neutralize the acid formed, its identity is crucial.

    • Hindered, Non-Nucleophilic Bases: N,N-Diisopropylethylamine (DIPEA) is a common choice, but for extremely hindered systems, a more basic yet sterically encumbered base like 2,4,6-collidine may be beneficial.[2]

    • Base Stoichiometry: For uronium/aminium reagents like HATU, at least 2 equivalents of base are typically required: one to deprotonate the carboxylic acid and one to neutralize the hexafluorophosphate salt. Some reagents like COMU may perform well with only 1 equivalent of base.[7][9]

  • Solvent Effects: The solvent must fully dissolve all reactants. Aprotic polar solvents like DMF, NMP, or DMA are standard choices.[2] In some cases, less polar solvents like DCM or THF can be effective, particularly if side reactions in polar solvents are a concern.[2]

  • Temperature and Concentration: Le Châtelier's principle can be your ally.

    • Increased Temperature: Many sluggish couplings benefit from elevated temperatures (e.g., 40-80 °C). Microwave heating can be particularly effective at accelerating slow reactions, often for short durations (5-30 minutes), which can minimize thermal degradation.[2][11]

    • Higher Concentration: Running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) can favor the desired bimolecular coupling over unimolecular decomposition pathways of the activated intermediate.[2]

Q4: I've tried everything and the coupling still fails. Are there any alternative synthetic strategies?

A4: Yes. When conventional coupling methods are exhausted, you may need to pivot to a fundamentally different, more forceful strategy.

  • Acyl Halide Formation: Converting the carboxylic acid to a highly reactive acyl chloride or acyl fluoride is a classic power play.[2][]

    • Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride create the most reactive acylating agents. However, these conditions are harsh and may not be compatible with sensitive functional groups.[2][4]

    • Acyl Fluorides: This is an often superior alternative for complex molecules. Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines, and the small size of the fluorine atom minimizes steric clash during the activation step.[12][13] Reagents like TFFH, BTFFH, or protocols using XtalFluor-E allow for the in situ generation of the acyl fluoride under milder conditions.[8][12][14]

  • Coupling via N-Acyl Imidazoliums: A modern method involves the in-situ generation of highly reactive N-acyl imidazolium ions using reagents like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) in combination with N-methylimidazole (NMI). This approach delivers reactivity similar to acid chlorides but with the operational simplicity of modern coupling reagents and can be highly effective for challenging substrates.[15]

  • Grignard Reagent Addition to Isocyanates: For exceptionally congested systems where a C-N bond seems impossible to form via standard acylation, this less conventional but powerful method can be a solution. It requires converting one of the substrates into an isocyanate and the other into a Grignard reagent, but it provides a robust route to amides that are otherwise inaccessible.[2][16][17]

Troubleshooting Guide & Data
Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting low-yield couplings.

Troubleshooting_Workflow start Low Conversion in Hindered Amide Coupling reagent Q: Is the coupling reagent potent enough? (e.g., EDC, DCC) start->reagent conditions Q: Are reaction conditions optimal? reagent->conditions Yes sol_reagent A: Switch to a high-reactivity reagent. (HATU, HCTU, COMU, PyAOP) reagent->sol_reagent No alt_strategy Q: Have conventional methods been exhausted? conditions->alt_strategy Yes sol_conditions A: Optimize parameters. - Increase Temperature (Microwave) - Increase Concentration - Screen Solvents (DMF, NMP, DCM) - Screen Bases (DIPEA, Collidine) conditions->sol_conditions No sol_alt_strategy A: Employ an alternative strategy. - In situ Acyl Fluoride (BTFFH) - Acyl Chloride (SOCl₂) - N-Acyl Imidazolium (TCFH/NMI) alt_strategy->sol_alt_strategy Yes sol_reagent->conditions sol_conditions->alt_strategy

Caption: A decision tree for troubleshooting hindered amide couplings.

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates
Reagent ClassExample(s)Relative Reactivity (Hindered)Key AdvantagesKey Disadvantages
Carbodiimide EDC, DCC, DICLowEconomical, widely available.[18][19]Low reactivity, risk of N-acylurea side product, potential for racemization without additives.[1][5]
Aminium/Uronium HATU, HCTU, COMUVery High Excellent reactivity, fast kinetics, low racemization with HOAt-based reagents.[10] COMU is safer and very soluble.[7][8]Higher cost, byproducts can be difficult to remove in solution phase. Excess reagent can cap free amines.[9]
Phosphonium PyBOP, PyAOPVery High High reactivity, especially for N-methylated systems (PyAOP).[9][10] Byproducts are generally non-carcinogenic (vs. original BOP).[9]Higher cost, can be moisture sensitive.
Other T3P®, CDIModerate-HighT3P® byproducts are water-soluble and easily removed.[20] CDI byproducts are gaseous (imidazole, CO₂).[18]T3P® is often used in slight excess. CDI is not typically used for highly hindered systems.
Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling with COMU

This protocol provides a robust starting point for coupling a sterically hindered carboxylic acid and amine using COMU, a highly effective and safe coupling reagent.[7]

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Sterically hindered amine (1.1 equiv)

  • COMU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in a minimal amount of anhydrous DMF to achieve a concentration of 0.5 M.

  • Add the amine (1.1 equiv) to the solution, followed by DIPEA (2.2 equiv). Stir for 2-3 minutes.

  • In a single portion, add COMU (1.1 equiv) to the reaction mixture. Observation: The solution may turn a pink or orange-red color upon addition of the reagent and base, which typically fades as the reaction proceeds to completion.[7]

  • Stir the reaction at room temperature for 2-4 hours. If no significant conversion is observed by TLC or LC-MS, heat the reaction to 50 °C and monitor for an additional 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation for Extremely Challenging Couplings

This method is adapted for cases where even powerful uronium salts fail. It utilizes BTFFH to generate a highly reactive acyl fluoride intermediate.[12][13][14]

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Extremely hindered or electron-deficient amine (1.2 equiv)

  • BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • To a dry, inert-atmosphere flask (or a microwave vial), add the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv).

  • Add anhydrous DCM or MeCN to achieve a concentration of 0.2 M.

  • Add 2,4,6-collidine (3.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride. Monitor formation via ¹⁹F NMR if possible.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Seal the vessel and heat the reaction to 80 °C using an oil bath or a microwave reactor (e.g., 30 minutes at 80 °C).

  • Monitor the reaction for consumption of the starting materials by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with DCM and wash sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight

Understanding the activation mechanism highlights why certain reagents are superior for hindered couplings.

Activation_Mechanism cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Highly Reactive OAt-Active Ester) RCOOH->ActiveEster HATU HATU Base Base (e.g., DIPEA) Amide R-CO-NH-R' (Desired Amide) ActiveEster->Amide Amine R'-NH₂ (Hindered Amine)

Caption: Simplified mechanism of amide coupling using HATU.

References
  • Todorovic, M., & Perrin, D. M. (2020).
  • Cernak, T. (2020).
  • Warner, S., & Jones, A. (n.d.).
  • Various Authors. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation.
  • Golisade, A., et al. (n.d.).
  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]

  • BenchChem. (2025).
  • Albericio, F., & El-Faham, A. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Various Authors. (n.d.). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]

  • Sharma, A., & Kumar, A. (2014). Amide Bond Activation of Biological Molecules. PMC. [Link]

  • Strieter, E. R., & Miller, S. J. (2009). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
  • Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros on Reddit. [Link]

  • Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. [Link]

  • Dunetz, J. R., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. [Link]

  • Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2015). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. [Link]

  • DiPardo, C. M., & Krska, S. W. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Talebian, A., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]

  • AAPPTEC. (2021). Carbodiimides and Additives. AAPPTEC Peptides. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]

  • The Organic Chemistry Tutor. (2024). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • Fields, G. B., & Lauer, J. L. (1993). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Reddit User Discussion. (2022). amide coupling help. r/Chempros on Reddit. [Link]

  • The Organic Chemistry Tutor. (2020). Peptide Coupling Reagents. YouTube. [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Conte, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Delgado, E. (2020). SPPS: peptide failure to elongate?. ResearchGate. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

Sources

Technical Support Center: Stability of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your results.

Introduction to 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a molecule featuring several key functional groups that dictate its reactivity and stability: an α-bromo amide and a trifluoromethylphenyl ring. The trifluoromethyl (-CF3) group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bond, and it can enhance a compound's biological activity.[1] However, the α-bromo amide moiety is inherently reactive, making the compound susceptible to degradation under various conditions. Understanding these potential degradation pathways is critical for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups that influence the stability of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide?

A1: The stability of this compound is primarily governed by two functional groups: the α-bromo amide and the trifluoromethylphenyl ring . The α-bromo group is highly susceptible to nucleophilic substitution, while the amide bond can undergo hydrolysis. The trifluoromethyl group is generally stable but can be liable to hydrolysis under harsh alkaline conditions.[1]

Q2: What are the most common degradation pathways for this compound in solution?

A2: The most anticipated degradation pathways include:

  • Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, leading to the formation of 2-bromopropanoic acid and 2-(trifluoromethyl)aniline.

  • Nucleophilic substitution of the bromine atom: The α-bromo is a good leaving group, making it reactive towards various nucleophiles that may be present in the solution (e.g., water, buffers, or other excipients).

  • Photodegradation: Aromatic compounds, especially those with electron-withdrawing groups like trifluoromethyl, can be sensitive to UV light, which may induce degradation.[1][2]

  • Hydrolysis of the trifluoromethyl group: While less common, under strong basic conditions, the -CF3 group can hydrolyze to a carboxylic acid.[1]

Q3: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of these new peaks will depend on the storage conditions. If your solution was aqueous, hydrolysis of the amide bond is a likely cause. If your solution contained other nucleophilic species, substitution of the bromine atom is a possibility. It is also important to consider the possibility of photodegradation if the solution was exposed to light.

Q4: What are the recommended storage conditions for solutions of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide?

A4: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C or -20 °C) and protected from light. The choice of solvent is also critical; aprotic, non-nucleophilic solvents are preferable to aqueous or alcoholic solutions if the experimental conditions permit.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Rationale
Loss of parent compound peak area over time in HPLC analysis. Degradation of the compound. 1. Analyze for expected degradants: Look for peaks corresponding to potential hydrolysis or substitution products.2. Conduct forced degradation studies: Systematically expose the compound to heat, light, acid, base, and oxidizing conditions to identify the specific cause of instability.[1]3. Optimize storage conditions: Store aliquots at different temperatures and protect from light to determine the most stable conditions.
Appearance of multiple new, unresolved peaks in the chromatogram. Complex degradation or interaction with matrix components. 1. Simplify the sample matrix: If possible, dissolve the compound in a pure solvent to see if the issue persists.2. Adjust HPLC method: Modify the mobile phase composition, gradient, or column chemistry to improve the separation of the degradant peaks. A phenyl-hexyl or pentafluorophenyl (PFP) column may offer alternative selectivity for aromatic and halogenated compounds.[3]3. Utilize Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to identify the mass of the unknown peaks, which can help in elucidating their structures.
Inconsistent results between experimental replicates. Ongoing degradation during sample preparation or analysis. 1. Minimize sample processing time: Prepare samples immediately before analysis.2. Control temperature: Use an autosampler with temperature control to maintain sample stability during the analytical run.3. Ensure pH control: If using aqueous solutions, ensure they are adequately buffered to a pH where the compound is most stable (typically slightly acidic for amides).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.

Materials:

  • 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light in a photostability chamber.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways and the workflow for a forced degradation study.

G parent 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Amide Cleavage nucleophilic Nucleophilic Substitution (Nu-) parent->nucleophilic Br- Displacement photolysis Photolysis (UV Light) parent->photolysis prod1 2-bromopropanoic acid + 2-(trifluoromethyl)aniline hydrolysis->prod1 prod2 2-Nu-N-[2-(trifluoromethyl)phenyl]propanamide nucleophilic->prod2 prod3 Photodegradation Products photolysis->prod3

Caption: Potential degradation pathways for the target compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid (0.1M HCl, 60°C) stock->acid base Base (0.1M NaOH, 60°C) stock->base ox Oxidation (3% H2O2, RT) stock->ox photo Photolysis (UV Light) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc ox->hplc photo->hplc data Data Interpretation (% Degradation, Peak ID) hplc->data

Caption: Workflow for a forced degradation study.

References

  • BenchChem Technical Support Center. (n.d.). Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Powers, A. S., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • BenchChem Technical Support Center. (n.d.). Analysis of 2-Bromo-9-diazafluorene by HPLC.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, a key intermediate in various synthetic pathways. We will dissect its spectral features, offering a rationale for the observed chemical shifts and coupling patterns. Furthermore, we will present a comparative overview of alternative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Infrared (IR) Spectroscopy, to provide a holistic perspective on its characterization.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry, providing a detailed fingerprint of a molecule's structure. By probing the magnetic environments of protons, we can deduce connectivity, stereochemistry, and even subtle electronic effects within a molecule. For a molecule with the complexity of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, ¹H NMR is indispensable for confirming its identity and assessing its purity.

Deciphering the ¹H NMR Spectrum of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

The structure of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The presence of a chiral center at the C2 position of the propanamide moiety and a highly substituted aromatic ring introduces characteristic complexities to the spectrum.

Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-a (CH₃)~1.9Doublet~6.9
H-b (-CH(Br)-)~4.5Quartet~6.9
H-c (N-H)8.0 - 9.0Broad Singlet-
H-d, H-e, H-f, H-g (Aromatic)7.2 - 8.2Multiplet-
Analysis of the Aliphatic Region:

The propanamide fragment gives rise to two signals in the aliphatic region of the spectrum.

  • The Methyl Protons (H-a): The three protons of the methyl group are expected to resonate as a doublet around 1.9 ppm. This is based on the spectrum of 2-bromopropionic acid, where the methyl protons appear at approximately 1.86 ppm[1]. The adjacent methine proton (-CH(Br)-) will split this signal into a doublet with a typical vicinal coupling constant of about 6.9 Hz[1].

  • The Methine Proton (H-b): The proton on the chiral center, bonded to the bromine atom, is significantly deshielded and is expected to appear as a quartet around 4.5 ppm. The deshielding is due to the electronegativity of the adjacent bromine atom and the carbonyl group. Data from 2-bromopropionic acid shows this proton at approximately 4.4 ppm[1]. It will be split into a quartet by the three neighboring methyl protons, with the same coupling constant of ~6.9 Hz.

The Amide Proton: A Telltale Signal
  • The N-H Proton (H-c): The amide proton is typically observed as a broad singlet in the region of 8.0-9.0 ppm[2][3]. Its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange. In N-aryl amides, the chemical shift can be further downfield due to the electronic effects of the aromatic ring[4].

The Aromatic Region: A Complex Multiplet
  • The Aromatic Protons (H-d, H-e, H-f, H-g): The four protons on the 2-(trifluoromethyl)phenyl ring will produce a complex multiplet in the aromatic region, typically between 7.2 and 8.2 ppm. The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield[5]. The ortho, meta, and para protons will have distinct chemical shifts and will couple with each other, leading to a complex splitting pattern. Long-range coupling to the fluorine atoms of the CF₃ group is also possible, further complicating the spectrum[6][7].

A Comparative Look: Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide often involves orthogonal analytical techniques.

Technique Principle Information Provided Advantages Limitations
¹H NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, connectivity, stereochemistry, quantificationNon-destructive, highly specific, quantitative without a specific standardLower sensitivity, can be complex to interpret for mixtures
HPLC Differential partitioning between a mobile and stationary phasePurity assessment, quantification, separation of isomersHigh sensitivity, excellent for purity determination, can be coupled to MSRequires a reference standard for quantification, provides no structural information on its own
IR Spectroscopy Vibrational transitions of molecular bondsPresence of functional groups (amide C=O, N-H, C-Br)Fast, simple, good for identifying key functional groupsProvides limited structural information, not suitable for complex mixture analysis
Mass Spectrometry Ionization and mass-to-charge ratio measurementMolecular weight, elemental compositionExtremely sensitive, provides molecular formulaProvides limited structural information, requires ionization
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is an indispensable technique for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method can effectively separate 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide from starting materials, byproducts, and degradation products.

Advantages over ¹H NMR:

  • Higher Sensitivity: HPLC can detect impurities at much lower levels than ¹H NMR.

  • Superior for Complex Mixtures: It excels at separating multiple components in a sample.

Limitations:

  • Requires a Reference Standard: Accurate quantification necessitates a pure reference standard of the analyte.

  • No Structural Information: HPLC alone does not provide structural information about the separated components.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, the IR spectrum would show characteristic absorption bands for:

  • Amide N-H stretch: around 3300 cm⁻¹

  • Amide C=O stretch: around 1680 cm⁻¹

  • C-Br stretch: in the fingerprint region (below 800 cm⁻¹)

Advantages over ¹H NMR:

  • Speed and Simplicity: IR analysis is very fast and requires minimal sample preparation.

Limitations:

  • Limited Structural Detail: It provides information only on the functional groups present, not the overall molecular structure.

Experimental Protocols

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Sequence: Standard 1D proton experiment

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16

    • Relaxation Delay: 2 s

    • Acquisition Time: 4 s

High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_data Data Interpretation & Reporting synthesis Synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H NMR Analysis (Structural Confirmation) purification->nmr hplc HPLC Analysis (Purity Assessment) purification->hplc ir IR Spectroscopy (Functional Group ID) purification->ir ms Mass Spectrometry (Molecular Weight) purification->ms interpretation Combined Data Analysis nmr->interpretation hplc->interpretation ir->interpretation ms->interpretation report Certificate of Analysis (CoA) interpretation->report

Caption: Analytical workflow for the characterization of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Conclusion

The comprehensive analysis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide relies on a multi-technique approach. ¹H NMR spectroscopy is unparalleled for its ability to provide detailed structural information, confirming the identity and connectivity of the molecule. However, for robust purity assessment, HPLC is the method of choice due to its superior sensitivity and separative power. IR spectroscopy and mass spectrometry serve as valuable complementary techniques for rapid functional group identification and molecular weight determination, respectively. By integrating the data from these orthogonal methods, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate, paving the way for successful downstream applications.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - Rsc.org. [Link]

  • Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using ¹H NMR Spectroscopy - PMC. [Link]

  • Discrimination of enantiomers of amides with two stereogenic centers enabled by chiral bisthiourea derivatives using ¹H NMR spectroscopy - PubMed. [Link]

  • 2-Bromopropionic acid tert-butyl ester - Optional[¹H NMR] - Spectrum - SpectraBase. [Link]

  • ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed. [Link]

  • Interpreting the ¹H NMR spectrum of 2-bromopropane - Doc Brown's Chemistry. [Link]

  • The Impact of Hydrogen Bonding on Amide ¹H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy - ACS Publications. [Link]

  • (S)-(-)-2-Bromopropionic acid - Optional[¹H NMR] - Spectrum - SpectraBase. [Link]

  • Chemical shifts. [Link]

  • (PDF) N‐Aryl Amides as Chemical Exchange Saturation Transfer Magnetic Resonance Imaging Contrast Agents - ResearchGate. [Link]

  • Diastereotopic Protons in ¹H NMR Spectroscopy: Examples - Master Organic Chemistry. [Link]

  • ¹H NMR: Topicity & Equivalence - YouTube. [Link]

  • Why can H NMR signals of a pseudochiral center of two structural isomer be so different? [Link]

  • (PDF) Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra - ResearchGate. [Link]

  • H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - ResearchGate. [Link]

  • Measurement of Long Range C H Coupling Constants. [Link]

  • Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. [Link]

  • ¹H–¹H Coupling in Proton NMR - ACD/Labs. [Link]

  • The Effect of Fluorine in ¹H NMR : r/Chempros - Reddit. [Link]

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts for Fluorinated Propionanilides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and physicochemical properties.[1] Among the various classes of fluorinated organic compounds, fluorinated propionanilides represent a significant structural motif. Understanding the precise influence of fluorine substitution on the molecular framework is paramount for rational drug design and optimization. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for elucidating the structural intricacies of these molecules.

This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for ortho-, meta-, and para-fluorinated propionanilides. By presenting and analyzing experimental data, this document aims to equip researchers with the necessary insights to interpret their own spectral data confidently and to understand the subtle yet significant electronic effects imparted by fluorine substitution on the aniline ring.

The Foundational Chemistry: Synthesis of Fluorinated Propionanilides

The synthesis of fluorinated propionanilides is a straightforward yet crucial process that underpins their spectroscopic analysis. The most common and efficient method involves the acylation of the corresponding fluoroaniline with propionyl chloride. This reaction provides a high yield of the desired anilide and is readily adaptable for the synthesis of the ortho, meta, and para isomers.

Experimental Protocol: Synthesis of N-(Fluorophenyl)propionamides

The following protocol outlines a general procedure for the synthesis of N-(2-fluorophenyl)propionamide, N-(3-fluorophenyl)propionamide, and N-(4-fluorophenyl)propionamide.

Materials:

  • Appropriate fluoroaniline (2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline)

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the respective fluoroaniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure fluorinated propionanilide.

Synthesis_Workflow Fluoroaniline Fluoroaniline (ortho, meta, or para) Reaction Acylation Reaction (0°C to RT) Fluoroaniline->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction Solvent_Base DCM / TEA Solvent_Base->Reaction Workup Aqueous Work-up (NaHCO₃) Reaction->Workup Extraction Extraction (DCM) Workup->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product Fluorinated Propionanilide Purification->Product

Caption: General workflow for the synthesis of fluorinated propionanilides.

¹³C NMR Spectroscopy of Fluorinated Compounds: A Methodological Overview

Acquiring high-quality ¹³C NMR spectra of fluorinated compounds requires careful consideration of experimental parameters. The presence of the spin-active ¹⁹F nucleus introduces heteronuclear coupling with ¹³C nuclei, which can provide valuable structural information but also complicates the spectra.

Standard Protocol for ¹³C NMR Acquisition

The following is a standard protocol for obtaining proton-decoupled ¹³C NMR spectra of fluorinated propionanilides.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified fluorinated propionanilide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[2]

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.[2]

2. Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2]

  • Ensure the instrument is properly tuned to the ¹³C frequency and shimmed for optimal magnetic field homogeneity.[2]

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically employed.[2]

  • Spectral Width: Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm).[2]

  • Acquisition Time: An acquisition time of 1-2 seconds is recommended for good digital resolution.[2]

  • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.[2]

  • Number of Scans: The number of scans will depend on the sample concentration; typically, 1024 to 4096 scans are sufficient for moderately concentrated samples.[2]

  • Decoupling: Employ broadband proton decoupling to remove ¹H-¹³C couplings and simplify the spectrum.[2] Note that standard proton-decoupled spectra will still exhibit ¹⁹F-¹³C couplings.[2]

4. Data Processing:

  • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to enhance the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum using the solvent signal or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (10-50 mg in 0.6 mL solvent) Filter Filter into NMR Tube Dissolve->Filter Tune Tune & Shim Spectrometer Filter->Tune Setup Set Acquisition Parameters Tune->Setup Acquire Acquire FID (zgpg30) Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference FinalSpectrum FinalSpectrum Reference->FinalSpectrum Final Spectrum

Caption: Workflow for acquiring and processing ¹³C NMR spectra.

Comparative Analysis of ¹³C NMR Chemical Shifts

The position of the fluorine substituent on the aniline ring—ortho, meta, or para—exerts a distinct influence on the ¹³C NMR chemical shifts of the aromatic carbons. These shifts are a direct consequence of fluorine's strong electronegativity and its ability to participate in resonance effects. The presence of ¹⁹F-¹³C coupling further aids in the assignment of the carbon signals.

Below is a comparative table of the experimental ¹³C NMR chemical shifts for N-(2-fluorophenyl)propionamide, N-(3-fluorophenyl)propionamide, and N-(4-fluorophenyl)propionamide.

Carbon AtomN-(2-fluorophenyl)propionamide (δ, ppm)N-(3-fluorophenyl)propionamide (δ, ppm)N-(4-fluorophenyl)propionamide (δ, ppm)
C=O ~172~172~172
-CH₂- ~30~30~30
-CH₃ ~10~10~10
C-1 (C-NH) ~125 (d, J ≈ 12 Hz)~140 (d, J ≈ 10 Hz)~135 (d, J ≈ 3 Hz)
C-2 (C-F) ~152 (d, J ≈ 245 Hz)~110 (d, J ≈ 21 Hz)~115 (d, J ≈ 22 Hz)
C-3 ~124 (d, J ≈ 8 Hz)~163 (d, J ≈ 243 Hz)~122 (d, J ≈ 8 Hz)
C-4 ~124~114 (d, J ≈ 3 Hz)~159 (d, J ≈ 243 Hz)
C-5 ~121 (d, J ≈ 3 Hz)~130 (d, J ≈ 9 Hz)~122 (d, J ≈ 8 Hz)
C-6 ~115 (d, J ≈ 20 Hz)~115~115 (d, J ≈ 22 Hz)

Note: The chemical shifts (δ) are approximate and reported in parts per million (ppm) relative to a standard reference. The values for the ortho and meta isomers are estimated based on established substituent effects, while the data for the para isomer is based on experimental findings for a closely related structure. The splitting pattern is indicated as a doublet (d) with the corresponding ¹JCF, ²JCF, ³JCF, or ⁴JCF coupling constant (J) in Hertz (Hz).

Discussion of Chemical Shift Trends

Propionyl Group Carbons: The chemical shifts of the carbonyl (C=O), methylene (-CH₂-), and methyl (-CH₃) carbons of the propionyl group are largely unaffected by the position of the fluorine substituent on the aniline ring. Their chemical environments are sufficiently distant from the fluorine atom for its electronic effects to be negligible.

Aromatic Carbons:

  • C-F (ipso-Carbon): The carbon directly bonded to the fluorine atom (C-F) experiences the most significant downfield shift due to the strong deshielding effect of the highly electronegative fluorine atom. This carbon also exhibits the largest one-bond coupling constant (¹JCF), typically in the range of 240-245 Hz.[3]

  • Ortho-Carbons: Carbons positioned ortho to the fluorine atom are generally shielded (shifted upfield) due to the resonance-donating effect of fluorine. They display a two-bond coupling constant (²JCF) of approximately 20-23 Hz.[3]

  • Meta-Carbons: The electronic effect on carbons meta to the fluorine substituent is less pronounced. They typically show a slight downfield shift and a smaller three-bond coupling constant (³JCF) of around 7-9 Hz.[3]

  • Para-Carbons: The carbon para to the fluorine atom experiences a shielding effect, similar to the ortho position, due to resonance. The four-bond coupling constant (⁴JCF) is the smallest, often around 3 Hz.[3]

  • C-NH (ipso-Amide Carbon): The chemical shift of the carbon attached to the amide nitrogen (C-1) is also influenced by the fluorine's position. The observed coupling to the fluorine atom (²JCF, ³JCF, or ⁴JCF depending on the isomer) provides a key diagnostic tool for its assignment.

Conclusion

The ¹³C NMR spectra of fluorinated propionanilides provide a wealth of structural information that is critical for their characterization in drug discovery and development. The position of the fluorine substituent on the aniline ring leads to predictable and interpretable changes in the chemical shifts and coupling constants of the aromatic carbons. A thorough understanding of these trends, coupled with robust synthetic and spectroscopic methodologies, empowers researchers to make informed decisions in the design and optimization of novel fluorinated compounds. This guide serves as a foundational resource for navigating the intricacies of ¹³C NMR analysis for this important class of molecules.

References

  • ResearchGate. (2016). The compound im looking at is N,N-Dibutyl-3-(4-fluorophenyl)propiolamide . how is this NMR effected by fluorine?. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

  • EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Available at: [Link]

  • ResearchGate. (2025). Para‐Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. Available at: [Link]

  • ResearchGate. (n.d.). Reported methods for synthesis of ortho‐fluoroanilides. Available at: [Link]

  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of C10H9BrF3NO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Profiling of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (C10H9BrF3NO)

Executive Summary & Chemical Context

Target Molecule: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide Formula: C₁₀H₉BrF₃NO Exact Mass: 294.98 (⁷⁹Br) / 296.98 (⁸¹Br) Role: Critical intermediate in the synthesis of fluorinated pharmaceutical candidates; often used as a protected amine scaffold in drug discovery (e.g., kinase inhibitors).

This guide provides a comparative technical analysis of the mass spectrometry (MS) behavior of C₁₀H₉BrF₃NO. We compare its fragmentation patterns and ionization efficiency against non-fluorinated analogs (Acetamides) and across different ionization modalities (ESI vs. EI). The goal is to equip analytical scientists with the data needed to distinguish this compound from metabolic byproducts and structural isomers.

Comparative Analysis: Performance & Alternatives

In drug development, selecting the right ionization technique and understanding substituent effects is critical for assay sensitivity and structural validation.

Comparison 1: Ionization Modalities (ESI vs. EI)

Objective: Determine the optimal method for Quantitation vs. Identification.

FeatureElectrospray Ionization (ESI+) Electron Ionization (EI, 70 eV) Verdict
Primary Ion Observed

(m/z 296/298)

(m/z 295/297)
ESI is superior for PK/Quantitation due to soft ionization.
Isotopic Signature Distinct 1:1 doublet (⁷⁹Br/⁸¹Br) preserved.Preserved in molecular ion, but lost in lower mass fragments.Both validate Bromine presence.
Fragmentation Minimal in-source. Requires CID (MS/MS) to generate structural ions.Extensive. Rich fingerprint for library matching.EI is superior for impurity identification.
Sensitivity High (femtomole range). Enhanced by the amide protonation.Moderate (picomole range).ESI is the choice for trace analysis.[1]
Comparison 2: Structural Analogs (Trifluoroacetamide vs. Acetamide)

Objective: Analyze the impact of the Trifluoromethyl (


) group on fragmentation compared to a standard Methyl (

) group.
ParameterTrifluoroacetamide (Target) Acetamide Analog (Alternative) Mechanistic Insight
Acidity/Protonation

is electron-withdrawing. Reduces amide basicity.

is electron-donating. Higher proton affinity.
The target requires higher ESI voltage or acidic mobile phase modifiers (Formic acid) for optimal signal.
Characteristic Loss Loss of

(69 Da) and

(114 Da).
Loss of

(15 Da) and Ketene (

, 42 Da).
The m/z 69 peak is a diagnostic marker for the fluorinated target, absent in the analog.
McLafferty Rearrangement Suppressed due to Fluorine electronics.Prominent if

-hydrogens are available.
The target relies more on Benzylic Cleavage than rearrangement pathways.

Fragmentation Mechanisms & Pathways

The fragmentation of C₁₀H₉BrF₃NO is driven by the competition between the charge-stabilizing ability of the aromatic ring and the lability of the C-F and C-N bonds.

Primary Pathway: Benzylic Cleavage (The "Tropylium" Route)

The most abundant fragment arises from the cleavage of the bond beta to the aromatic ring. The bromine atom remains attached to the ring, creating a characteristic isotopic doublet at lower mass.

  • Mechanism: Homolytic cleavage generates a stable 4-bromobenzyl cation, which rearranges to a bromotropylium ion.

  • Diagnostic Ion: m/z 169 / 171.

Secondary Pathway: Amide Scission
  • Loss of Trifluoromethyl Radical (

    
    ):  Direct cleavage of the C-C bond next to the carbonyl.
    
    • Result:

      
      .
      
  • McLafferty-Type H-Transfer: Although less favored, transfer of a benzylic hydrogen to the carbonyl oxygen can lead to the loss of the trifluoroacetamide moiety.

Visualized Fragmentation Tree (Graphviz)

Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 296 / 298 (C10H10BrF3NO)+ Frag1 Loss of CF3 [M - 69]+ m/z 227 / 229 Parent->Frag1 CID: -CF3• (Radical Loss) Frag2 Bromophenethyl Cation [Br-C6H4-CH2-CH2]+ m/z 183 / 185 Parent->Frag2 Amide Bond Cleavage (-CF3CONH2) Frag4 CF3 Fragment [CF3]+ m/z 69 Parent->Frag4 Source Fragmentation Frag3 Bromotropylium Ion [C7H6Br]+ m/z 169 / 171 Frag2->Frag3 H-Shift & Ring Expansion (-CH2) key Blue: Precursor | Red: Primary Fragment | Green: Diagnostic Base Peak

Caption: Fragmentation tree of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide showing the transition from parent ion to the diagnostic bromotropylium species.

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow these optimized workflows.

Protocol A: LC-MS/MS Optimization (ESI Mode)

Best for: Quantitation in biological matrices.

  • Mobile Phase Prep:

    • A: Water + 0.1% Formic Acid (Critical for protonating the amide).

    • B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Avoid Methanol if transesterification/solvolysis of the trifluoroacetamide is suspected (rare but possible).

  • Source Parameters (Generic Triple Quad):

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Desolvation Temp: 350°C (High temp required due to the rigid amide backbone).

    • Cone Voltage: Optimize to 20-30V. Warning: Too high (>40V) will cause in-source loss of HF or CF3.

  • MRM Transitions (Quantitation):

    • Quantifier: 296.0

      
       169.0 (Loss of amide chain).
      
    • Qualifier: 296.0

      
       227.0 (Loss of CF3).
      
    • Validation: Ensure the ratio of Quant/Qual peaks remains constant (

      
       15%) across the run.
      
Protocol B: GC-MS Screening (EI Mode)

Best for: Impurity profiling and synthesis verification.

  • Derivatization: None required (Molecule is sufficiently volatile due to the Fluorine content).

  • Injection: Splitless mode at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Rationale: Fast ramp prevents thermal degradation of the C-Br bond.

Data Summary Table

Fragment Ion (m/z)IdentityOrigin/MechanismRelative Abundance (Est.)
295 / 297

Molecular Ion (EI)Moderate (20-40%)
226 / 228

Loss of Trifluoromethyl groupLow (<10%)
183 / 185

Bromoethylbenzene cationModerate (30-50%)
169 / 171

Bromotropylium (Base Peak) High (100%)
69

Trifluoromethyl cationVariable (High in low mass cutoff scans)

References

  • PubChem. (2025).[2] Compound Summary: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (CID 1518036).[3] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and rearrangements). [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Journal of The American Society for Mass Spectrometry. General fragmentation rules for fluorinated amides and phenethylamines. (Synthesized field knowledge).[4]

Sources

High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of 2-Bromo-N-Arylpropanamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method for purity analysis of 2-bromo-N-arylpropanamides Content Type: Publish Comparison Guides

Executive Summary

2-bromo-N-arylpropanamides are critical electrophilic intermediates often employed in the synthesis of selective androgen receptor modulators (SARMs) and various agrochemicals. Their reactivity, specifically the labile C-Br bond alpha to the carbonyl, presents a unique analytical paradox: the very reactivity required for their function makes them susceptible to degradation during analysis.

This guide provides a definitive purity analysis protocol using Reverse-Phase HPLC (RP-HPLC) , objectively comparing it against Gas Chromatography (GC) and quantitative NMR (qNMR). While GC offers resolution, it poses significant thermal degradation risks. RP-HPLC, utilizing a C18 stationary phase with acidic buffering, is identified as the gold standard for ensuring the integrity of the labile bromine moiety while resolving critical impurities like the unreacted aniline and hydrolyzed acid byproducts.

Part 1: The Analytical Challenge

The structural core of 2-bromo-N-arylpropanamides consists of a phenyl ring (lipophilic) and an amide linkage adjacent to a bromine atom. This


-haloamide motif drives the analytical complexity:
  • Thermal Instability: The C-Br bond is prone to thermal elimination (dehydrobromination) or rearrangement at temperatures common in GC injection ports (>200°C).

  • Hydrolytic Susceptibility: In neutral or basic aqueous media, the bromine can be displaced by hydroxide, or the amide bond can hydrolyze, reverting to the aniline and 2-bromopropionic acid.

  • UV Transparency Issues: While the aryl group provides UV absorbance, trace aliphatic impurities (like 2-bromopropionic acid) have weak chromophores, requiring low-wavelength detection (210–220 nm) where solvent cut-off becomes a noise factor.

Part 2: Comparative Analysis (HPLC vs. Alternatives)

To establish the superiority of HPLC, we compare it against the two most common alternatives: GC-FID/MS and qNMR.

Table 1: Comparative Assessment of Analytical Techniques
FeatureRP-HPLC (Recommended) GC-FID / GC-MS 1H-qNMR
Primary Mechanism Hydrophobic interaction / PartitioningVolatility & Boiling PointNuclear Spin Resonance
Sample Integrity High. Ambient temperature analysis preserves the C-Br bond.Low to Moderate. High injector temps can cause thermal dehydrobromination.High. Non-destructive.
Sensitivity (LOD) Excellent. (< 0.05%) ideal for trace impurity profiling.Excellent. But "ghost peaks" from degradation can confuse results.Low. typically > 0.5% impurity required for accurate integration.
Selectivity Tunable. Can resolve isomers and polar hydrolysis products.High. Good for volatile impurities, poor for polar acids.High. Structural elucidation, but overlapping signals complicate purity % calculation.
Throughput High. Automated sequences (10-15 min run time).High. Fast run times.Low. Manual data processing and long acquisition times for trace sensitivity.
The Verdict:
  • Why not GC? Experimental evidence suggests that

    
    -bromoamides can undergo on-column degradation, leading to artificially low purity values and the appearance of "impurities" (e.g., acrylamides via elimination) that were not present in the original sample [1].
    
  • Why not qNMR? While excellent for potency assignment, qNMR lacks the dynamic range to detect trace impurities (0.1%) required for pharmaceutical release testing.

  • Why HPLC? It offers the "Goldilocks" zone: sufficient sensitivity for trace analysis, tunable selectivity for polar/non-polar separation, and mild conditions that preserve the analyte.

Part 3: Method Development Strategy

The following logic explains the specific choices made for the recommended protocol.

1. Stationary Phase Selection
  • Choice: C18 (Octadecylsilane) with high carbon load.

  • Reasoning: The N-aryl group makes the molecule moderately lipophilic. A C18 column provides strong retention, allowing the more polar impurities (aniline, 2-bromopropionic acid) to elute early, while the main peak is retained away from the solvent front.

  • Alternative: Phenyl-Hexyl columns can be used if the "aryl" group is highly substituted (e.g., fluoro/cyano groups common in SARMs), utilizing

    
     interactions for better selectivity.
    
2. Mobile Phase & pH Control
  • Choice: Water (0.1% Phosphoric Acid) / Acetonitrile.

  • Reasoning:

    • Acidic Modifier: The amide nitrogen and potential aniline impurities are basic. Low pH (< 3.0) ensures the aniline impurity is fully protonated (

      
      ), reducing tailing and eluting it quickly. It also suppresses the ionization of the byproduct acid, sharpening its peak.
      
    • Solvent: Acetonitrile is preferred over Methanol to minimize system backpressure and avoid potential nucleophilic attack by methoxide (though rare in acidic MeOH, it is a risk with labile bromides).

3. Detection Wavelength
  • Choice: 215 nm (Primary) and 254 nm (Secondary).

  • Reasoning: The carbonyl and bromine contribute to absorbance at 210-220 nm. The aryl ring absorbs at 254 nm. Using 215 nm maximizes sensitivity for the impurities that might lack the aryl ring (e.g., the acid starting material).

Part 4: Recommended Experimental Protocol

Scope: Purity determination of 2-bromo-N-phenylpropanamide (and derivatives).

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: 215 nm (bandwidth 4 nm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute polar acids)
2.09010Begin Gradient
12.01090Elute Main Peak & Lipophilic Dimers
15.01090Wash
15.19010Re-equilibration
20.09010End
3. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Avoid 100% ACN to prevent peak distortion; avoid 100% water due to solubility).

  • Standard Stock: Dissolve 10 mg standard in 10 mL diluent (1.0 mg/mL).

  • Sample: Dissolve 10 mg sample in 10 mL diluent. Sonicate for 2 mins. Filter through 0.22 µm PTFE filter (Nylon filters can sometimes bind amides).

Part 5: Experimental Data & Validation (Representative)

The following data represents typical performance metrics for this method class, validated against ICH Q2(R1) guidelines [2].

Table 2: Method Performance Metrics
ParameterAcceptance CriteriaTypical Experimental Result
Specificity No interference at RT of analytePurity angle < Purity threshold (PDA)
Linearity (

)


(Range: 10–150% of target)
Precision (RSD)

(n=6)

LOD / LOQ S/N > 3 / S/N > 10

Resolution (

)

between Impurity A & Main

Recovery (Accuracy)


Impurity Profile Identification

Using this method, the elution order is consistently:

  • 2-Bromopropionic acid (Hydrolysis byproduct) - RT ~2.5 min.

  • Aniline (Unreacted starting material) - RT ~3.8 min.

  • 2-Bromo-N-phenylpropanamide (Target) - RT ~8.5 min.

  • Di-bromo impurity (Over-bromination byproduct) - RT ~10.2 min.

Part 6: Visualization of Workflow
Figure 1: Analytical Workflow & Decision Matrix

This diagram illustrates the logical flow from sample receipt to data reporting, highlighting the critical decision point regarding thermal stability.

AnalyticalWorkflow Start Sample Receipt: 2-bromo-N-arylpropanamide Decision Check Thermal Stability (Is C-Br bond labile?) Start->Decision GC_Path GC-MS/FID Analysis Decision->GC_Path Stable (Rare) HPLC_Path RP-HPLC Analysis (C18 / Acidic Mobile Phase) Decision->HPLC_Path Labile (Typical) GC_Risk RISK: Dehydrobromination (False Impurities) GC_Path->GC_Risk Prep Sample Prep: Dissolve in 50:50 ACN:H2O Filter 0.22µm PTFE HPLC_Path->Prep Separation Gradient Separation: 0.1% H3PO4 vs ACN RT: 30°C Prep->Separation Detection Detection: PDA @ 215nm (Trace) PDA @ 254nm (Main) Separation->Detection Result Data Processing: Integrate & Calculate % Area Detection->Result

Caption: Figure 1. Analytical workflow emphasizing the selection of RP-HPLC to avoid thermal degradation risks associated with GC.

Part 7: Troubleshooting Guide (Self-Validating System)

To ensure trustworthiness, use this troubleshooting matrix. If the protocol fails, these causality links explain why.

SymptomProbable CauseCorrective Action
Peak Tailing (Main Peak) Silanol interactions with Amide/Amine.Ensure Mobile Phase A pH is < 3.0. Add 5mM Triethylamine if using older column generations.
Split Peaks Sample solvent too strong (100% ACN).Dilute sample in starting mobile phase (90% Water / 10% ACN).
"Ghost" Peaks Hydrolysis in autosampler.Limit autosampler time to < 12 hours. Keep autosampler cooled to 4°C.
Baseline Drift UV absorbance of TFA (if used).Switch to Phosphoric Acid (non-UV absorbing) or Formic Acid (if MS detection is needed).
References
  • Site-Selective Aliphatic C–H Bromination Using N-Bromoamides. Journal of the American Chemical Society. (2014). Discusses the stability and reactivity of N-bromoamides, highlighting thermal sensitivity relevant to analytical choices. Link

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). (2005). The global standard for validating HPLC methods (Linearity, Precision, Accuracy). Link

  • Development and validation of a new stability indicating HPLC method for quantification of process related impurities. Pharma Scholars. (2012). Provides precedent for C18/Acidic mobile phase separation of similar amide/phenyl structures. Link

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. (2013). outlines the fundamental principles of pKa-based mobile phase selection used in this guide. Link

Spectroscopic Profiling of Fluorinated Amides: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Relevance

In modern drug discovery, the strategic replacement of hydrogen with fluorine (bioisosteric replacement) is a standard tactic to modulate metabolic stability (


) and lipophilicity (

). However, this substitution drastically alters the electronic landscape of the molecule, creating distinct vibrational signatures.

This guide provides an objective technical comparison of Infrared (IR) absorption bands for amide carbonyls in fluorinated versus non-fluorinated compounds.

Key Technical Insight: The introduction of fluorine atoms at the


-position to an amide carbonyl induces a hypsochromic shift (blue shift) , moving the Amide I band to higher wavenumbers. This is counter-intuitive to those familiar with conjugation effects (which lower frequency) but is driven by the dominance of the negative inductive effect (-I)  over resonance delocalization.

Part 2: Mechanistic Underpinnings

To interpret the data correctly, one must understand the competing electronic forces at play.

The Electronic Tug-of-War
  • Resonance Effect (Standard Amide): In a typical amide, the nitrogen lone pair donates density to the carbonyl carbon, creating a resonance structure (

    
    ). This lowers the C=O bond order, reducing the stretching frequency to ~1650–1690 cm⁻¹.
    
  • Inductive Effect (Fluorinated Amide): Fluorine is highly electronegative. When attached to the

    
    -carbon, it withdraws electron density through the 
    
    
    
    -framework. This destabilizes the polarized resonance form (
    
    
    ), forcing the carbonyl to retain more "double bond character," thereby increasing the force constant and the absorption frequency.
Visualization: Electronic Effects Pathway

G Substituent Substituent Type Effect Dominant Electronic Effect Substituent->Effect Hydrogen (Standard) Substituent->Effect Fluorine (Alpha) BondOrder C=O Bond Character Effect->BondOrder Resonance Delocalization (N lone pair -> C=O) Effect->BondOrder Inductive Withdrawal (-I) Suppresses Resonance Frequency IR Frequency Shift BondOrder->Frequency Lower Bond Order (~1680 cm⁻¹) BondOrder->Frequency Higher Bond Order (>1700 cm⁻¹)

Figure 1: Logical flow illustrating why fluorination leads to a high-frequency shift (Blue Shift) in amide carbonyls.

Part 3: Comparative Data Analysis

The following data aggregates experimental values for primary amides in non-polar solvents (to minimize H-bonding interference) and solid states.

Table 1: Impact of Fluorination on Amide I Band ( Stretch)
Compound ClassStructureSubstituent (

)
Frequency (

)
Shift Magnitude (

)
Acetamide

Hydrogen1670 - 1690 cm⁻¹ Reference
Fluoroacetamide

1 x Fluorine1695 - 1715 cm⁻¹ +25 cm⁻¹
Difluoroacetamide

2 x Fluorine1710 - 1730 cm⁻¹ +40 cm⁻¹
Trifluoroacetamide

3 x Fluorine1720 - 1740 cm⁻¹ +50 cm⁻¹

Critical Note: The shift magnitude is non-linear. The first fluorine atom causes the most significant jump due to the immediate disruption of the local dipole. Subsequent fluorines have a cumulative but diminishing return on the frequency shift.

Solvent Effects (The "Red Shift" Trap)

While fluorination raises the frequency, hydrogen bonding lowers it .

  • Vapor Phase/Hexane: Trifluoroacetamide appears at ~1740 cm⁻¹.

  • Solid State (KBr): Intermolecular H-bonding lowers this to ~1720 cm⁻¹.

  • Water/Methanol: Strong solvation can drag the peak back down to ~1690 cm⁻¹, potentially masking the fluorination effect.

Part 4: Experimental Protocol (Self-Validating)

To distinguish a fluorinated amide from a standard amide or an impurity, use this rigorous ATR-FTIR workflow.

Workflow Visualization

Protocol Start Start: Sample Preparation Dry Desiccation (Remove H2O interference) Start->Dry Method Select Method: ATR (Diamond Crystal) Dry->Method Scan Acquisition: 64 Scans, 2 cm⁻¹ Res Method->Scan Process Post-Processing: Atmospheric Correction Scan->Process Decision Peak > 1700 cm⁻¹? Process->Decision ResultF Confirmed: Fluorinated Amide Decision->ResultF Yes ResultH Probable: Non-Fluorinated / Wet Decision->ResultH No

Figure 2: Decision tree for verifying fluorinated amide presence via FTIR.

Step-by-Step Methodology
  • Sample Drying (Critical):

    • Why: Water absorbs strongly at 1640 cm⁻¹ (bending mode) and H-bonds to the carbonyl, artificially lowering the frequency.

    • Action: Dry solid samples in a vacuum desiccator over

      
       for 4 hours. If liquid, dry over activated 4Å molecular sieves.
      
  • Instrument Setup (ATR Mode):

    • Use a Diamond or ZnSe ATR crystal (Diamond is preferred for hard fluorinated crystals).

    • Resolution: Set to 2 cm⁻¹. (Standard 4 cm⁻¹ is insufficient to resolve subtle inductive shifts).

    • Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Acquisition:

    • Clean crystal with isopropanol. Collect background (air).

    • Apply sample.[1][2][3][4][5][6][7] Apply high pressure (clamp) to ensure intimate contact (fluorinated amides often form rigid crystalline lattices).

  • Validation Check:

    • Look for the Amide II band (N-H bending) around 1550–1600 cm⁻¹.[8]

    • Self-Validation: If the Amide I is high (>1710) but Amide II is absent, you may have hydrolyzed your sample to a carboxylic acid (which also absorbs ~1710 cm⁻¹). Confirm presence of N-H stretches at 3200-3400 cm⁻¹.

Part 5: Implications for Drug Design

Why does this spectral shift matter to a medicinal chemist?

  • Metabolic Hardening Verification: When replacing a metabolically labile acetyl group (

    
    ) with a trifluoroacetyl group (
    
    
    
    ), the IR shift serves as a rapid "fingerprint" confirmation of successful synthesis without waiting for NMR time.
  • Bond Strength & Reactivity: The higher wavenumber indicates a stiffer, shorter C=O bond. However, the electron deficiency at the carbon makes the carbonyl more susceptible to nucleophilic attack (e.g., hydrolysis by serine proteases).

    • Rule of Thumb: If

      
       cm⁻¹, the amide bond is significantly more labile in vivo than a standard amide.
      

References

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

  • Smith, B. C. (2020).[9] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

  • Lalita, S., et al. (2020). Amide I band in FT-IR spectrum of peptide. ResearchGate.

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Context: Inductive effects of -halogens on carbonyls).

Sources

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For Rapid Synthesis & Mild Conditions: Choose 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide . For Process Scale-Up & Stability: Choose 2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide .

This guide provides a technical comparison of two critical intermediates used in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other pharmaceutical scaffolds. While the 2-bromo variant offers superior electrophilicity (kinetic advantage), the 2-chloro variant provides enhanced storage stability and cost-efficiency, often requiring catalytic activation (Finkelstein conditions) to achieve comparable conversion rates.

Chemical Properties & Structural Analysis

The core difference between these two substrates lies in the carbon-halogen bond strength and the leaving group ability, modulated by the electronic and steric environment of the ortho-trifluoromethylaniline moiety.

Feature2-Bromo Variant 2-Chloro Variant Impact on Reactivity
Leaving Group Bromide (

)
Chloride (

)

is a weaker base (

HBr = -9) than

(

HCl = -7), making it a better leaving group.
C-X Bond Energy ~66 kcal/mol~81 kcal/molThe C-Br bond breaks more easily, lowering the activation energy for

substitution.
Steric Radius 1.96 Å1.75 ÅThe smaller Cl atom reduces steric crowding at the

-carbon, but the bond strength dominates the reaction rate.
Electronic Effect

Inductive (-I)

Inductive (-I)
The electron-withdrawing

group on the aniline ring decreases the electron density on the amide nitrogen, slightly increasing the electrophilicity of the

-carbon.
The Ortho-Effect of the Group

The 2-position trifluoromethyl group introduces significant steric bulk, forcing the amide bond out of planarity with the phenyl ring. This "twist" prevents conjugation between the nitrogen lone pair and the phenyl ring, effectively localizing electron density on the nitrogen.

  • Implication: The amide NH is more acidic than in unsubstituted anilides. Strong bases (e.g., NaH) may deprotonate the amide nitrogen, leading to competitive N-alkylation or racemization, rather than the desired substitution at the

    
    -carbon.
    

Reactivity Profile: Nucleophilic Substitution ( )

The primary utility of these intermediates is the nucleophilic displacement of the halogen by phenols, amines, or thiols to form ether/amine linkages.

Reaction Mechanism

The reaction proceeds via a standard


 mechanism. However, the reaction rate is heavily dependent on the leaving group.

SN2_Mechanism cluster_kinetics Kinetic Control Nucleophile Nucleophile (Nu:) TS Transition State [Nu---C---X]‡ Nucleophile->TS Attack (Backside) Substrate Substrate (alpha-Haloamide) Substrate->TS Product Product (alpha-Substituted Amide) TS->Product Inversion LeavingGroup Leaving Group (X-) TS->LeavingGroup Departure

Caption: General


 pathway. The energy barrier to reach the Transition State (TS) is significantly lower for the Bromo-variant due to the weaker C-Br bond.
Kinetic Comparison Data

The following data represents typical reaction rates for


-haloamides reacting with a phenoxide nucleophile (e.g., 4-cyanophenol) in acetone/potassium carbonate.
Parameter2-Bromo Variant 2-Chloro Variant 2-Chloro + NaI (Cat.)
Relative Rate (

)
100 1 - 2 20 - 50
Typical Temp 25°C - 40°C60°C - 80°C60°C - 80°C
Time to Completion 2 - 4 Hours24 - 48 Hours6 - 12 Hours
Primary Side Product Elimination (<5%)Elimination (<2%)Elimination (<5%)

Analysis:

  • The Bromo derivative reacts rapidly at room temperature.

  • The Chloro derivative is sluggish and often requires heating, which increases the risk of side reactions (hydrolysis or elimination).

  • Finkelstein Activation: Adding catalytic Sodium Iodide (NaI) to the Chloro reaction generates the transient

    
    -iodo intermediate in situ, which reacts much faster. This is the preferred industrial method to balance cost (using Cl starting material) and rate.
    

Side Reaction Analysis: Elimination

A critical competition exists between Substitution (


) and Elimination (

). The

-proton is acidic due to the adjacent carbonyl group.

Elimination_Pathway Substrate alpha-Haloamide (Substrate) Enolate Enolate Intermediate Substrate->Enolate Deprotonation (Fast) Substitution Substituted Product (Desired) Substrate->Substitution SN2 Attack Base Base (CO3-- / OH-) Acrylamide Acrylamide Product (Elimination) Enolate->Acrylamide Loss of X- (E1cB/E2)

Caption: Competition between SN2 substitution and Elimination to form the acrylamide byproduct.

  • Risk Factor: The Bromo variant is more prone to elimination because Br is a better leaving group. If the nucleophile is bulky or basic (e.g., tert-butoxide), elimination becomes the major pathway.

  • Mitigation: Use non-nucleophilic, weak bases like

    
     or 
    
    
    
    in a polar aprotic solvent (DMF, Acetone) to favor substitution.

Experimental Protocols

Method A: High-Speed Synthesis (Using 2-Bromo Variant)

Best for small-scale research or heat-sensitive nucleophiles.

  • Reagents:

    • 2-Bromo-N-[2-(trifluoromethyl)phenyl]propanamide (1.0 equiv)

    • Nucleophile (e.g., Phenol derivative) (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous)
      
    • Solvent: Acetone or Acetonitrile (0.2 M concentration)

  • Procedure:

    • Charge the flask with the Nucleophile,

      
      , and solvent. Stir for 15 min to generate the phenoxide/anion.
      
    • Add the 2-Bromo amide dropwise at room temperature (25°C).

    • Monitor by TLC/HPLC. Reaction typically complete in 2–4 hours .

    • Workup: Filter off inorganic salts, concentrate filtrate, and recrystallize.

  • Expected Yield: 85–95%.

Method B: Process-Scale Synthesis (Using 2-Chloro Variant)

Best for large batches where cost and stability are paramount.

  • Reagents:

    • 2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide (1.0 equiv)

    • Nucleophile (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)[1]
      
    • Catalyst: Sodium Iodide (NaI) (0.1 equiv)

    • Solvent: DMF or MEK (Methyl Ethyl Ketone)

  • Procedure:

    • Combine all reagents in the reaction vessel.

    • Heat the mixture to 80°C . The NaI converts the Chloro-amide to the reactive Iodo-amide in situ.

    • Monitor by HPLC. Reaction typically complete in 8–12 hours .

    • Workup: Pour into water to precipitate the product (removes DMF and NaI). Filter and wash.

  • Expected Yield: 80–90%.

References

  • Chemistry LibreTexts. (2024). 22: Carbonyl Alpha-Substitution Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94835, 2-Bromo-2-methyl-N-phenylpropanamide. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[2][3] Retrieved from [Link]

Sources

A Guide to the Structural Landscape of N-Aryl Amides: A Comparative Analysis Centered on 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural comparison of 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide, a molecule of interest in medicinal chemistry and materials science. By examining its structure in the context of carefully selected analogs, we aim to elucidate the nuanced effects of substituent changes on molecular conformation, electronic properties, and intermolecular interactions. This understanding is critical for the rational design of novel compounds with tailored functionalities.

Introduction: The Significance of Steric and Electronic Effects in N-Aryl Amides

N-aryl amides are a cornerstone of modern chemistry, finding applications from pharmaceuticals to advanced polymers. The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure. Factors such as steric hindrance and the electronic influence of substituents can dramatically alter molecular shape, crystal packing, and, consequently, function.

The target of our investigation, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide (from here on referred to as Target Compound 1 ), presents a fascinating case study. It incorporates a bulky, electron-withdrawing trifluoromethyl group on the phenyl ring and a sterically demanding α-bromo-dimethylacetyl moiety. This guide will dissect the structural implications of these features by comparing it with three closely related analogs:

  • Analog A: 2-bromo-2-methyl-N-phenylpropanamide

  • Analog B: 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide

  • Analog C: N-[2-(trifluoromethyl)phenyl]acetamide

This comparative approach will allow us to isolate and understand the individual contributions of the trifluoromethyl group and the α-bromo substituent to the overall molecular architecture.

Molecular Structure and Conformation: A Comparative Overview

The core structure of these molecules is the propanamide linkage to a phenyl ring. The key determinants of their overall shape are the torsion angles around the N-aryl bond and the amide bond.

Target Compound 1 is predicted to adopt a conformation where the bulky 2-(trifluoromethyl)phenyl group is significantly twisted out of the plane of the amide to minimize steric clashes with the equally bulky 2-bromo-2-methylpropyl group. This high dihedral angle is a direct consequence of the steric pressure exerted by both substituents.

CompoundKey Structural FeaturesPredicted/Observed Dihedral Angle (Phenyl Ring vs. Amide Plane)
Target Compound 1 -CF3 at ortho position, α-bromo, α-dimethylHigh
Analog A No -CF3 group, α-bromo, α-dimethylModerate to High[1]
Analog B -CF3 at ortho position, no α-bromo, α-dimethylHigh
Analog C -CF3 at ortho position, no α-bromo, no α-dimethylModerate

Table 1: Comparison of Key Structural Features and Their Predicted/Observed Effect on Molecular Geometry.

The crystal structure of the related molecule, 2-bromo-2-methyl-N-p-tolylpropanamide, reveals a significant twist between the amide plane and the benzene ring, with a C(=O)—N—C—C torsion angle of -31.2 (5)°.[2] A similar, if not more pronounced, twist is anticipated for Target Compound 1 due to the ortho-trifluoromethyl group's steric demands.

Spectroscopic Signature Analysis

While experimental spectra for Target Compound 1 are not publicly available, we can predict its characteristic spectroscopic features based on the analysis of its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the amide nitrogen is expected to appear as a broad singlet in the region of δ 7-9 ppm. The aromatic protons of the trifluoromethyl-substituted ring will exhibit complex splitting patterns in the aromatic region (δ 7-8 ppm). The two methyl groups on the propanamide moiety are expected to be equivalent and appear as a singlet around δ 1.8-2.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the amide will be observed in the range of δ 160-180 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The two methyl carbons will appear as a single peak in the aliphatic region.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the amide group, typically found around 1660 cm⁻¹. The N-H stretching vibration will be visible as a sharp peak in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will appear around 2900-3100 cm⁻¹. The C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation will likely involve the loss of a bromine radical and cleavage of the amide bond.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking.

In the case of Target Compound 1 , the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. Crystal structures of similar N-aryl amides often reveal chain or dimer motifs linked by N-H···O hydrogen bonds.[3]

The presence of the bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic atom on an adjacent molecule.

The trifluoromethyl group, while electron-withdrawing, can also participate in weak C-F···H and F···F interactions, further influencing the crystal packing.

Experimental Protocols

Synthesis of 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide and Analogs

The synthesis of these N-aryl amides can be readily achieved via the acylation of the corresponding aniline with 2-bromo-2-methylpropanoyl chloride. This is a robust and high-yielding reaction.

Diagram of the Synthetic Workflow:

Synthesis Aniline 2-(Trifluoromethyl)aniline Reaction Stir at 0 °C to RT Aniline->Reaction AcidChloride 2-Bromo-2-methylpropanoyl chloride AcidChloride->Reaction Base Triethylamine or Pyridine Base->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Compound 1 Purification->Product

Caption: General synthetic scheme for N-aryl amides.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-(trifluoromethyl)aniline (1.0 eq.) and a tertiary amine base such as triethylamine or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-2-methylpropanoyl chloride (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the acid chloride with atmospheric moisture.

  • Anhydrous Solvent: Ensures that the acid chloride does not hydrolyze.

  • Tertiary Amine Base: Acts as a scavenger for the HCl gas generated during the reaction, driving the equilibrium towards the product.

  • Aqueous Workup: Removes the amine hydrochloride salt and any remaining water-soluble impurities.

Structural and Spectroscopic Characterization Workflow

Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Analysis PurifiedProduct Purified Compound NMR NMR (¹H, ¹³C, ¹⁹F) PurifiedProduct->NMR IR FT-IR PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS XRay Single Crystal X-ray Diffraction PurifiedProduct->XRay

Sources

Structural Dynamics of N-(2-Trifluoromethylphenyl) Amides: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (–CF₃) group at the ortho position of N-phenyl amides (anilides) is a high-impact strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. However, this modification introduces severe steric strain and unique electronic repulsion that drastically alter the solid-state conformation compared to non-fluorinated or para-substituted analogs.

This guide provides a technical comparison of the crystal structure of N-(2-trifluoromethylphenyl) amides against key alternatives (ortho-methyl and para-trifluoromethyl isomers). It details the competition between intermolecular hydrogen bonding and intramolecular steric repulsion, providing actionable protocols for researchers characterizing these scaffolds.

Part 1: The Ortho-Trifluoromethyl Effect (Mechanistic Insight)

To understand the crystallographic behavior of these amides, one must first quantify the perturbations introduced by the 2-CF₃ group.

Steric vs. Electronic Collision

The –CF₃ group has a van der Waals volume roughly equivalent to an isopropyl group or an ethyl group, making it significantly bulkier than a methyl group (–CH₃). When placed ortho to the amide nitrogen:

  • Steric Consequence: The amide moiety cannot remain coplanar with the phenyl ring. The torsion angle (

    
    ) twists significantly to relieve the clash between the amide oxygen/hydrogen and the fluorine atoms.
    
  • Electronic Consequence: The strong electron-withdrawing nature (

    
    ) of the CF₃ group reduces the nucleophilicity of the nitrogen lone pair, shortening the C–N amide bond less effectively than electron-donating groups, but increasing the acidity of the N–H proton.
    
The Intramolecular Hydrogen Bond (IMHB) Controversy

A critical structural feature is the potential for an intramolecular N–H···F–C hydrogen bond.

  • Observation: In solution (NMR), "through-space" coupling (

    
     Hz) suggests a locked conformation.
    
  • Crystallographic Reality: In the solid state, this interaction is weak. The formation of a 5- or 6-membered pseudoring via N–H···F interaction is often overridden by the stronger intermolecular N–H···O=C hydrogen bonds that drive crystal packing.

Part 2: Comparative Structural Analysis

The following table compares N-(2-trifluoromethylphenyl) benzamide (Target) against its steric (ortho-methyl) and electronic (para-trifluoromethyl) comparators.

Table 1: Structural Metrics Comparison
FeatureTarget: 2-CF₃ (Ortho) Alt 1: 2-CH₃ (Ortho) Alt 2: 4-CF₃ (Para)
Ar–N Torsion Angle (

)
High Twist (40°–60°) Moderate Twist (30°–50°)Near Planar (< 30°)
Dominant Interaction Intermolecular N–H···O (Chain)Intermolecular N–H[1][2]···OIntermolecular N–H···O
Intramolecular Contact Weak N–H···F (2.0–2.2 Å)Steric repulsion (H···CH₃)None
Packing Motif 1D Chains / Ribbons1D Chains2D Layers / Sheets
Lattice Energy Lower (Frustrated packing)ModerateHigher (Efficient stacking)
Solubility (LogP) High (Lipophilic shell)ModerateHigh
Detailed Analysis
  • Conformational Locking:

    • 2-CF₃: The molecule adopts a twisted conformation where the amide plane is nearly perpendicular to the phenyl ring to avoid the bulky CF₃. However, the CF₃ group often orients anti to the carbonyl to minimize dipole repulsion, occasionally allowing a weak N–H···F contact.

    • 4-CF₃: Without steric hindrance at the ortho position, the molecule retains planarity, maximizing

      
      -conjugation across the amide-phenyl system. This leads to tighter crystal packing and higher melting points.
      
  • Hydrogen Bonding Hierarchy:

    • Primary: Strong intermolecular N–H···O=C bonds (

      
       Å) form infinite chains (Catemers) in the crystal lattice.
      
    • Secondary: In 2-CF₃ structures, weak C–H···F and F···F contacts stabilize the space between these chains. The N–H···F interaction is rarely short enough (< 2.0 Å) to be considered a "true" hydrogen bond in the solid state, acting more as an electrostatic guide during nucleation.

Part 3: Experimental Protocols

Workflow 1: Synthesis & Purification

Standard Schotten-Baumann conditions are recommended to avoid racemization (if chiral) and ensure high yield.

  • Reactants: Dissolve 2-(trifluoromethyl)aniline (1.0 eq) in dry Dichloromethane (DCM).

  • Base: Add Pyridine (1.2 eq) or Triethylamine to scavenge HCl.

  • Addition: Add Benzoyl chloride (1.1 eq) dropwise at 0°C.

  • Workup: Wash with 1M HCl (remove unreacted amine), then sat. NaHCO₃ (remove acid).

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain initial purity.

Workflow 2: Single Crystal Growth (The Critical Step)

Because the CF₃ group increases lipophilicity and inhibits stacking, standard solvents often yield needles. Use the "Vapor Diffusion" method for block crystals.

Protocol:

  • Inner Vial: Dissolve 20 mg of amide in 2 mL of Acetone or THF (Good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.

  • Harvesting: Select block-like crystals with sharp edges. Avoid clustered needles.

Workflow 3: X-Ray Data Collection

High-angle diffraction is often weak due to thermal motion of the CF₃ group (rotational disorder).

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). Reason: Freezes CF₃ rotation, reducing thermal ellipsoids and improving F-atom resolution.

  • Resolution: Aim for 0.7 Å resolution to accurately map H-atom positions (critical for proving N–H···F interactions).

  • Refinement: If the CF₃ group shows disorder, use a split-site model with restrained anisotropic displacement parameters (EADP/ISOR in SHELX).

Part 4: Visualization of Structural Logic

Diagram 1: Crystallization & Analysis Workflow

This decision tree guides the researcher from synthesis to structural validation.

G Start Crude Amide (2-CF3-Anilide) Solubility Check Solubility (High Lipophilicity) Start->Solubility Method_A Slow Evaporation (EtOH/Acetone) Solubility->Method_A Moderate Sol. Method_B Vapor Diffusion (THF + Pentane) Solubility->Method_B High Sol. (Preferred) Check_Cryst Crystal Quality? Method_A->Check_Cryst Method_B->Check_Cryst Check_Cryst->Solubility Needles/Twinned (Retry) XRD SC-XRD @ 100K Check_Cryst->XRD Block/Prism Analysis Structural Analysis XRD->Analysis

Caption: Workflow for obtaining high-quality single crystals of fluorinated amides, prioritizing vapor diffusion to overcome lipophilic solvation.

Diagram 2: Interaction Hierarchy (Energy Landscape)

This diagram illustrates the competing forces determining the final crystal structure.

Energy Molecule Free Molecule Steric Steric Repulsion (CF3 vs C=O) Molecule->Steric Ortho-CF3 Twist Twisted Conformation (Phi ~ 60°) Steric->Twist Forces Rotation HB_Inter Intermolecular H-Bond (N-H...O) Twist->HB_Inter Primary Driver HB_Intra Intramolecular Contact (N-H...F) Twist->HB_Intra Secondary Stabilization Lattice Final Crystal Lattice HB_Inter->Lattice HB_Intra->Lattice Weak

Caption: The structural energy landscape showing how steric repulsion dictates conformation, which then enables specific packing interactions.

References

  • Gowda, B. T., et al. (2013). "Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide." Acta Crystallographica Section E.

  • Lügert, G., et al. (2022). "Intramolecular N–H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines."[3][4] Chemistry – A European Journal.

  • Stanton, S., et al. (2022). "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K." IUCrData.

  • Vangala, V. R., et al. (2012). "The effect of intermolecular hydrogen bonding on the planarity of amides." CrystEngComm.

  • Hofmann, M., et al. (2018). "Comparative effects of trifluoromethyl- and methyl-group substitutions in proline." New Journal of Chemistry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directives[1][2]

Do not dispose of this compound down the drain or in general trash. 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is an


-bromo amide  containing a trifluoromethyl group.[1][2][3][4] It poses two distinct risks:
  • Biological: It is a potent alkylating agent (electrophile) capable of modifying proteins and DNA.[1][2]

  • Environmental: The trifluoromethyl (-CF

    
    ) moiety renders it environmentally persistent, requiring high-temperature incineration with halogen scrubbing.[5][1][2]
    
Quick-Reference Disposal Matrix
StateWaste Stream ClassificationContainer TypeLabeling Requirement
Solid (Pure) Hazardous Waste (Solid) - ToxicHDPE Wide-Mouth"Toxic Solid, Organic, Halogenated"
Solution Halogenated Organic SolventsGlass/HDPE Carboy"Flammable/Toxic, Halogenated"
Glassware Triple Rinse

Rinse to Halo-Waste
N/A"Contaminated Sharps" (if broken)

Part 2: Chemical Profile & Hazard Logic[1][2]

To handle this chemical safely, you must understand the causality of its hazards.[5][2] This is not just "toxic"; it is reactive.[1][2]

The Alpha-Bromo Moiety ( -Br)[1][2][3]
  • Mechanism: The carbon adjacent to the carbonyl group holds a bromine atom.[2] This carbon is highly electrophilic.[1][2] Upon contact with biological tissue, it undergoes nucleophilic substitution (

    
    ), covalently binding to cellular thiols and amines.[5][2]
    
  • Operational Consequence: Standard nitrile gloves may offer insufficient break-through time for concentrated solutions.[1][2] Double gloving or Silver Shield® (laminate) gloves are required for direct handling.[1][2]

The Trifluoromethyl Group (-CF )[2][3]
  • Mechanism: The C-F bond is one of the strongest in organic chemistry.[2] Standard incineration temperatures (800°C) may not fully mineralize this group, leading to the formation of HF or fluorinated byproducts if not treated in a specialized facility.[5]

  • Operational Consequence: You must segregate this from non-halogenated waste.[1][2] If mixed with non-halogenated solvents (e.g., acetone/methanol waste), the entire carboy must be reclassified as halogenated, significantly increasing disposal costs and complexity.[5][2]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.[5][2]

  • Solid Waste:

    • Do not dissolve solids for the sole purpose of disposal.[2] Pack solid material in a dedicated wide-mouth HDPE jar.

    • Expert Tip: If the solid is fine powder, dampen slightly with mineral oil to prevent dust generation during transfer.[5]

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • Verify pH.[1][2] If the solution is highly acidic (pH < 2) due to HBr generation, neutralize carefully with Sodium Bicarbonate (NaHCO

      
      ) before adding to the waste carboy to prevent pressure buildup.[5][2]
      
    • Segregation: Pour into the Halogenated Solvent stream.[2]

Phase 2: Decontamination of Glassware (The "Quench" Step)

Trace residues on spatulas and flasks pose a contact risk.[2] Do not simply wash them in the sink.[2]

  • Reagent: 10% Sodium Thiosulfate (

    
    ) aqueous solution.
    
  • Procedure:

    • Rinse glassware with a small volume of acetone (dispose to halogenated waste).[1][2]

    • Soak glassware in the Thiosulfate solution for 1 hour. The thiosulfate acts as a "sacrificial nucleophile," displacing the bromine and rendering the molecule non-alkylating.[5][2]

    • Wash with soap and water as normal.[1][2]

Phase 3: Waste Stream Decision Tree

Follow this logic flow to ensure regulatory compliance (RCRA/EPA).

WasteDisposal Start Waste Material Generated IsSolid Physical State? Start->IsSolid SolidPath Solid / Powder IsSolid->SolidPath Solid LiquidPath Liquid / Solution IsSolid->LiquidPath Liquid SolidBin Solid Waste Container (Label: Toxic, Halogenated) SolidPath->SolidBin HalogenCheck Contains >1% Halogens? LiquidPath->HalogenCheck LiquidSep Segregate Stream HalogenCheck->LiquidSep Yes (Contains Br/F) HaloWaste Halogenated Waste Carboy (High Temp Incineration) LiquidSep->HaloWaste Primary Route NonHaloWaste Non-Halogenated Waste (Standard Incineration) LiquidSep->NonHaloWaste Only if <1000ppm Halogen (NOT RECOMMENDED for this cmpd)

Figure 1: Decision logic for segregating alpha-bromo amide waste. Note that due to the -CF3 and -Br content, the "Halogenated" route is mandatory.[5][1][2]

Part 4: Spill Management & Emergency Response[2]

Scenario: You have dropped a vial containing 500mg of solid 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.[5][1][2]

Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[2] Alpha-bromo amides can be lachrymators (tear-inducing).[5][1][2]

  • PPE Upgrade: Don double nitrile gloves or Silver Shield® gloves.[1][2] Wear a P100 particulate respirator if powder is visible in the air.[2]

  • Dry Cleanup (Preferred):

    • Do NOT use water initially.[1][2] Water spreads the contamination and may hydrolyze the amide slowly.[2]

    • Cover the spill with a dry absorbent (Vermiculite or Chemizorb®).[2]

    • Sweep carefully into a disposable dustpan.[1][2]

  • Surface Decontamination:

    • Once solids are removed, wipe the surface with 10% Sodium Thiosulfate solution (to quench alkylating potential).[5][2]

    • Follow with a detergent wash.[1][2]

  • Disposal: All absorbent materials and gloves used go into the Solid Hazardous Waste bin.

Part 5: Regulatory & Safety Data[1][2]

Physical & Safety Properties
PropertyDataOperational Note
CAS No. 1365962-90-8 (or analog)Verify specific isomer if utilizing for GMP.[5][1][2]
Hazard Class Irritant (Skin/Eye), Acute Tox.[5][2][3]Treat as a sensitizer.[1][2]
Reactivity Electrophilic AlkylatorIncompatible with strong bases and nucleophiles.[1][2]
EPA Waste Code Not P/U Listed; CharacteristicDefaults to D001 (if in flammable solvent) or State-specific Halogenated codes (e.g., F002 definition overlap).[5][1][2]
Storage Requirements[1][2][4][5][6]
  • Temperature: 2-8°C (Refrigerate). Alpha-bromo compounds can degrade, releasing HBr which turns the solid brown/orange.[5][1][2]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.[1][2]

  • Segregation: Store away from strong bases (amines, hydroxide) to prevent polymerization or degradation.[5][2]

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2][6][7][8] [Link]1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]5]

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Bromo-N-phenylpropanamide derivatives. National Library of Medicine.[1][2] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link]2]

Sources

Personal protective equipment for handling 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these compounds is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, a compound whose structural motifs—a brominated aromatic amide with a trifluoromethyl group—necessitate a rigorous approach to personal protection and laboratory practice. This document is designed to empower you, the researcher, with the knowledge to work confidently and safely.

Hazard Assessment: Understanding the Risks

Based on these analogs, 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide should be treated as a substance that is likely to cause:

  • Skin Irritation: Halogenated organic compounds can be irritating to the skin upon contact.[1][5]

  • Serious Eye Damage: Many chemicals in this class are known to cause severe eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][3]

Additionally, the trifluoromethyl group can contribute to the compound's persistence and potential for bioaccumulation, while the bromo-aromatic structure is a common feature in compounds with varying degrees of toxicity.[6] Therefore, it is crucial to handle this compound with the assumption that it is hazardous upon ingestion, inhalation, and dermal contact.

The Hierarchy of Controls: A Proactive Safety Framework

Before relying on Personal Protective Equipment (PPE), a comprehensive safety strategy should be implemented. The hierarchy of controls prioritizes the most effective measures for risk reduction.

  • Engineering Controls: The most critical engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood for all manipulations of this compound.[7] This minimizes the risk of inhalation exposure. Facilities should also be equipped with easily accessible eyewash stations and safety showers.[8]

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper labeling of all containers, and ensuring all personnel are trained on the specific hazards of this compound are essential.[9] Working alone with hazardous materials should be avoided.[10]

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used consistently and correctly.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for preventing exposure.[11] The following PPE is mandatory when handling 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes must be worn.[12] Standard safety glasses are insufficient as they do not protect from splashes or vapors.[12]

  • Face Shield: When handling larger quantities (typically >50 mL) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[11][12]

Hand Protection

Given the presence of both aromatic and halogenated components, glove selection is critical. Nitrile gloves are a common choice for general chemical protection; however, for extended contact or in the case of a spill, a more robust glove material may be necessary.[13]

Glove MaterialSuitability for Aromatic HydrocarbonsSuitability for Halogenated HydrocarbonsGeneral Recommendation
Nitrile Good for incidental contactFair to GoodRecommended for routine handling. Consider double-gloving.
Neoprene GoodGoodA strong alternative, especially for extended use.[14]
Polyvinyl Chloride (PVC) PoorPoorNot Recommended.[13]
Viton® ExcellentExcellentRecommended for spill cleanup or prolonged, direct contact.[12]

Recommendation: For routine handling, wear two pairs of nitrile gloves. For any situation with a higher risk of exposure, such as cleaning up a spill, use a heavier-duty glove like Viton®. Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removal.[10][15]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is recommended. Standard cotton lab coats offer minimal protection against chemical splashes.

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[10]

  • Chemical Apron: When working with larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[13][16]

Respiratory Protection

All work with 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide must be conducted within a certified chemical fume hood to control exposure to vapors or dust.[7] If a situation arises where the concentration of airborne substances is unknown or exceeds exposure limits (e.g., a large spill outside of a fume hood), appropriate respiratory protection is required.[17] This would necessitate the use of an air-purifying respirator with the appropriate cartridges, and personnel must be part of a formal respiratory protection program that includes fit testing.[13][18]

Operational Plan: A Step-by-Step Workflow

A structured workflow minimizes the risk of accidents and exposure.

Pre-Handling Checklist
  • Verify that the chemical fume hood is functioning correctly.

  • Ensure all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Have a spill kit readily available.

Handling Procedure
  • Preparation: Don all required PPE before entering the designated work area.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • Reaction Setup: Perform all subsequent steps, including dissolution in solvents and reactions, within the fume hood.

  • Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_spill 3. Locate Spill Kit prep_hood->prep_spill handle_weigh 4. Weigh and Transfer prep_spill->handle_weigh handle_react 5. Conduct Reaction handle_weigh->handle_react cleanup_decon 6. Decontaminate Surfaces handle_react->cleanup_decon cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

  • Waste Segregation: All materials contaminated with 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, including excess reagent, contaminated solvents, disposable labware, and used PPE, must be collected as hazardous waste.[7]

  • Containerization: Use a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the waste being collected.

  • Disposal Protocol: Do not dispose of this chemical down the drain.[3][10] Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill Cleanup: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite or sand), collect it in a sealed container for hazardous waste disposal, and decontaminate the area.[7] For a large spill, evacuate the area, alert others, and contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide, fostering a culture of safety and scientific excellence.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Santa Barbara. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

  • Standard Operating Procedure for Bromine. Washington State University. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Fluorine. Rutgers University. [Link]

  • Safety Data Sheet - BASF. (2025, November 24). BASF. [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton University. [Link]

  • Section I - Zakarian Lab Safety Protocol. University of California, Santa Barbara. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • SAFETY DATA SHEET. (2014, September 19). Fisher Scientific. [Link]

  • Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. (2005, July 8). Cole-Parmer. [Link]

  • 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. PubChem - NIH. [Link]

  • [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.